molecular formula C5H9N B1219994 Isovaleronitrile CAS No. 625-28-5

Isovaleronitrile

Cat. No.: B1219994
CAS No.: 625-28-5
M. Wt: 83.13 g/mol
InChI Key: QHDRKFYEGYYIIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isovaleronitrile induced Rhodococcus ATCC 39484 produced a nitrilase.>This compound is an aliphatic nitrile that is 2-methylpropane substituted by a cyano group at position 1. It has a role as a plant metabolite. It is an aliphatic nitrile and a volatile organic compound.

Properties

IUPAC Name

3-methylbutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N/c1-5(2)3-4-6/h5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHDRKFYEGYYIIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0021620
Record name Isovaleronitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0021620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

83.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

625-28-5
Record name Isovaleronitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=625-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isovaleronitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625285
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ISOVALERONITRILE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148363
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Butanenitrile, 3-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Isovaleronitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0021620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylbutyronitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.895
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOVALERONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2G72X091L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Isovaleronitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of isovaleronitrile (3-methylbutanenitrile). The information is compiled to serve as a foundational resource for professionals in research, chemical synthesis, and drug development.

Chemical Structure and Identification

This compound, systematically named 3-methylbutanenitrile, is an aliphatic nitrile with a branched alkyl chain.[1][2] Its structure consists of a 2-methylpropane backbone with a cyano group attached to the first carbon.[1] The molecule is achiral as it lacks a stereocenter and therefore does not exhibit optical activity.[3][4] Conformational isomerism exists due to rotation around the C2-C3 bond, resulting in anti and gauche conformers with a minimal energy difference, allowing for their coexistence at room temperature.[3]

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name3-methylbutanenitrile[2]
SynonymsIsoamylnitrile, 3-Methylbutyronitrile, Isopentane nitrile, Isobutyl cyanide[2][5]
CAS Number625-28-5[1]
Molecular FormulaC5H9N[1][3]
SMILESCC(C)CC#N[1][2]
InChIInChI=1S/C5H9N/c1-5(2)3-4-6/h5H,3H2,1-2H3[2]
InChIKeyQHDRKFYEGYYIIK-UHFFFAOYSA-N[1][2]

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic pungent odor.[1] It is a flammable liquid and is soluble in organic solvents like ethanol and ether, but has limited solubility in water.[1]

Table 2: Quantitative Physicochemical Data for this compound

PropertyValue
Molecular Weight83.13 g/mol [2][3]
Density0.795 g/mL at 25 °C[5]
Boiling Point128-130 °C at 730 mmHg[5]
Melting Point-101 °C[1]
Flash Point28 °C (82.4 °F) - closed cup[1]
Vapor Pressure11.2 mmHg at 25 °C[1]
Refractive Indexn20/D 1.393[5]
Solubility in WaterSparingly soluble[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural elucidation of this compound.

Table 3: Spectroscopic Data for this compound

TechniqueKey Features and Observed Shifts
¹H NMR The methylene protons (CH₂CN) appear as a doublet around δ 2.4-2.6 ppm. The tertiary proton (CH) is observed as a multiplet around δ 2.0-2.2 ppm. The six methyl protons (CH₃) present as a doublet around δ 1.0-1.2 ppm.[1]
¹³C NMR The nitrile carbon (C≡N) resonance is typically found in the range of δ 119-120 ppm. The two methyl carbons show resonances near δ 22-25 ppm.[1]
Infrared (IR) Spectroscopy A characteristic sharp absorption band for the nitrile group (C≡N stretch) is observed around 2240-2260 cm⁻¹.
Mass Spectrometry (MS) The molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) of 83, corresponding to the molecular weight of this compound.[1]

While specific instrument parameters from the cited literature are not available, a general experimental protocol for obtaining spectroscopic data for a liquid sample like this compound is as follows:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Prepare a sample by dissolving a few milligrams of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 300 or 500 MHz).

    • Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • Infrared (IR) Spectroscopy:

    • Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • For a neat liquid sample, a small drop can be placed between two KBr or NaCl plates (capillary film method).

    • Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Mass Spectrometry (MS):

    • Introduce the sample into the mass spectrometer, often via Gas Chromatography (GC-MS) for volatile liquids.

    • For GC-MS, a dilute solution of this compound in a volatile organic solvent is injected into the GC. The components are separated based on their boiling points and retention times before entering the mass spectrometer.

    • Ionize the sample using a method like Electron Ionization (EI).

    • The mass analyzer separates the resulting ions based on their mass-to-charge ratio, and a detector records their abundance.

Chemical Reactivity and Synthesis

This compound exhibits reactivity typical of aliphatic nitriles. The cyano group can undergo various transformations, making it a useful intermediate in organic synthesis.[3]

  • Hydrolysis: In the presence of an acid or base catalyst, the nitrile group can be hydrolyzed to form isovaleric acid.[1]

  • Reduction: The cyano group can be reduced to a primary amine (isovaleramine) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or to an aldehyde with reagents like diisobutylaluminium hydride (DIBAL-H).[1][3]

  • Oxidation: this compound can be oxidized to carboxylic acids under strong oxidizing conditions.[1][3]

  • Reactivity with Oxidizing Agents: It can react violently with strong oxidizing agents.[1]

Several synthetic routes to this compound have been established.

G Synthesis Pathways of this compound cluster_0 From Isoamyl Alcohol cluster_1 From Isovaleramide cluster_2 Ammoxidation of Isovaleraldehyde Isoamyl Alcohol Isoamyl Alcohol Alkyl Halide Intermediate Alkyl Halide Intermediate Isoamyl Alcohol->Alkyl Halide Intermediate  H-X (HCl, HBr, HI) Isovaleronitrile_1 This compound Alkyl Halide Intermediate->Isovaleronitrile_1  NaCN or KCN Isovaleramide Isovaleramide Isovaleronitrile_2 This compound Isovaleramide->Isovaleronitrile_2  Dehydrating Agent (P₂O₅ or SOCl₂) Isovaleraldehyde Isovaleraldehyde Isovaleronitrile_3 This compound Isovaleraldehyde->Isovaleronitrile_3  NH₃, O₂ Catalyst (CuO/Al₂O₃)

Caption: Key synthetic routes to this compound.

A classical method for synthesizing this compound involves a two-step process starting from isoamyl alcohol.[1]

Step 1: Conversion of Isoamyl Alcohol to an Alkyl Halide

  • React isoamyl alcohol with a hydrogen halide (e.g., HBr or HCl) to form the corresponding isoamyl halide. This is a nucleophilic substitution reaction where the hydroxyl group is converted into a better leaving group (water) by protonation, followed by displacement by the halide ion.

Step 2: Nucleophilic Substitution with Cyanide

  • The resulting isoamyl halide is then treated with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), typically in a polar aprotic solvent like DMSO or acetone.

  • The cyanide ion (⁻CN) acts as a nucleophile, displacing the halide ion to form this compound.

  • The reaction mixture is typically heated to facilitate the substitution.

  • After the reaction is complete, the product is isolated by extraction and purified by distillation.

Note: Detailed, step-by-step protocols with specific quantities, reaction times, and temperatures are highly dependent on the specific laboratory setup and scale. Researchers should consult primary literature for optimized procedures.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

Table 4: GHS Hazard Information for this compound

Hazard ClassGHS PictogramSignal WordHazard Statement
Flammable liquids
alt text
DangerH226: Flammable liquid and vapor[2]
Acute toxicity, oral
alt text
DangerH301: Toxic if swallowed[2]
Skin corrosion/irritation
alt text
WarningH315: Causes skin irritation[2]
Serious eye damage/eye irritation
alt text
WarningH319: Causes serious eye irritation[2]
Specific target organ toxicity, single exposure
alt text
WarningH335: May cause respiratory irritation[2]

Handling and Storage:

  • Keep away from heat, sparks, open flames, and hot surfaces.[6][7]

  • Use in a well-ventilated area or under a chemical fume hood.[6]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6]

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]

  • Ground/bond container and receiving equipment to prevent static discharge.[6][7]

First Aid Measures:

  • In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[7]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8]

  • If inhaled: Move the person into fresh air and keep them comfortable for breathing.[7]

  • If swallowed: Immediately call a poison center or doctor. Rinse mouth.[8]

G This compound Chemical Reactions Workflow cluster_hydrolysis Hydrolysis cluster_reduction Reduction This compound This compound Isovaleric Acid Isovaleric Acid This compound->Isovaleric Acid  H₂O, H⁺ or OH⁻ Isovaleramine Isovaleramine This compound->Isovaleramine  LiAlH₄ Isovaleraldehyde Isovaleraldehyde This compound->Isovaleraldehyde  DIBAL-H

Caption: Common chemical transformations of this compound.

Applications in Research and Development

This compound serves as a valuable building block in organic synthesis for the creation of more complex molecules, including pharmaceuticals and agrochemicals.[3] Its role as a plant metabolite, particularly in plant-insect interactions, also opens avenues for research in chemical ecology and the development of pest management strategies.[1][3] Furthermore, it has been studied for its ability to induce nitrilase enzymes in microorganisms, which has potential applications in biocatalysis for industrial processes.[3]

References

An In-depth Technical Guide to Isovaleronitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of isovaleronitrile, also known as 3-methylbutanenitrile. It covers its chemical identity, physicochemical properties, synthesis methodologies, applications in research and development, and essential safety protocols. This document is intended to serve as a critical resource for professionals in the fields of chemistry, biochemistry, and pharmaceutical sciences.

Chemical Identity and Properties

This compound is an aliphatic nitrile with a branched-chain structure.[1][2] Its fundamental details are crucial for its application in various scientific contexts.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name 3-methylbutanenitrile[1][2][3]
CAS Number 625-28-5[1][3][4]
Molecular Formula C₅H₉N[1][3][4]
Molecular Weight 83.13 g/mol [1][4]
SMILES CC(C)CC#N[1][3]
InChI Key QHDRKFYEGYYIIK-UHFFFAOYSA-N[1][3][4]
Synonyms Isobutyl cyanide, Isopentane nitrile, 3-Methylbutyronitrile[1][2][5]

The physicochemical properties of this compound are summarized below, providing essential data for experimental design and process development.

Table 2: Physicochemical Properties of this compound

PropertyValue
Appearance Colorless to pale yellow liquid[1]
Density 0.795 g/mL at 25 °C[5]
Boiling Point 128-130 °C at 730 mmHg[1][5]
Melting Point -101 °C[1][6]
Flash Point 28 °C (82.4 °F) - closed cup[1]
Refractive Index n20/D 1.393[5]
Vapor Pressure 11.2 mmHg at 25 °C[1][5]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol and ether[1]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several established chemical routes. The choice of method often depends on the desired scale, yield, and available starting materials.

This common method involves the nucleophilic substitution of a halogen with a cyanide group. The reaction is typically performed by heating a suitable halogenoalkane with sodium or potassium cyanide in an ethanolic solution.[7]

Materials:

  • 1-bromo-2-methylpropane (isobutyl bromide)

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Ethanol (solvent)

  • Reflux apparatus

  • Distillation apparatus

Procedure:

  • Set up a round-bottom flask with a reflux condenser.

  • Dissolve sodium or potassium cyanide in ethanol within the flask.

  • Slowly add 1-bromo-2-methylpropane to the cyanide solution.

  • Heat the mixture under reflux for a specified duration to allow the substitution reaction to complete. The absence of water is critical to prevent the formation of alcohol byproducts.[7]

  • After the reaction, cool the mixture to room temperature.

  • Isolate the resulting this compound product through distillation.

G cluster_workflow Synthesis Workflow: From Halogenoalkane start Start: Isobutyl Bromide + KCN in Ethanol reflux Heat under Reflux start->reflux Nucleophilic Substitution distill Product Isolation: Distillation reflux->distill Reaction Completion product End Product: This compound distill->product G cluster_reactions Key Chemical Transformations This compound This compound (3-methylbutanenitrile) acid Isovaleric Acid This compound->acid Hydrolysis / Oxidation (e.g., KMnO4) amine Isovaleramine (3-methylbutan-1-amine) This compound->amine Reduction (e.g., LiAlH4)

References

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Methylbutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Methylbutanenitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylbutanenitrile, also known as isovaleronitrile or isobutyl cyanide, is an aliphatic nitrile with the chemical formula C5H9N[1][2]. It is a colorless to pale yellow liquid with a characteristic pungent odor[3][4][5]. This document provides a comprehensive overview of the physical and chemical properties of 3-methylbutanenitrile, its synthesis, key chemical reactions, and safety information, tailored for a technical audience in research and development.

Physical Properties

3-Methylbutanenitrile is characterized by a range of physical properties that are critical for its handling, application, and analysis. These properties are summarized in the tables below.

General and Molar Properties
PropertyValueSource(s)
IUPAC Name3-methylbutanenitrile[6]
SynonymsThis compound, Isobutyl cyanide, Isopentane nitrile[1][6][7]
CAS Number625-28-5[1][7]
Molecular FormulaC5H9N[1][6][7]
Molecular Weight83.13 g/mol [6][8][9]
AppearanceColorless to pale yellow liquid[3][4][5]
OdorPungent, unpleasant[4][5]
Thermal and Optical Properties
PropertyValueSource(s)
Boiling Point127-130 °C at 730-760 mmHg[1][3][7][8]
Melting Point-72 to -101 °C[3][10][11][12]
Flash Point83 °F (28.3 °C)[1][3][7][12]
Refractive Index (n20/D)1.392 - 1.394[1][3][7][8]
Density and Solubility
PropertyValueSource(s)
Density0.791 - 0.795 g/mL at 20-25 °C[1][3][7][8]
Solubility in WaterSlightly soluble (8546 mg/L at 25 °C est.)[3][4][12]
Solubility in Organic SolventsSoluble in alcohol, ether, chloroform, methanol, acetone[3][4][12]
Other Physicochemical Data
PropertyValueSource(s)
Vapor Pressure11.2 mmHg at 25 °C[1][7]
logP (o/w)1.07 - 1.556[1][3]
Hydrogen Bond Donor Count0[1]
Hydrogen Bond Acceptor Count1[1]
Rotatable Bond Count1[1]

Chemical Properties and Reactions

3-Methylbutanenitrile undergoes typical reactions of aliphatic nitriles. Its reactivity is centered around the cyano group (-C≡N).

Key Chemical Reactions

The primary reactions involving 3-methylbutanenitrile are oxidation, reduction, and substitution at the cyano group.

  • Oxidation: The nitrile can be oxidized to form isovaleric acid. Common oxidizing agents for this transformation include potassium permanganate (KMnO4) or chromium trioxide (CrO3)[9].

  • Reduction: The cyano group can be reduced to a primary amine, forming isovaleramine (3-methylbutan-1-amine). Powerful reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for this purpose[9].

  • Hydrolysis: The nitrile group can be hydrolyzed to produce isovaleric acid and ammonia. This reaction is catalyzed by nitrilase enzymes found in various bacterial species, such as Rhodococcus and Alcaligenes faecalis[9]. This biocatalytic application is of significant interest.

Chemical_Reactions cluster_oxidation Oxidation cluster_reduction Reduction cluster_hydrolysis Hydrolysis (Biocatalysis) 3-Methylbutanenitrile 3-Methylbutanenitrile Isovaleric Acid Isovaleric Acid 3-Methylbutanenitrile->Isovaleric Acid [O] (e.g., KMnO4) Isovaleramine Isovaleramine 3-Methylbutanenitrile->Isovaleramine [H] (e.g., LiAlH4) Isovaleric Acid + Ammonia Isovaleric Acid + Ammonia 3-Methylbutanenitrile->Isovaleric Acid + Ammonia Nitrilase (e.g., Rhodococcus sp.)

Key chemical transformations of 3-methylbutanenitrile.

Synthesis

3-Methylbutanenitrile can be synthesized through various routes. A common laboratory and industrial method involves the reaction of isovaleraldehyde with hydroxylamine hydrochloride and sodium hydroxide, followed by a subsequent step with copper diacetate and hydrazine in acetonitrile[13]. This two-stage process efficiently converts the aldehyde to the corresponding nitrile[13].

Spectroscopic Data

Spectroscopic methods are essential for the identification and characterization of 3-methylbutanenitrile.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR and ¹³C NMR are used to confirm the structure. The ¹³C NMR spectrum shows a characteristic peak for the nitrile carbon in the range of 115-130 ppm[4].

  • Infrared (IR) Spectroscopy:

    • IR spectroscopy reveals a sharp, characteristic absorption band for the C≡N triple bond.

  • Mass Spectrometry (MS):

    • Mass spectrometry can be used to determine the molecular weight, with the molecular ion peak appearing at a mass-to-charge ratio of 83[4]. Fragmentation patterns can further confirm the structure[4].

Note: While the types of spectroscopic data are known, detailed experimental protocols for their acquisition were not available in the consulted resources.

Applications in Research and Industry

3-Methylbutanenitrile serves as a valuable intermediate in various fields:

  • Organic Synthesis: It is a building block for synthesizing a range of organic compounds, including amines, amides, and other nitriles[2].

  • Pharmaceutical Intermediates: It is used in the synthesis of pharmaceutical compounds such as sedatives and antiviral drugs[2][12].

  • Biocatalysis: The compound is known to induce the production of nitrilase enzymes in microorganisms[9]. These enzymes have applications in the green synthesis of carboxylic acids.

  • Plant Science: It is recognized as a plant metabolite and a volatile organic compound that can play a role in plant-insect interactions[4][6][9].

Safety and Handling

3-Methylbutanenitrile is a flammable liquid and is considered toxic. Proper safety precautions are mandatory when handling this chemical.

Hazard Identification
Hazard ClassGHS ClassificationSource(s)
FlammabilityFlammable liquid and vapor (Category 3)[14]
Acute Toxicity (Oral)Toxic/Fatal if swallowed (Category 2/3)[14]
Acute Toxicity (Dermal)Toxic in contact with skin (Category 3)
Acute Toxicity (Inhalation)Toxic if inhaled (Category 3)
Skin IrritationCauses skin irritation (Category 2)[14]
Eye IrritationCauses eye irritation (Category 2)[14]
Aspiration HazardMay be fatal if swallowed and enters airways (Category 1)
Aquatic HazardHarmful to aquatic life with long-lasting effects
Recommended Handling Procedures
  • Work in a well-ventilated area, preferably under a chemical fume hood[15].

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Keep away from heat, sparks, open flames, and other ignition sources[15]. Use non-sparking tools[15].

  • Store in a cool, dry, and well-ventilated area in a tightly closed container[15].

  • Ground and bond containers when transferring material to prevent static discharge.

  • In case of fire, use water spray, carbon dioxide, dry chemical, or alcohol-resistant foam[15].

Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety guide. Always consult the full Safety Data Sheet (SDS) before handling 3-methylbutanenitrile.

References

An In-depth Technical Guide to the Spectroscopic Data of Isovaleronitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isovaleronitrile, systematically named 3-methylbutanenitrile, is an aliphatic nitrile with the chemical formula C₅H₉N.[1][2] It is a colorless to pale yellow liquid and serves as a valuable building block in organic synthesis and is recognized as a plant metabolite.[1] Accurate structural elucidation and purity assessment of this compound are paramount in research and development, for which spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable. This guide provides a comprehensive overview of the spectroscopic data of this compound, along with detailed experimental protocols for data acquisition, aimed at researchers, scientists, and professionals in drug development.

Molecular Structure

The structure of this compound consists of a branched alkyl group attached to a cyano functional group.

  • IUPAC Name: 3-methylbutanenitrile[2]

  • Molecular Formula: C₅H₉N[1][2]

  • Molecular Weight: 83.13 g/mol [1][2]

  • SMILES: CC(C)CC#N[1][3][4]

  • InChI Key: QHDRKFYEGYYIIK-UHFFFAOYSA-N[1][4][5]

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a tabulated format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopic Data

The proton NMR spectrum of this compound is characterized by three distinct signals corresponding to the different proton environments in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~1.0-1.2Doublet6H-CH(CH₃ )₂
~2.0-2.2Multiplet1H-CH (CH₃)₂
~2.4-2.6Doublet2H-CH₂ CN

Data sourced from Smolecule[1]

¹³C NMR Spectroscopic Data

The carbon NMR spectrum provides information on the different carbon environments.

Chemical Shift (δ) ppmAssignment
~22-25-CH(C H₃)₂
Not specified-C H(CH₃)₂
Not specified-C H₂CN
~119-120-C ≡N

Data sourced from Smolecule[1] and Oregon State University[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is dominated by the characteristic stretching vibration of the nitrile group.

Wavenumber (cm⁻¹)Description of Vibration
2850-3000C-H stretching (from alkyl groups)[1]
2240-2260C≡N stretching (sharp, intense peak)[1]
1350-1480C-H bending (from methyl and methylene groups)[1]

Data sourced from Smolecule[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Electron Ionization (EI-MS) Data

m/zRelative Intensity (%)Putative Fragment Assignment
83Low[M]⁺ (Molecular Ion)
686.9[M - CH₃]⁺
554.7[C₄H₇]⁺
43100.0[C₃H₇]⁺ (Isopropyl cation, base peak)
4150.4[C₃H₅]⁺ (Allyl cation)
3911.9[C₃H₃]⁺
2716.0[C₂H₃]⁺

Data sourced from ChemicalBook[7]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation:

    • Dissolve 5-25 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube.[8]

    • The choice of solvent is crucial as its residual signal should not overlap with the analyte's resonances.[9]

    • Ensure the sample is thoroughly mixed to achieve a homogeneous solution.[8]

    • The height of the solution in the NMR tube should be between 4.0 and 5.0 cm to ensure it is within the detection region of the NMR coil.[9]

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer and allow at least five minutes for the sample temperature to equilibrate.[10]

    • Tune and shim the sample to optimize the magnetic field homogeneity, which is critical for obtaining high-resolution spectra with sharp, symmetrical peaks.[10]

    • For ¹H NMR, acquire a standard single-pulse experiment. The use of ¹³C decoupling is generally not required but can be used to remove satellite peaks if they interfere with accurate quantification.[10]

    • For ¹³C NMR, a proton-decoupled experiment is typically run to simplify the spectrum and improve the signal-to-noise ratio. Inverse-gated decoupling should be used for quantitative analysis to prevent the Nuclear Overhauser Effect (NOE) from altering signal intensities.[10]

    • Ensure a sufficient relaxation delay between pulses to allow for full relaxation of all nuclei, which is essential for accurate integration in quantitative NMR.[10]

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid):

    • As this compound is a liquid, the simplest method is to prepare a neat sample.[11]

    • Place one or two drops of the liquid sample between two IR-transparent salt plates (e.g., NaCl or KBr).[11]

    • Gently press the plates together to form a thin liquid film. Ensure there are no air bubbles.

  • Instrument Setup and Data Acquisition:

    • Place the salt plates in the sample holder of the FT-IR spectrometer.[12]

    • Acquire a background spectrum of the empty instrument to subtract any contributions from atmospheric CO₂ and water vapor.

    • Acquire the sample spectrum. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

    • The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.[12]

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

    • Label the significant peaks corresponding to the major functional groups.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of this compound. For techniques like Gas Chromatography-Mass Spectrometry (GC-MS), a concentration of approximately 100 µg/mL is often suitable.[13] For Liquid Chromatography-Mass Spectrometry (LC-MS), a concentration of around 10 µg/mL is a good starting point.[13][14]

    • Use a volatile, high-purity solvent such as methanol, acetonitrile, or dichloromethane.[14]

    • Transfer the solution to a clean 2 mL sample vial with a screw cap and a soft septum.[13]

  • Instrument Setup and Data Acquisition (GC-MS with Electron Ionization):

    • Set the GC oven temperature program to ensure good separation of the analyte from any impurities.

    • The injector temperature is typically set to around 250 °C to ensure rapid volatilization of the sample.

    • The mass spectrometer is typically operated in Electron Ionization (EI) mode with an electron energy of 70 eV.

    • The mass analyzer is set to scan over a relevant m/z range (e.g., 20-100 amu).

  • Data Processing:

    • The resulting total ion chromatogram (TIC) will show a peak corresponding to this compound.

    • The mass spectrum corresponding to this peak can be extracted and analyzed.

    • Identify the molecular ion peak and major fragment ions. The fragmentation pattern can be compared to library spectra for confirmation.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and relationships in the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Interpretation Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR NMR Prep_IR Prepare Neat Liquid Film Sample->Prep_IR IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS MS NMR_Acq NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR_Acq IR_Acq FT-IR Spectrometer Prep_IR->IR_Acq MS_Acq GC-MS System Prep_MS->MS_Acq NMR_Proc Fourier Transform, Phasing, Calibration NMR_Acq->NMR_Proc IR_Proc Background Subtraction IR_Acq->IR_Proc MS_Proc TIC & Mass Spectrum Extraction MS_Acq->MS_Proc NMR_Analysis Chemical Shifts, Coupling, Integration NMR_Proc->NMR_Analysis IR_Analysis Vibrational Frequencies (Functional Groups) IR_Proc->IR_Analysis MS_Analysis Molecular Ion, Fragmentation Pattern MS_Proc->MS_Analysis Final_Structure Structural Elucidation of This compound NMR_Analysis->Final_Structure IR_Analysis->Final_Structure MS_Analysis->Final_Structure

Caption: Workflow for the spectroscopic analysis of this compound.

Fragmentation_Pathway Molecule This compound C₅H₉N m/z = 83 Fragment1 [M - CH₃]⁺ C₄H₆N⁺ m/z = 68 Molecule:f2->Fragment1:f0 - •CH₃ Fragment2 Isopropyl Cation [C₃H₇]⁺ m/z = 43 (Base Peak) Molecule:f2->Fragment2:f0 - •CH₂CN

Caption: Putative EI-MS fragmentation pathway for this compound.

References

An In-depth Technical Guide on the Natural Occurrence of Isovaleronitrile in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isovaleronitrile, also known as 3-methylbutanenitrile, is a volatile organic compound that has been identified as a naturally occurring metabolite in a variety of plant species.[1][2] This aliphatic nitrile plays a significant role in plant defense mechanisms, particularly as a herbivore-induced plant volatile (HIPV).[2] Its production is often triggered by biotic stressors, such as insect feeding, and is mediated by complex signaling pathways. This technical guide provides a comprehensive overview of the natural occurrence of this compound in plants, its biosynthetic pathways, ecological roles, and the experimental protocols used for its study.

Natural Occurrence of this compound in Plants

This compound has been detected in several plant species, often as a component of their volatile emissions. Its presence is most prominently documented in the context of plant defense against herbivores.

Key Plant Species:

  • Oenothera biennis (Common Evening Primrose): This is the most well-studied plant regarding this compound production. It is released from the leaves upon herbivory by insects such as the flea beetle, Altica oleracea.[3]

  • Solanum lycopersicum (Tomato): this compound has been reported as a metabolite in tomato plants.[4]

  • Orchids: The compound has been identified as a component of the floral scent in some orchid species, including Angraecum sesquipedale and Diaphananthe pellucida.

  • Juglans regia (Walnut): Infested green walnut husks have been found to emit this compound.[5]

  • Taraxacum (Dandelion): this compound has also been reported in Taraxacum honeys.

Quantitative Data on this compound Emission

Quantitative data on this compound concentrations in plants is limited and can vary significantly based on the plant species, the type and duration of stress, and the analytical methods used. The following table summarizes the available quantitative data.

Plant SpeciesTissue/ConditionMethodConcentration/Emission RateCitation(s)
Oenothera biennisLeaves treated with Methyl Jasmonate (MeJA)Headspace SPME-GC-MS130.6 ± 57.5 ng/cm² for 24h[3]
Oenothera biennisLeaves treated with MeJA in a 100 mL vialHeadspace SPME-GC-MS1.4 ± 0.6 µg per leaf for 24h[3]

Biosynthesis and Signaling

The production of this compound in plants is a sophisticated process involving specific biosynthetic pathways triggered by external stimuli, primarily herbivory. The key precursor for this compound is the amino acid L-leucine.[3]

Jasmonate Signaling Pathway

The induction of this compound synthesis is largely mediated by the jasmonate signaling pathway, a central component of plant defense responses.

  • Herbivore Damage: When an insect feeds on a plant, specific elicitors in the insect's oral secretions are recognized by the plant.

  • Jasmonic Acid (JA) Synthesis: This recognition triggers the synthesis and accumulation of jasmonic acid and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile).

  • Gene Expression: JA-Ile binds to the COI1 receptor, leading to the degradation of JAZ repressor proteins. This de-repression allows transcription factors (e.g., MYC2) to activate the expression of defense-related genes.

  • Enzyme Production: Among the activated genes are those encoding the enzymes responsible for the biosynthesis of volatile compounds, including this compound.

Jasmonate_Signaling_Pathway Herbivory Herbivore Damage JA_Synthesis Jasmonic Acid (JA) Synthesis Herbivory->JA_Synthesis Induces JA_Ile JA-Isoleucine (JA-Ile) Formation JA_Synthesis->JA_Ile COI1 COI1 Receptor Complex JA_Ile->COI1 Binds to SCF_COI1_JAZ SCF-COI1-JAZ Complex COI1->SCF_COI1_JAZ Forms JAZ JAZ Repressor JAZ->SCF_COI1_JAZ MYC2 MYC2 Transcription Factor JAZ->MYC2 Represses Proteasome 26S Proteasome SCF_COI1_JAZ->Proteasome Targets for Degradation Proteasome->JAZ Degrades Defense_Genes Defense Gene Expression MYC2->Defense_Genes Activates Enzymes Biosynthetic Enzymes Defense_Genes->Enzymes Leads to This compound This compound Production Enzymes->this compound

Jasmonate signaling pathway for this compound induction.
Aldoxime-Nitrile Biosynthetic Pathway

The conversion of L-leucine to this compound is believed to proceed via the aldoxime-nitrile pathway, which is a common route for the synthesis of nitrogen-containing defense compounds in plants.[6][7][8]

  • Conversion to Aldoxime: The first committed step is the conversion of L-leucine to isovaldoxime (3-methylbutanal oxime). This reaction is catalyzed by a cytochrome P450 monooxygenase, likely from the CYP79 family.[3][9] These enzymes are known to catalyze the conversion of amino acids to their corresponding aldoximes.[10]

  • Dehydration to Nitrile: The isovaldoxime is then dehydrated to form this compound. The specific enzyme responsible for this step in plants has not been definitively characterized but is functionally an aldoxime dehydratase.[8]

Biosynthetic_Pathway L_Leucine L-Leucine Isovaldoxime Isovaldoxime (3-Methylbutanal oxime) L_Leucine->Isovaldoxime N-hydroxylation & decarboxylation This compound This compound Isovaldoxime->this compound Dehydration CYP79 Cytochrome P450 (CYP79 family) CYP79->L_Leucine Aldoxime_Dehydratase Aldoxime Dehydratase (putative) Aldoxime_Dehydratase->Isovaldoxime

Proposed biosynthetic pathway of this compound from L-leucine.

Experimental Protocols

The study of this compound in plants primarily involves the analysis of volatile organic compounds. The following sections detail the key experimental methodologies.

Headspace Solid-Phase Microextraction (HS-SPME) and Gas Chromatography-Mass Spectrometry (GC-MS)

This is the most common and effective method for the extraction and analysis of this compound from plant tissues.

Protocol:

  • Sample Preparation:

    • Excise a known quantity of plant material (e.g., leaf tissue) and place it in a headspace vial.

    • For induction studies, the plant material may be subjected to herbivory or treated with methyl jasmonate prior to collection.

  • Headspace Extraction:

    • Seal the vial and incubate it at a controlled temperature (e.g., 40-60°C) for a specific duration (e.g., 30 minutes) to allow volatile compounds to accumulate in the headspace.

    • Expose a SPME fiber with a suitable coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30-60 minutes) to adsorb the volatiles.

  • GC-MS Analysis:

    • Thermally desorb the adsorbed compounds from the SPME fiber in the injection port of a gas chromatograph.

    • Separate the volatile compounds on a capillary column (e.g., DB-5ms).

    • Detect and identify the compounds using a mass spectrometer. Identification of this compound is confirmed by comparing its mass spectrum and retention time with that of an authentic standard.

  • Quantification:

    • Quantification can be achieved by creating a calibration curve with known concentrations of an this compound standard. An internal standard can be added to the sample to correct for variations in extraction efficiency.

Experimental_Workflow Plant_Material Plant Material (e.g., Leaf Disc) Vial Headspace Vial Plant_Material->Vial Place in Incubation Incubation (e.g., 40-60°C) Vial->Incubation Seal and SPME SPME Fiber (e.g., DVB/CAR/PDMS) Incubation->SPME Expose fiber to headspace GC_MS GC-MS Analysis SPME->GC_MS Thermal desorption and analysis Data_Analysis Data Analysis (Identification & Quantification) GC_MS->Data_Analysis

Workflow for HS-SPME-GC-MS analysis of plant volatiles.
Deuterium Labeling for Biosynthetic Pathway Elucidation

To confirm L-leucine as the precursor of this compound, stable isotope labeling experiments can be performed.

Protocol:

  • Preparation of Labeled Precursor: Synthesize or procure deuterium-labeled L-leucine (e.g., L-leucine-d10).

  • Administration to Plant: Introduce the labeled L-leucine to the plant. This can be done by:

    • Stem feeding: Placing the cut stem of a plant shoot in a solution containing the labeled amino acid.

    • Leaf infiltration: Injecting a solution of the labeled amino acid directly into the leaf tissue.

  • Induction of Volatile Production: After a period of uptake, induce the production of this compound through herbivory or MeJA treatment.

  • Volatile Collection and Analysis: Collect the emitted volatiles using HS-SPME and analyze them by GC-MS.

  • Mass Spectral Analysis: The incorporation of deuterium from L-leucine-d10 into this compound will result in a corresponding mass shift in the mass spectrum of the produced this compound, confirming the precursor-product relationship.

Ecological Significance

The production of this compound is a key component of the plant's indirect defense strategy. By releasing this volatile compound upon herbivore attack, the plant can attract natural enemies of the herbivore, such as predatory insects. For instance, in Oenothera biennis, the emission of this compound attracts the predatory blue shield bug, Zicrona caerulea, which then preys on the herbivorous flea beetles.[3] This tritrophic interaction helps to reduce herbivore pressure on the plant.

Conclusion

This compound is a naturally occurring plant metabolite with a significant role in chemical ecology, particularly in herbivore-induced plant defense. Its biosynthesis from L-leucine is triggered by jasmonate signaling and likely proceeds through the aldoxime-nitrile pathway. The analysis of this volatile compound is primarily achieved through sensitive techniques like HS-SPME-GC-MS. Further research into the specific enzymes involved in its biosynthesis and a broader screening of plant species for its presence will provide deeper insights into its distribution and functional diversity in the plant kingdom. This knowledge can be valuable for applications in agriculture, such as the development of novel pest management strategies, and for professionals in drug development exploring natural product-based solutions.

References

The Role of Isovaleronitrile as a Plant Metabolite: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isovaleronitrile (3-methylbutanenitrile) is a volatile organic compound recognized as a significant plant metabolite, particularly in the context of plant defense and inter-organismal communication. This technical guide provides a comprehensive overview of the biosynthesis, physiological roles, and signaling pathways associated with this compound in plants. Drawing from current scientific literature, this document details its induction by herbivory and hormonal elicitors, presents quantitative data on its production, and outlines the experimental protocols for its study. Furthermore, this guide illustrates the key biosynthetic and signaling pathways using logical diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

Plants produce a diverse array of secondary metabolites that are not directly involved in their primary growth and development but are crucial for their interaction with the environment. Among these, volatile organic compounds (VOCs) play a pivotal role in mediating interactions with other organisms, including herbivores, pathogens, and beneficial insects. This compound, an aliphatic nitrile, has emerged as a key player in these chemical dialogues. It has been identified as a herbivore-induced plant volatile (HIPV) in several plant species, where it functions as a signaling molecule to attract natural enemies of herbivores, thus contributing to the plant's indirect defense mechanisms.[1][2] This guide delves into the technical aspects of this compound's role as a plant metabolite, providing a resource for its further investigation and potential applications.

Biosynthesis of this compound

The biosynthesis of this compound in plants originates from the amino acid L-leucine.[2][3] The pathway involves a two-step enzymatic conversion, catalyzed by members of the cytochrome P450 (CYP) superfamily.[4][5]

  • Conversion of L-Leucine to Isovaleraldoxime: The initial step is the conversion of L-leucine to (E/Z)-isovaldoxime. This reaction is catalyzed by cytochrome P450 enzymes belonging to the CYP79 family, specifically CYP79D6 and CYP79D7 have been implicated in the formation of various aldoximes from amino acids in poplar.[1][4] These enzymes are known to be involved in the biosynthesis of defense-related compounds.[6]

  • Conversion of Isovaldoxime to this compound: The subsequent dehydration of isovaldoxime to this compound is catalyzed by another class of cytochrome P450 enzymes, belonging to the CYP71 family.[5][7] For instance, in poplar, CYP71B40v3 and CYP71B41v2 have been shown to convert aldoximes to their corresponding nitriles.[5]

Isovaleronitrile_Biosynthesis L-Leucine L-Leucine Isovaldoxime Isovaldoxime L-Leucine->Isovaldoxime CYP79 Family (e.g., CYP79D6/D7) This compound This compound Isovaldoxime->this compound CYP71 Family (e.g., CYP71B40/41)

Physiological Role and Induction

The primary recognized role of this compound in plants is in indirect defense against herbivores.[1][2] As a HIPV, it is released upon herbivore feeding and acts as a chemical cue to attract predators and parasitoids of the attacking herbivores.

Induction by Herbivory and Elicitors

The production and emission of this compound are strongly induced by herbivore damage. For instance, in the common evening primrose (Oenothera biennis), infestation by the flea beetle Altica oleracea leads to the emission of this compound as a major volatile component.[3][8]

Furthermore, the synthesis of this compound can be triggered by the application of methyl jasmonate (MeJA), a key signaling molecule in the jasmonate pathway, which is central to plant defense responses against herbivores.[2][8] Notably, mechanical damage alone is not sufficient to induce this compound emission, indicating that herbivore-specific cues or the jasmonate signaling cascade are required for its production.[3]

Quantitative Data

The emission of this compound is quantifiable and shows a significant increase upon induction. The following tables summarize the available quantitative data on this compound production.

Table 1: Chemical Composition of Volatiles from Oenothera biennis Leaves After Different Treatments

CompoundUndamagedMechanically DamagedHerbivore-Infested (Larvae)Herbivore-Infested (Adults)MeJA-Treated
This compound --+++++++++
(E/Z)-Isovaldoxime--+++
3-Methyl-1-nitrobutane--+++
(E)-β-Ocimene--++++++
α-Pinene--+++
(E,E)-α-Farnesene--++++++

Data from Ishizaki et al. (2018).[8] The symbols indicate the relative abundance of the compounds: - (not detected), + (minor component), ++ (major component), +++ (most abundant component).

Table 2: Quantification of this compound Emission from Oenothera biennis Leaves After MeJA Treatment

Time After MeJA Treatment (hours)This compound Emission (ng/cm²)
12 (in light)4.3 ± 7.4
24 (in light)130.6 ± 57.5
24 (in dark)3.7 ± 7.4

Data from Ishizaki et al. (2018).[8] Values are presented as mean ± standard deviation.

Signaling Pathway

The induction of this compound biosynthesis is intricately linked to the jasmonate (JA) signaling pathway, a major hormonal pathway mediating plant defense against herbivores.

Upon herbivore attack, the production of jasmonic acid and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile), is triggered. JA-Ile binds to the F-box protein CORONATINE INSENSITIVE1 (COI1), which is part of the Skp1/Cullin/F-box (SCF) E3 ubiquitin ligase complex. This binding leads to the degradation of JASMONATE ZIM-domain (JAZ) repressor proteins. The degradation of JAZ proteins releases the repression of various transcription factors (TFs), such as MYC2 and other bHLH and AP2/ERF family TFs.[9][10][11] These TFs then activate the expression of JA-responsive genes, including the genes encoding the CYP79 and CYP71 enzymes responsible for this compound biosynthesis.[4][5]

Jasmonate_Signaling_Pathway cluster_0 Herbivore Attack cluster_1 Jasmonate Signaling Cascade cluster_2 Gene Expression and Biosynthesis Herbivore Feeding Herbivore Feeding JA-Ile Biosynthesis JA-Ile Biosynthesis Herbivore Feeding->JA-Ile Biosynthesis COI1 COI1 JA-Ile Biosynthesis->COI1 binds to JAZ Repressors JAZ Repressors COI1->JAZ Repressors promotes degradation of Transcription Factors (e.g., MYC2) Transcription Factors (e.g., MYC2) JAZ Repressors->Transcription Factors (e.g., MYC2) releases repression of CYP79 & CYP71 Gene Expression CYP79 & CYP71 Gene Expression Transcription Factors (e.g., MYC2)->CYP79 & CYP71 Gene Expression activates This compound Biosynthesis This compound Biosynthesis CYP79 & CYP71 Gene Expression->this compound Biosynthesis leads to

Experimental Protocols

Headspace Volatile Collection and Analysis by SPME-GC-MS

This protocol outlines a general procedure for the qualitative and quantitative analysis of this compound from plant headspace using Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Headspace vials (20 mL) with PTFE/silicone septa

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Internal standard (e.g., n-octane or other suitable compound not present in the plant volatiles)

  • Plant material (e.g., leaves)

Procedure:

  • Sample Preparation: Place a known amount of fresh plant material (e.g., 1 g of leaves) into a headspace vial. For herbivory or elicitor studies, the treatment should be applied prior to placing the sample in the vial.

  • Internal Standard: Add a known amount of the internal standard to the vial.

  • Equilibration: Seal the vial and allow the headspace to equilibrate for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 40°C).

  • SPME Extraction: Expose the SPME fiber to the headspace of the vial for a specific duration (e.g., 30 minutes) at the same controlled temperature.

  • GC-MS Analysis:

    • Immediately after extraction, insert the SPME fiber into the GC injection port for thermal desorption of the analytes.

    • Injector Temperature: 250°C (splitless mode).

    • GC Column: A non-polar or medium-polar column (e.g., DB-5ms, HP-5ms).

    • Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) at a controlled rate (e.g., 5°C/min).

    • Carrier Gas: Helium.

    • MS Parameters: Scan a mass range of m/z 35-350.

  • Data Analysis: Identify this compound based on its retention time and mass spectrum by comparing with a pure standard and/or a spectral library. Quantify the amount of this compound by comparing its peak area to that of the internal standard and using a calibration curve.

SPME_GCMS_Workflow Plant Sample in Vial Plant Sample in Vial Headspace Equilibration Headspace Equilibration Plant Sample in Vial->Headspace Equilibration SPME Fiber Exposure SPME Fiber Exposure Headspace Equilibration->SPME Fiber Exposure Thermal Desorption in GC Inlet Thermal Desorption in GC Inlet SPME Fiber Exposure->Thermal Desorption in GC Inlet GC Separation GC Separation Thermal Desorption in GC Inlet->GC Separation MS Detection MS Detection GC Separation->MS Detection Data Analysis Data Analysis MS Detection->Data Analysis

Deuterium Labeling to Trace Biosynthesis

This protocol provides a general framework for using deuterium-labeled L-leucine to confirm its role as a precursor for this compound biosynthesis.

Materials:

  • Deuterium-labeled L-leucine (e.g., L-leucine-d10)

  • Plant material (e.g., detached leaves or whole plants)

  • Solution for administering the labeled precursor (e.g., Murashige and Skoog medium or sterile water)

  • SPME-GC-MS setup as described in section 6.1.

Procedure:

  • Precursor Administration:

    • For detached leaves, place the petioles in a solution containing a known concentration of deuterium-labeled L-leucine.

    • For whole plants, the labeled precursor can be supplied through the hydroponic solution or by injection into the stem.

  • Incubation: Incubate the plant material for a specific period to allow for the uptake and metabolism of the labeled precursor.

  • Induction (Optional): If studying induced biosynthesis, apply the stimulus (e.g., MeJA treatment or herbivore feeding) after a period of precursor uptake.

  • Volatile Collection and Analysis: Collect and analyze the headspace volatiles using the SPME-GC-MS protocol described in section 6.1.

  • Data Analysis:

    • Analyze the mass spectrum of the this compound peak.

    • The incorporation of deuterium from L-leucine-d10 will result in a mass shift in the molecular ion and characteristic fragment ions of this compound.

    • The degree of labeling can be calculated by comparing the intensities of the labeled and unlabeled isotopic peaks.

Deuterium_Labeling_Workflow Administer Deuterium-Labeled L-Leucine Administer Deuterium-Labeled L-Leucine Incubation and Metabolism Incubation and Metabolism Administer Deuterium-Labeled L-Leucine->Incubation and Metabolism Induce Volatile Production (Optional) Induce Volatile Production (Optional) Incubation and Metabolism->Induce Volatile Production (Optional) Collect and Analyze Volatiles (GC-MS) Collect and Analyze Volatiles (GC-MS) Induce Volatile Production (Optional)->Collect and Analyze Volatiles (GC-MS) Analyze Mass Spectra for Deuterium Incorporation Analyze Mass Spectra for Deuterium Incorporation Collect and Analyze Volatiles (GC-MS)->Analyze Mass Spectra for Deuterium Incorporation

Conclusion and Future Perspectives

This compound is a crucial plant metabolite involved in intricate ecological interactions, particularly in plant defense against herbivores. Its biosynthesis from L-leucine is tightly regulated by the jasmonate signaling pathway, highlighting the plant's ability to mount a rapid and specific chemical defense. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers to further explore the multifaceted roles of this volatile compound.

Future research should focus on elucidating the specific transcription factors that directly regulate the expression of the CYP79 and CYP71 genes involved in this compound biosynthesis. A deeper understanding of the regulatory network will be crucial for potential applications in agriculture, such as engineering plants with enhanced pest resistance. Furthermore, exploring the diversity of nitrile biosynthesis across different plant species may reveal novel enzymes and pathways with potential applications in biotechnology and synthetic biology. The role of this compound and other nitriles in plant-microbe interactions and as potential allelochemicals also warrants further investigation. For drug development professionals, understanding the biosynthesis and regulation of such bioactive plant compounds can provide insights into novel enzymatic pathways and potential targets for modulating plant-derived therapeutic agents.

References

Synthesis of Isovaleronitrile from Isovaleric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing isovaleronitrile from isovaleric acid. The document details the key chemical transformations, presents quantitative data in structured tables for comparative analysis, and offers detailed experimental protocols for the principal reactions. Visual diagrams of the reaction pathways and experimental workflows are included to facilitate a deeper understanding of the processes involved.

Introduction

This compound, also known as 3-methylbutyronitrile, is a valuable chemical intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its synthesis from readily available isovaleric acid is a topic of significant interest in industrial and academic research. The primary and most established method for this transformation involves a two-step process: the amidation of isovaleric acid to form isovaleramide, followed by the dehydration of the amide to yield the target nitrile. Direct conversion methods from the carboxylic acid are also emerging as viable alternatives.

Synthetic Pathways

The synthesis of this compound from isovaleric acid can be broadly categorized into two main approaches: a two-step synthesis via an amide intermediate and direct conversion methods.

Two-Step Synthesis via Isovaleramide

This is the most traditional and widely documented route. It involves two distinct chemical transformations:

  • Amidation of Isovaleric Acid: Isovaleric acid is first converted to its corresponding primary amide, isovaleramide. This can be achieved through several methods, with the most common being the reaction with a nitrogen source such as ammonia or urea, often under thermal conditions or with catalytic assistance. The classical approach involves the formation of the ammonium salt of the carboxylic acid, which upon heating, dehydrates to the amide.[1]

  • Dehydration of Isovaleramide: The resulting isovaleramide is then subjected to a dehydration reaction to afford this compound. A variety of dehydrating agents can be employed for this step, ranging from stoichiometric reagents to catalytic systems.

Two-Step Synthesis of this compound isovaleric_acid Isovaleric Acid isovaleramide Isovaleramide isovaleric_acid->isovaleramide + NH3 or Urea - H2O This compound This compound isovaleramide->this compound Dehydration - H2O

Figure 1: Two-step synthesis of this compound from isovaleric acid.
Direct Conversion of Isovaleric Acid to this compound

More recent methodologies have focused on the direct, one-pot conversion of carboxylic acids to nitriles, bypassing the isolation of the amide intermediate. These methods often require specific catalysts and reaction conditions. One such approach involves the reaction of the carboxylic acid with a cyanating agent in the presence of a catalyst.[2] Another method utilizes a continuous-flow system at high temperatures and pressures with acetonitrile serving as both the solvent and a nitrogen source.[3]

Direct Conversion of Isovaleric Acid isovaleric_acid Isovaleric Acid This compound This compound isovaleric_acid->this compound Direct Cyanation / High T, P Reaction

Figure 2: Direct conversion of isovaleric acid to this compound.

Quantitative Data Presentation

The following tables summarize the quantitative data for the key transformations in the synthesis of this compound from isovaleric acid, based on literature precedents for similar compounds.

Table 1: Amidation of Carboxylic Acids to Primary Amides

Carboxylic AcidNitrogen SourceCatalyst/ConditionsReaction Time (h)Yield (%)Reference
Phenylacetic AcidUreaMg(NO₃)₂·6H₂O (10 mol%)2491[4]
Hydrocinnamic AcidUreaMg(NO₃)₂·6H₂O (10 mol%)2497[4]
Phenylacetic AcidUreaImidazole (20 mol%)2485[4]
Diphenylacetic AcidUreaBoric Acid0.3-0.478-80[5]

Table 2: Dehydration of Primary Amides to Nitriles

Primary AmideDehydrating Agent/CatalystSolventTemperature (°C)Reaction TimeYield (%)Reference
BenzamideP(NMe₂)₃DichloromethaneRoom Temp15 min99[6]
BenzamidePCl₃ / Et₃NDichloromethaneRoom Temp10 min98[6]
Various AmidesP₂O₅NeatHigh TempVariesGood[7]
Various AmidesSOCl₂Neat or SolventVariesVariesGood[4]
Aromatic/Aliphatic AmidesOxalyl chloride / DMSO / Et₃N-Room Temp1 hGood to Excellent[8]

Table 3: Direct Conversion of Carboxylic Acids to Nitriles

Carboxylic AcidCyanating Agent/ConditionsCatalystTemperature (°C)Reaction TimeYield (%)Reference
Benzoic AcidAcetonitrile (supercritical)None35025 minHigh[3]
Various AcidsN-Cyano-N-aryl–arylsulfonamideFeCl₃VariesVariesModerate to Excellent[2]
Various AcidsAcetonitrile / H₂SO₄H₂SO₄RefluxVariesGood to Moderate

Experimental Protocols

The following are representative experimental protocols for the key steps in the synthesis of this compound from isovaleric acid. These are generalized procedures and may require optimization for specific laboratory conditions and scales.

Step 1: Synthesis of Isovaleramide from Isovaleric Acid

Method A: Amidation using Urea (Catalytic)

This protocol is adapted from general procedures for the direct amidation of carboxylic acids using urea.[4][5]

  • Materials:

    • Isovaleric acid

    • Urea

    • Magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O) or Imidazole

    • High-boiling point solvent (e.g., octane or toluene)

    • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

    • Heating mantle

  • Procedure:

    • To a round-bottom flask, add isovaleric acid (1.0 equiv), urea (1.5 equiv), and the catalyst (e.g., Mg(NO₃)₂·6H₂O, 10 mol%).

    • Add a suitable high-boiling point solvent (e.g., octane) to create a stirrable mixture.

    • Heat the reaction mixture to 110-120 °C with vigorous stirring.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS). The reaction is typically run for 24 hours.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude isovaleramide by recrystallization or column chromatography.

Method B: Thermal Amidation via Ammonium Salt

This is a classical approach that involves the formation and subsequent dehydration of the ammonium salt.

  • Materials:

    • Isovaleric acid

    • Aqueous ammonia (concentrated)

    • Distillation apparatus

    • Heating mantle

  • Procedure:

    • In a round-bottom flask, carefully neutralize isovaleric acid with an equimolar amount of concentrated aqueous ammonia. The reaction is exothermic.

    • Once the initial reaction subsides, gently heat the mixture to distill off the water.

    • After the water has been removed, increase the temperature to around 200 °C to effect the dehydration of the ammonium isovalerate to isovaleramide. Water will be evolved during this step.

    • Continue heating until the evolution of water ceases.

    • Cool the reaction mixture to obtain crude isovaleramide.

    • Purify the product by recrystallization or distillation under reduced pressure.

Step 2: Dehydration of Isovaleramide to this compound

This protocol is a general procedure for the dehydration of primary amides using phosphorus pentoxide (P₂O₅).[7]

  • Materials:

    • Isovaleramide

    • Phosphorus pentoxide (P₂O₅)

    • Distillation apparatus

    • Heating mantle

    • Sand bath

  • Procedure:

    • In a dry round-bottom flask, thoroughly mix isovaleramide (1.0 equiv) with phosphorus pentoxide (0.5-1.0 equiv). The mixing should be done quickly to minimize exposure to atmospheric moisture.

    • Assemble a distillation apparatus with the flask.

    • Heat the mixture gently in a sand bath. The this compound will start to distill over.

    • Collect the distillate, which is crude this compound.

    • The crude product may be purified by a second distillation, optionally after washing with a dilute sodium carbonate solution and then water, followed by drying over a suitable drying agent (e.g., anhydrous calcium chloride).

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for the two-step synthesis of this compound.

Experimental_Workflow_Two_Step_Synthesis cluster_amidation Step 1: Amidation cluster_dehydration Step 2: Dehydration reactants_amide Isovaleric Acid + Ammonia/Urea reaction_amide Heating / Catalyst reactants_amide->reaction_amide workup_amide Work-up & Purification reaction_amide->workup_amide product_amide Isovaleramide workup_amide->product_amide reactant_nitrile Isovaleramide product_amide->reactant_nitrile reaction_nitrile Add Dehydrating Agent (e.g., P₂O₅) reactant_nitrile->reaction_nitrile distillation Distillation reaction_nitrile->distillation product_nitrile This compound distillation->product_nitrile

Figure 3: Experimental workflow for the two-step synthesis.

Safety Considerations

  • Isovaleric Acid: Corrosive and has a strong, unpleasant odor. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Ammonia: Corrosive and toxic. Work in a well-ventilated fume hood.

  • Urea: Generally considered low hazard, but dust can be irritating.

  • Phosphorus Pentoxide (P₂O₅): A powerful dehydrating agent and corrosive. Reacts violently with water. Handle with extreme care in a dry environment and wear appropriate PPE.

  • Thionyl Chloride (SOCl₂): Toxic, corrosive, and reacts violently with water. Work in a well-ventilated fume hood and wear appropriate PPE.

  • This compound: Flammable and toxic if ingested or inhaled. Handle in a well-ventilated fume hood.

Always consult the Safety Data Sheet (SDS) for all chemicals before use and follow all standard laboratory safety procedures.

References

An In-depth Technical Guide on the Nitrilation of 3-Methylbutanol to Produce Isovaleronitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isovaleronitrile, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals, can be efficiently produced through the nitrilation of 3-methylbutanol. This technical guide provides a comprehensive overview of the primary synthetic route, focusing on the catalytic ammoxidation process. It details the reaction mechanisms, experimental protocols, and quantitative data derived from scientific literature. The guide also includes visualizations of the reaction pathway and experimental workflow to facilitate a deeper understanding of the process for research and development applications.

Introduction

This compound (3-methylbutanenitrile) is a valuable chemical intermediate used in the synthesis of a range of organic compounds, including pharmaceuticals, agrochemicals, and fragrances. The conversion of 3-methylbutanol (isoamyl alcohol) to this compound represents an important industrial transformation. Among the various synthetic strategies, catalytic ammoxidation has emerged as a highly effective method, offering a direct and atom-economical route. This process involves the reaction of the alcohol with ammonia and an oxidant, typically air or oxygen, over a heterogeneous catalyst at elevated temperatures. This document serves as a technical resource for professionals in the field, providing detailed insights into the core aspects of this nitrilation reaction.

Reaction Mechanism and Catalysis

The primary mechanism for the nitrilation of 3-methylbutanol to this compound is via catalytic ammoxidation. This process is a vapor-phase reaction that typically occurs over metal oxide catalysts.

Reaction Pathway:

The overall reaction can be summarized as follows:

(CH₃)₂CHCH₂CH₂OH + NH₃ + O₂ → (CH₃)₂CHCH₂CN + 2H₂O

The reaction proceeds through a series of steps on the catalyst surface:

  • Oxidative Dehydrogenation of the Alcohol: 3-methylbutanol is first oxidized to the corresponding aldehyde, isovaleraldehyde.

  • Imine Formation: The isovaleraldehyde then reacts with ammonia to form an imine intermediate.

  • Dehydrogenation of the Imine: The imine is further dehydrogenated to yield this compound.

Catalyst Systems:

A variety of heterogeneous catalysts have been shown to be effective for the ammoxidation of alcohols. While specific data for 3-methylbutanol is limited in publicly accessible literature, analogous reactions with other primary alcohols provide strong indicators of suitable catalyst systems. These primarily include:

  • Vanadium-based catalysts: Vanadium pentoxide (V₂O₅) supported on carriers like titania (TiO₂) or zirconia (ZrO₂) is a widely studied catalyst for alcohol ammoxidation.[1][2] The redox properties of vanadium are crucial for the dehydrogenation steps.

  • Iron-based catalysts: Iron oxides, often in combination with other metals like antimony (Sb), have demonstrated high activity and selectivity for the ammoxidation of various alcohols.[3] Single-atom iron catalysts on nitrogen-doped carbon (Fe₁-N-C) have also shown exceptional efficiency under mild conditions for the synthesis of a wide range of nitriles from alcohols.[3][4][5]

  • Copper-based catalysts: Copper-based catalysts, often used in combination with TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), are effective for the aerobic oxidation of alcohols to nitriles in the presence of ammonia.[6][7]

  • Platinum-based catalysts: Supported platinum catalysts have been investigated for the aerobic oxidative coupling of alcohols and ammonia to form nitriles.[8]

The choice of catalyst and support significantly influences the reaction's efficiency, selectivity, and operating conditions.

Experimental Protocols

General Procedure for Vapor-Phase Catalytic Ammoxidation:

  • Catalyst Preparation:

    • The catalyst, for instance, V₂O₅/TiO₂, is prepared by impregnating the TiO₂ support with a solution of a vanadium precursor (e.g., ammonium metavanadate).

    • The impregnated support is then dried and calcined at high temperatures to form the active metal oxide phase.

  • Reactor Setup:

    • A fixed-bed continuous flow reactor is typically used for vapor-phase reactions.

    • The reactor is made of a material resistant to high temperatures and corrosion, such as quartz or stainless steel.

    • The catalyst is packed into the reactor, forming a catalyst bed.

    • The reactor is placed inside a furnace to maintain the desired reaction temperature.

  • Reaction Execution:

    • A feed stream containing 3-methylbutanol, ammonia, and an oxygen-containing gas (e.g., air) is prepared. The molar ratios of the reactants are a critical parameter to be optimized.

    • The 3-methylbutanol is vaporized and mixed with the gaseous reactants before entering the reactor.

    • The reactant mixture is passed through the heated catalyst bed.

    • The reaction products are cooled and collected in a condenser.

  • Product Analysis:

    • The collected liquid products are analyzed using gas chromatography (GC) to determine the conversion of 3-methylbutanol and the selectivity towards this compound and other byproducts.

    • Gaseous products can be analyzed using an online gas analyzer.

Quantitative Data

Specific quantitative data for the nitrilation of 3-methylbutanol is not extensively reported. However, data from analogous ammoxidation reactions of other alcohols can provide a baseline for expected performance. The following table summarizes typical reaction conditions and outcomes for the ammoxidation of primary alcohols over various catalysts.

Catalyst SystemAlcohol SubstrateTemperature (°C)Pressure (atm)Reactant Molar Ratio (Alcohol:NH₃:O₂)Conversion (%)Selectivity to Nitrile (%)Reference
V₂O₅/ZrO₂Ethanol300-40011:2.6:1.2~95~70[1][2]
V₂O₅/TiO₂Ethanol300-40011:2.6:1.2~98~60[1][2]
Fe₁-N-CBenzyl alcohol351 (air)1:15 (aq. NH₃)>99>99[3][4][5]
CuI/bpy/TEMPOVarious primary alcohols551 (O₂)1:2 (aq. NH₃)>90>90[6]
Pt/CBenzyl alcohol9031 (9% O₂ in N₂)1:3~90~85[8]

Note: The data presented is for analogous reactions and should be considered as a starting point for the optimization of 3-methylbutanol nitrilation.

Visualizations

Reaction Pathway Diagram

ReactionPathway 3-Methylbutanol 3-Methylbutanol Isovaleraldehyde Isovaleraldehyde 3-Methylbutanol->Isovaleraldehyde Oxidative Dehydrogenation (+ [O]) Imine Intermediate Imine Intermediate Isovaleraldehyde->Imine Intermediate + NH₃ - H₂O This compound This compound Imine Intermediate->this compound Dehydrogenation (+ [O])

Caption: Proposed reaction pathway for the catalytic ammoxidation of 3-methylbutanol.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_analysis Analysis Impregnation Impregnation Drying Drying Impregnation->Drying Calcination Calcination Drying->Calcination Fixed-Bed Reactor Fixed-Bed Reactor Calcination->Fixed-Bed Reactor Reactant Mixing Reactant Mixing Vaporization Vaporization Reactant Mixing->Vaporization Vaporization->Fixed-Bed Reactor Condensation Condensation Fixed-Bed Reactor->Condensation Product Collection Product Collection Condensation->Product Collection 3-Methylbutanol 3-Methylbutanol 3-Methylbutanol->Reactant Mixing Ammonia Ammonia Ammonia->Reactant Mixing Air/Oxygen Air/Oxygen Air/Oxygen->Reactant Mixing GC Analysis GC Analysis Product Collection->GC Analysis Data Interpretation Data Interpretation GC Analysis->Data Interpretation

Caption: General experimental workflow for vapor-phase ammoxidation.

Conclusion

The nitrilation of 3-methylbutanol to this compound via catalytic ammoxidation presents a promising and efficient synthetic route. While specific literature detailing this exact conversion is sparse, extensive research on the ammoxidation of other primary alcohols provides a solid foundation for process development. The key to a successful synthesis lies in the selection of an appropriate catalyst system and the optimization of reaction parameters such as temperature, pressure, and reactant feed ratios. This guide provides the fundamental knowledge and extrapolated protocols necessary for researchers and drug development professionals to embark on the synthesis and optimization of this compound production from 3-methylbutanol. Further experimental investigation is warranted to elucidate the optimal conditions and catalyst for this specific transformation.

References

Enzymatic Synthesis of Isovaleronitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The enzymatic synthesis of isovaleronitrile offers a green and efficient alternative to traditional chemical methods, which often rely on toxic cyanide reagents and harsh reaction conditions. This technical guide provides an in-depth overview of the biocatalytic production of this compound, focusing on the use of aldoxime dehydratases. Detailed experimental protocols for whole-cell and immobilized enzyme systems are presented, along with a summary of key quantitative data. Signaling pathways and experimental workflows are illustrated to provide a comprehensive understanding of the process for research, development, and application in the pharmaceutical and fine chemical industries.

Introduction

This compound is a valuable chemical intermediate used in the synthesis of various pharmaceuticals, agrochemicals, and fragrances. The conventional chemical synthesis of nitriles often involves hazardous reagents like hydrogen cyanide.[1][2] Biocatalysis, utilizing enzymes, presents a more sustainable and safer manufacturing route.[1] Aldoxime dehydratases (Oxds) have emerged as powerful biocatalysts for the synthesis of nitriles from readily available aldoximes under mild aqueous conditions.[1][3][4] This guide focuses on the practical application of these enzymes for the production of this compound.

Core Reaction Pathway: Aldoxime Dehydratase

The enzymatic synthesis of this compound is primarily achieved through the dehydration of isovaldoxime, catalyzed by an aldoxime dehydratase (Oxd).[5][6] These enzymes, often found in bacteria such as Bacillus sp. and Rhodococcus sp., facilitate the removal of a water molecule from the aldoxime to form the corresponding nitrile.[7][8]

ReactionPathway Isovaldoxime Isovaldoxime Oxd Aldoxime Dehydratase (e.g., from Bacillus sp. OxB-1) Isovaldoxime->Oxd This compound This compound H2O H2O Oxd->this compound Oxd->H2O Dehydration

Caption: General reaction scheme for the enzymatic synthesis of this compound.

Experimental Protocols

Whole-Cell Biocatalysis Using Bacillus sp. OxB-1

Whole-cell biocatalysis is a cost-effective method as it circumvents the need for enzyme purification.[9][10][11] The cells themselves provide a protective environment for the enzyme.[11] Bacillus sp. strain OxB-1 is a known producer of an aldoxime dehydratase suitable for this conversion.[12]

3.1.1. Cultivation of Bacillus sp. OxB-1

  • Inoculum Preparation: Inoculate a single colony of Bacillus sp. OxB-1 into 50 mL of sterile Luria-Bertani (LB) broth. Incubate at 30°C with shaking at 200 rpm for 16-24 hours.

  • Production Culture: Transfer the inoculum culture to 1 L of Terrific Broth (TB) supplemented with a suitable inducer for aldoxime dehydratase expression (e.g., 0.1% (v/v) Z-phenylacetaldoxime, if required, as some Oxds are inducible).[13]

  • Incubation: Incubate the production culture at 30°C with vigorous shaking (200-250 rpm) for 24-48 hours to achieve high cell density.

  • Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Washing: Wash the cell pellet twice with a 50 mM potassium phosphate buffer (pH 7.0). The resulting wet cell paste is ready for use as the whole-cell biocatalyst.

3.1.2. Biotransformation Protocol

  • Reaction Setup: In a 250 mL baffled flask, prepare a 50 mL reaction mixture containing:

    • 50 mM potassium phosphate buffer (pH 7.0)

    • 10-50 g/L wet cell weight of Bacillus sp. OxB-1

    • 100 mM Isovaldoxime (dissolved in a minimal amount of a co-solvent like ethanol or DMSO if necessary)

  • Reaction Conditions: Incubate the reaction mixture at 30°C with shaking at 200 rpm.

  • Monitoring: Monitor the reaction progress by taking samples at regular intervals (e.g., every 1-2 hours).

  • Sample Preparation: For each sample, centrifuge to remove the cells. Extract the supernatant with an equal volume of ethyl acetate.

  • Analysis: Analyze the organic extract by Gas Chromatography (GC) to determine the concentration of this compound.[14][15]

WholeCellWorkflow cluster_cultivation Cell Cultivation cluster_biotransformation Biotransformation Inoculation Inoculation Production_Culture Production_Culture Inoculation->Production_Culture Inoculum Transfer Harvesting Harvesting Production_Culture->Harvesting Incubation (24-48h) Washing Washing Harvesting->Washing Wet_Cell_Paste Wet_Cell_Paste Washing->Wet_Cell_Paste Reaction_Setup Reaction Setup (Buffer, Cells, Substrate) Wet_Cell_Paste->Reaction_Setup Incubation Incubation (30°C, 200 rpm) Reaction_Setup->Incubation Sampling Sampling Incubation->Sampling Analysis Analysis Sampling->Analysis Extraction

Caption: Workflow for whole-cell biocatalytic synthesis of this compound.

Immobilized Enzyme Protocol

Immobilization of enzymes can enhance their stability and allow for easier separation and reuse, which is particularly advantageous for continuous processes.[16][17]

3.2.1. Preparation of Immobilized Aldoxime Dehydratase

This protocol describes a general method for immobilization by entrapment in calcium alginate beads.

  • Enzyme Solution: Prepare a cell-free extract containing the aldoxime dehydratase by lysing the Bacillus sp. OxB-1 cells (e.g., via sonication or high-pressure homogenization) and clarifying the lysate by centrifugation.

  • Alginate Mixture: Mix the cell-free extract with an equal volume of a 2% (w/v) sodium alginate solution.

  • Bead Formation: Extrude the mixture dropwise into a gently stirring solution of 0.2 M calcium chloride.

  • Curing: Allow the resulting beads to harden in the calcium chloride solution for 1-2 hours at 4°C.

  • Washing: Wash the beads thoroughly with a 50 mM potassium phosphate buffer (pH 7.0) to remove excess calcium chloride and un-entrapped enzyme.

3.2.2. Biotransformation with Immobilized Enzyme

  • Reaction Setup: In a stirred-tank reactor or a packed-bed reactor, add the immobilized enzyme beads.

  • Substrate Solution: Prepare a solution of 100 mM isovaldoxime in a 50 mM potassium phosphate buffer (pH 7.0).

  • Reaction: Pass the substrate solution through the packed-bed reactor at a defined flow rate or add it to the stirred-tank reactor. Maintain the temperature at 30°C.

  • Product Collection and Analysis: Collect the effluent from the reactor. The product, this compound, can be extracted and analyzed by GC as described in the whole-cell protocol. The immobilized beads can be washed and reused for subsequent batches.[16]

Data Presentation

The following tables summarize typical quantitative data for the enzymatic synthesis of nitriles using aldoxime dehydratases. Note that specific values for this compound may vary depending on the exact experimental conditions and the specific activity of the enzyme preparation.

Table 1: Reaction Parameters for Aldoxime Dehydratase

ParameterTypical RangeReference
Temperature25-40 °C[18]
pH6.0-8.0[18]
Substrate Concentration50-500 mM[1]
Co-solventEthanol, DMSO (if needed)[19]

Table 2: Performance of Whole-Cell vs. Immobilized Enzyme Systems

ParameterWhole-Cell BiocatalystImmobilized EnzymeReference
Preparation Simple cultivation and harvestingRequires enzyme extraction and immobilization steps[9][16]
Stability Moderate; cell lysis can occurGenerally higher operational stability[16][17]
Reusability Limited (typically a few batches)High (multiple cycles possible)[16][17]
Productivity Can be high due to high enzyme load per volumeDependent on immobilization efficiency and mass transfer[1]
Downstream Processing Requires cell separationSimplified product recovery[16]

Conclusion

The enzymatic synthesis of this compound using aldoxime dehydratases represents a promising, sustainable alternative to conventional chemical methods. Both whole-cell and immobilized enzyme systems offer distinct advantages. Whole-cell biocatalysis is often simpler and more cost-effective for batch processes, while immobilized enzymes are well-suited for continuous production with enhanced stability and reusability. Further optimization of enzyme expression, protein engineering, and reaction conditions can lead to even more efficient and economically viable processes for the industrial production of this compound and other valuable nitriles.[20]

References

An In-depth Technical Guide on the Safety, Handling, and MSDS of Isovaleronitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for isovaleronitrile (also known as 3-methylbutanenitrile). The following sections detail the physical and chemical properties, hazard classifications, toxicological data, and protocols for safe handling, storage, and emergency procedures.

Chemical and Physical Properties

This compound is a flammable and toxic liquid.[1][2] Its key physical and chemical properties are summarized below.

PropertyValueReferences
Molecular Formula C5H9N[1]
Molecular Weight 83.13 g/mol [1]
Appearance Liquid[3]
Boiling Point 128-130 °C at 730 mmHg[3]
Density 0.795 g/mL at 25 °C[3]
Flash Point 28 °C (82.4 °F) - closed cup[3][4][5]
Refractive Index n20/D 1.393[3]
Vapor Pressure 11.2 mmHg at 25°C[6]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS hazard classifications are provided below.

Hazard ClassCategoryHazard StatementReferences
Flammable Liquids 3H226: Flammable liquid and vapor[1][2][3]
Acute Toxicity, Oral 3H301: Toxic if swallowed[1][2][3]
Skin Corrosion/Irritation 2H315: Causes skin irritation[1][2][3][4]
Serious Eye Damage/Eye Irritation 2H319: Causes serious eye irritation[1][2][3][4]
Specific Target Organ Toxicity - Single Exposure 3H335: May cause respiratory irritation[1][2][3]

Signal Word: Danger[1][3]

Hazard Pictograms:

  • GHS02: Flame

  • GHS06: Skull and crossbones

  • GHS07: Exclamation mark[2]

Toxicological Information

The toxicity of aliphatic nitriles like this compound is often associated with the metabolic release of cyanide.[7]

Toxicity DataValueSpeciesReferences
Oral LD50 233 mg/kgMouse[2]

Symptoms of Overexposure: May include headache, dizziness, tiredness, nausea, and vomiting.[4] Inhalation of aliphatic nitriles can lead to chest pain, tightness in the chest, nausea, vomiting, tachycardia, and seizures.[7]

Handling and Storage

Handling:

  • Wear appropriate personal protective equipment (PPE), including gloves, eye and face protection.[4]

  • Use only in a well-ventilated area or under a chemical fume hood.[4]

  • Avoid breathing mist, vapors, or spray.[4]

  • Do not get in eyes, on skin, or on clothing.[4]

  • Keep away from open flames, hot surfaces, and sources of ignition.[4]

  • Use only non-sparking tools and take precautionary measures against static discharges.[4]

  • Do not eat, drink, or smoke when using this product.[4]

  • Wash hands thoroughly after handling.[4]

Storage:

  • Keep container tightly closed in a dry and well-ventilated place.[4]

  • Store in a flammables area, away from heat, sparks, and flame.[4]

  • For product quality, keep refrigerated.[4]

  • Store locked up.[2]

  • Incompatible with strong oxidizing agents.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE program should be in place when handling this compound.

PPE TypeSpecificationsReferences
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[4]
Respiratory Protection Follow OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149. Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[4]

First Aid Measures

Immediate medical attention is required for any exposure to this compound.[4]

First Aid Procedures Workflow

FirstAid Exposure Exposure Occurs Inhalation Inhalation Exposure->Inhalation SkinContact Skin Contact Exposure->SkinContact EyeContact Eye Contact Exposure->EyeContact Ingestion Ingestion Exposure->Ingestion MoveToFreshAir Move to fresh air. Keep at rest. Inhalation->MoveToFreshAir RemoveClothing Immediately remove all contaminated clothing. SkinContact->RemoveClothing RinseEyes Rinse immediately with plenty of water for at least 15 minutes, including under the eyelids. EyeContact->RinseEyes DoNotInduceVomiting Do NOT induce vomiting. Ingestion->DoNotInduceVomiting ArtificialRespiration If not breathing, give artificial respiration. MoveToFreshAir->ArtificialRespiration SeekMedicalAttention Seek Immediate Medical Attention ArtificialRespiration->SeekMedicalAttention WashSkin Wash skin with soap and plenty of water for at least 15 minutes. RemoveClothing->WashSkin WashSkin->SeekMedicalAttention RemoveContacts Remove contact lenses if present and easy to do. RinseEyes->RemoveContacts RemoveContacts->SeekMedicalAttention RinseMouth Rinse mouth with water. DoNotInduceVomiting->RinseMouth RinseMouth->SeekMedicalAttention

Caption: First aid procedures for this compound exposure.

Firefighting Measures

Suitable Extinguishing Media: Water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[4] Water mist may be used to cool closed containers.[4]

Specific Hazards:

  • Flammable liquid.[4]

  • Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[4]

  • Containers may explode when heated.[4]

  • Hazardous combustion products include carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[4] Very toxic cyanide gas may be produced in a fire.[5]

Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode and full protective gear.[4]

Accidental Release Measures

Personal Precautions:

  • Evacuate personnel to safe areas.[4]

  • Keep people away from and upwind of the spill/leak.[4]

  • Ensure adequate ventilation.[4]

  • Remove all sources of ignition.[4]

  • Use personal protective equipment as required.[4]

  • Take precautionary measures against static discharges.[4]

Environmental Precautions:

  • Should not be released into the environment.[4]

  • Prevent further leakage or spillage if safe to do so.[8] Do not let the product enter drains.[8]

Methods for Containment and Cleanup:

  • Soak up with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust).[4][9]

  • Keep in suitable, closed containers for disposal.[4]

  • Use spark-proof tools and explosion-proof equipment.[4]

Spill Response Workflow

SpillResponse Spill Spill Occurs Evacuate Evacuate personnel to a safe area. Keep upwind. Spill->Evacuate IgnitionSources Remove all sources of ignition. Spill->IgnitionSources Ventilate Ensure adequate ventilation. Spill->Ventilate PPE Wear appropriate PPE. Spill->PPE Contain Contain spill with inert absorbent material. Evacuate->Contain IgnitionSources->Contain Ventilate->Contain PPE->Contain Collect Collect residue using spark-proof tools. Contain->Collect Dispose Place in a suitable, closed container for disposal. Collect->Dispose Decontaminate Decontaminate the area. Dispose->Decontaminate

Caption: Workflow for handling an this compound spill.

This guide is intended to provide essential safety information for trained professionals. Always refer to the most current and complete Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

Basic chemical reactions of Isovaleronitrile (hydrolysis, reduction, oxidation)

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Core Chemical Reactions of Isovaleronitrile For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, systematically named 3-methylbutanenitrile, is a branched-chain aliphatic nitrile with the chemical formula C₅H₉N.[1] As a versatile chemical intermediate, it serves as a crucial building block in the synthesis of a wide array of organic compounds, including active pharmaceutical ingredients (APIs) and agrochemicals. Its reactivity is dominated by the cyano (-C≡N) group, a functional group that can undergo several fundamental transformations. This technical guide provides an in-depth exploration of the three core reactions of this compound: hydrolysis, reduction, and oxidation. Detailed experimental protocols, quantitative data, and logical workflow diagrams are presented to equip researchers and drug development professionals with a comprehensive understanding of its synthetic utility.

Hydrolysis: Conversion to Isovaleric Acid

The hydrolysis of this compound is a cornerstone reaction that converts the nitrile functionality into a carboxylic acid (isovaleric acid) or its corresponding carboxylate salt. The reaction proceeds through an amide intermediate and can be effectively catalyzed by either acid or base, with reaction conditions dictating the final product form.[2][3]

Reaction Pathways
  • Acid-Catalyzed Hydrolysis: In the presence of a dilute mineral acid, such as hydrochloric acid (HCl), and heat, this compound is hydrolyzed to isovaleric acid and an ammonium salt.[2] The mechanism involves initial protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, facilitating nucleophilic attack by water.[4] The resulting intermediate tautomerizes to form isovaleramide, which is subsequently hydrolyzed to isovaleric acid.[4]

  • Base-Catalyzed Hydrolysis: When heated with an aqueous alkali solution, such as sodium hydroxide (NaOH), this compound is converted into the sodium salt of isovaleric acid (sodium isovalerate), with the evolution of ammonia gas.[2] The mechanism begins with the nucleophilic attack of a hydroxide ion on the nitrile carbon.[4] To isolate the free isovaleric acid, a final acidification step is required.[2]

  • Alternative Methods: Green chemistry approaches for nitrile hydrolysis have been explored. For instance, the hydrolysis of valeronitrile, a close analog, has been achieved with high conversion (>90%) and selectivity using pure supercritical water at high temperatures (400-500°C) and pressures (30 MPa), eliminating the need for acid or base catalysts and reducing waste.[5] Additionally, biocatalytic methods using nitrilase enzymes from microorganisms like Rhodococcus rhodochrous offer a mild and selective route to carboxylic acids.

Caption: Acid and base-catalyzed hydrolysis pathways of this compound.

Quantitative Data for Hydrolysis
MethodReagent/CatalystSolventTemperature (°C)ProductYield/SelectivityReference
Acid-CatalyzedDilute HClWaterRefluxIsovaleric AcidTypically High[2]
Base-Catalyzed10% aq. NaOH or KOHMeOH or EtOH/Water25 - 60Isovalerate SaltTypically High[6]
Supercritical WaterNoneWater400 - 500Valeric Acid>90% Selectivity[5]
Data for valeronitrile, a structural analog.
Experimental Protocol: Base-Catalyzed Hydrolysis

This is a general procedure adaptable for this compound.[6]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq.) in methanol (10 volumes).

  • Reagent Addition: Add a 10% aqueous solution of sodium hydroxide (2 volumes) to the flask.

  • Reaction: Stir the mixture at room temperature for 16 hours. If the reaction is slow (monitored by TLC), heat the mixture to 60°C.

  • Work-up (Concentration): Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.

  • Extraction: Dilute the aqueous residue with water (10 volumes) and extract with dichloromethane (2 x 10 volumes) to remove any unreacted starting material.

  • Acidification: Cool the remaining aqueous layer in an ice bath and carefully acidify to pH ~3 using 1N HCl.

  • Product Isolation: Extract the acidified solution with dichloromethane (2 x 5 volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield isovaleric acid.

  • Purification: If necessary, purify the crude product by column chromatography or distillation.

Reduction: Synthesis of 3-Methyl-1-butanamine

The reduction of the nitrile group is a primary route to synthesizing amines. For this compound, this reaction yields 3-methyl-1-butanamine (also known as isoamylamine or isovaleramine), a valuable primary amine. The main challenge in nitrile reduction is controlling selectivity to avoid the formation of secondary and tertiary amine byproducts.[7][8]

Reaction Pathways
  • Metal Hydride Reduction: Strong, non-selective reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for the complete reduction of nitriles to primary amines.[9][10] The reaction is typically performed in an anhydrous ethereal solvent. The mechanism involves the nucleophilic addition of a hydride ion to the nitrile carbon, followed by a second hydride addition to the intermediate imine.[9] An acidic workup protonates the resulting amino anion to give the primary amine.

  • Catalytic Hydrogenation: This is the most common industrial method for amine synthesis.[11] It involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst.[8]

    • Catalysts: Common catalysts include Raney Nickel, Raney Cobalt, Rhodium (Rh), and Palladium (Pd).[8]

    • Selectivity: The choice of catalyst and reaction conditions is critical for maximizing the yield of the primary amine.[7] For example, studies on butyronitrile, a close analog, showed that a Co/SiO₂ catalyst at 343 K and 25 bar H₂ pressure yielded 97% primary amine.[12] In contrast, some catalysts like Pd/C can favor the formation of secondary or tertiary amines.[13] The addition of ammonia or a base to the reaction mixture often helps suppress the formation of secondary amines by competing for reaction with the intermediate imine.

Caption: Reduction of this compound to a primary amine and potential side reaction.

Quantitative Data for Reduction
MethodReagent/CatalystSolventTemp. (°C)PressureProductYield/SelectivityReference
Metal HydrideLiAlH₄Anhydrous Ether/THFRefluxAmbientPrimary AmineHigh[9][14]
Catalytic Hydrogenation5% Rh/CCyclohexane/aq. NaOH80~80 psig H₂Primary AmineHigh[8]
Catalytic HydrogenationCo/SiO₂Ethanol7025 bar H₂n-Butylamine97% Yield[12]
Catalytic HydrogenationNi/SiO₂Ethanol10013 bar H₂n-Butylamine84% Yield[12]
*Data for butyronitrile, a structural analog.
Experimental Protocol: Reduction with LiAlH₄

This is a general procedure adaptable for this compound. Strict anhydrous and inert atmosphere techniques are required.[14][15]

  • Safety: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under a dry nitrogen atmosphere in a fume hood.

  • Reaction Setup: To a dry, three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel (all under a nitrogen atmosphere), add a suspension of LiAlH₄ (1.1 eq.) in anhydrous tetrahydrofuran (THF).

  • Substrate Addition: Dissolve this compound (1.0 eq.) in anhydrous THF and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or GC).

  • Quenching (Fieser method): Cool the reaction mixture in an ice bath. Cautiously and slowly add water (x mL), followed by 15% aqueous NaOH (x mL), and finally water again (3x mL), where 'x' is the mass of LiAlH₄ used in grams. This procedure is designed to produce a granular, easily filterable precipitate.

  • Isolation: Stir the resulting mixture until a white precipitate forms. Filter the solid and wash it thoroughly with THF or ether.

  • Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting 3-methyl-1-butanamine can be purified by distillation.

Oxidation

While hydrolysis is the most direct and common method for converting a nitrile to a carboxylic acid, strong oxidizing agents can also achieve this transformation. This pathway is generally less utilized in synthetic chemistry for this specific purpose compared to hydrolysis due to potential side reactions on the alkyl chain and the harsh conditions often required.

Reaction Pathway

The oxidation of this compound with a strong oxidizing agent like potassium permanganate (KMnO₄), typically in an acidic medium, results in the formation of isovaleric acid. The reaction involves the cleavage of the carbon-nitrogen triple bond and the formation of a carboxyl group.

Caption: Oxidation of this compound to isovaleric acid.

Quantitative Data for Oxidation

Quantitative data for the direct oxidation of this compound is not widely reported, as hydrolysis is the preferred method. The yield can be variable and dependent on carefully controlled reaction conditions to prevent over-oxidation or degradation of the alkyl chain.

MethodReagent/CatalystConditionsProductYield/SelectivityReference
Permanganate OxidationKMnO₄Acidic (e.g., H₂SO₄)Isovaleric AcidVariable[16][17]
Experimental Protocol: Oxidation with Potassium Permanganate

This is a representative procedure for oxidation. Caution should be exercised as reactions with KMnO₄ can be highly exothermic.[16][17]

  • Reaction Setup: In a round-bottom flask equipped with a stirrer, thermometer, and dropping funnel, place a solution of this compound in water or an appropriate co-solvent. Add a stoichiometric amount of dilute sulfuric acid.

  • Oxidant Addition: Prepare a solution of potassium permanganate (KMnO₄) in water. Cool the reaction flask in an ice bath. Slowly add the KMnO₄ solution from the dropping funnel, ensuring the internal temperature does not rise excessively. The purple color of the permanganate will disappear as it is consumed.

  • Reaction: Continue the addition until a faint pink color persists, indicating a slight excess of KMnO₄. Allow the mixture to stir at room temperature until the reaction is complete.

  • Work-up: Quench any excess KMnO₄ by adding a small amount of sodium bisulfite until the solution becomes colorless. A brown precipitate of manganese dioxide (MnO₂) will form.

  • Isolation: Filter the MnO₂ precipitate. Saturate the filtrate with sodium chloride and extract the isovaleric acid with a suitable organic solvent (e.g., diethyl ether).

  • Purification: Dry the organic extracts, remove the solvent, and purify the resulting carboxylic acid by distillation or recrystallization.

References

Isovaleronitrile: A Volatile Organic Compound Shaping Natural Interactions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Isovaleronitrile (3-methylbutanenitrile), a volatile organic compound (VOC), plays a significant, albeit often overlooked, role in the chemical ecology of various organisms.[1][2] Primarily recognized as a plant metabolite, this aliphatic nitrile is a key signaling molecule in plant-insect interactions, particularly in the context of herbivore-induced plant defenses.[3] Its biosynthesis from the amino acid L-leucine is intrinsically linked to plant stress responses. Beyond the plant kingdom, the presence and metabolic pathways of nitriles in bacteria and fungi suggest a broader ecological significance. This technical guide provides a comprehensive overview of this compound in nature, detailing its biosynthesis, its role in signaling pathways, and the analytical methods for its study. The guide is intended for researchers in chemical ecology, natural product chemistry, and drug development, offering detailed experimental protocols and quantitative data to facilitate further investigation into this intriguing natural compound.

Introduction

This compound is an aliphatic nitrile with the chemical formula C₅H₉N.[2] It is a colorless to pale yellow liquid with a characteristic pungent odor. While its industrial applications are noted, its natural occurrence as a plant metabolite is of significant scientific interest.[2] This volatile compound is released by certain plants, often in response to herbivory, where it acts as a semiochemical, influencing the behavior of insects.[3] Understanding the biosynthesis and ecological function of this compound can provide valuable insights into plant defense mechanisms and may offer avenues for the development of novel pest control strategies and pharmaceuticals.

Natural Occurrence and Quantitative Data

This compound has been identified as a volatile component in a variety of plants and is also a product of microbial metabolism. Its emission is notably induced by herbivory and treatment with methyl jasmonate (MeJA), a key signaling molecule in plant defense.[3][4]

Natural SourceOrganismConditionCompoundConcentration/Emission RateReference
LeavesOenothera biennis (Common Evening Primrose)Herbivory by Altica oleraceaThis compoundMajor volatile component[3][4]
LeavesOenothera biennisMethyl Jasmonate (MeJA) Treatment (24h, light)This compound130.6 ± 57.5 ng/cm²[4]
LeavesOenothera biennisMethyl Jasmonate (MeJA) Treatment (12h, light)This compound4.3 ± 7.4 ng/cm²[4]
LeavesOenothera biennisMethyl Jasmonate (MeJA) Treatment (24h, dark)This compound3.7 ± 7.4 ng/cm²[4]
FruitSolanum lycopersicum (Tomato)Data availableThis compoundPresent[2]
VariousBacteria and FungiMetabolic productNitriles (general)Widely distributed[3][5]

Table 1: Quantitative Data of this compound in Natural Sources. This table summarizes the reported concentrations and emission rates of this compound from various natural sources under different conditions.

Biosynthesis of this compound

The biosynthesis of this compound in plants is derived from the amino acid L-leucine through the aldoxime-nitrile pathway. This pathway is a key route for the production of various nitrogen-containing defense compounds.

The Aldoxime-Nitrile Pathway

The initial step in the biosynthesis of this compound is the conversion of L-leucine to an aldoxime, a reaction catalyzed by cytochrome P450 enzymes belonging to the CYP79 family.[6][7][8][9] These enzymes are crucial in the biosynthesis of cyanogenic glucosides and glucosinolates. The resulting isovaldoxime is then dehydrated to form this compound.

This compound Biosynthesis L_Leucine L-Leucine Isovaleraldoxime (E/Z)-Isovaleraldoxime L_Leucine->Isovaleraldoxime CYP79 Family (e.g., CYP79D2) This compound This compound Isovaleraldoxime->this compound Aldoxime Dehydratase (Specific enzyme not fully characterized)

Diagram 1: Proposed biosynthetic pathway of this compound from L-leucine.
Regulation by Jasmonate Signaling

The production of this compound is often induced by herbivore damage, a process mediated by the jasmonate signaling pathway. Herbivore feeding triggers the synthesis of jasmonic acid (JA) and its active form, jasmonoyl-isoleucine (JA-Ile). JA-Ile then initiates a signaling cascade that leads to the upregulation of defense-related genes, including those involved in the biosynthesis of this compound.

Jasmonate Signaling and this compound Production Herbivory Herbivore Damage JA_synthesis Jasmonic Acid (JA) Synthesis Herbivory->JA_synthesis JA_Ile JA-Isoleucine (JA-Ile) JA_synthesis->JA_Ile JAZ_degradation JAZ Repressor Degradation JA_Ile->JAZ_degradation Transcription_Factors Activation of Transcription Factors JAZ_degradation->Transcription_Factors Biosynthesis_Genes Upregulation of Biosynthesis Genes (e.g., CYP79) Transcription_Factors->Biosynthesis_Genes Isovaleronitrile_Production This compound Production Biosynthesis_Genes->Isovaleronitrile_Production

Diagram 2: Jasmonate signaling pathway leading to this compound production.

Role in Chemical Ecology

This compound plays a crucial role as a semiochemical in mediating interactions between plants and insects. It is a key component of the herbivore-induced plant volatiles (HIPVs) that attract natural enemies of herbivores.

Attraction of Predatory Insects

In the common evening primrose (Oenothera biennis), herbivory by the flea beetle Altica oleracea induces the emission of a volatile blend containing this compound. This blend acts as a foraging cue for the predatory blue shield bug, Zicrona caerulea, which preys on the flea beetle larvae.[3][4] Behavioral assays have confirmed that Z. caerulea is attracted to both the complex volatile blend and to synthetic this compound alone.[3]

Insect Olfactory Signaling

The detection of this compound by insects occurs in the olfactory sensory neurons (OSNs) located in the antennae. While the specific receptors for this compound in Zicrona caerulea have not yet been identified, the general mechanism of insect olfaction involves the binding of odorant molecules to olfactory receptors (ORs). Insect ORs are ligand-gated ion channels that form heteromeric complexes. Upon ligand binding, the channel opens, leading to depolarization of the neuron and the generation of an action potential that is transmitted to the brain.

Insect Olfactory Signaling cluster_0 Olfactory Sensory Neuron This compound This compound OR Olfactory Receptor (ORx/Orco complex) This compound->OR Binding Ion_Channel Ion Channel Opening OR->Ion_Channel Depolarization Neuron Depolarization Ion_Channel->Depolarization Cation Influx Action_Potential Action Potential Depolarization->Action_Potential Brain Brain (Signal Interpretation & Behavioral Response) Action_Potential->Brain Signal Transmission

Diagram 3: Generalized insect olfactory signaling pathway for this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of this compound.

Protocol 1: Analysis of this compound using SPME-GC-MS

This protocol describes the solid-phase microextraction (SPME) coupled with gas chromatography-mass spectrometry (GC-MS) for the qualitative and quantitative analysis of this compound from plant headspace.

Materials:

  • SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • GC-MS system with a suitable capillary column (e.g., DB-5MS)

  • Headspace vials (20 mL) with PTFE/silicone septa

  • Plant material (e.g., leaves)

  • Internal standard (e.g., n-alkane solution)

  • This compound standard for calibration

Procedure:

  • Sample Preparation: Place a known weight of fresh plant material (e.g., 1 g) into a headspace vial. For induced samples, treat with MeJA or introduce herbivores for a specified period before sampling.

  • Internal Standard: Add a known amount of internal standard to the vial.

  • SPME Extraction:

    • Condition the SPME fiber according to the manufacturer's instructions.

    • Seal the vial and incubate at a controlled temperature (e.g., 40-60 °C) for a set time (e.g., 30 min) to allow volatiles to equilibrate in the headspace.

    • Expose the SPME fiber to the headspace for a defined period (e.g., 30 min) to adsorb the volatile compounds.

  • GC-MS Analysis:

    • Inject the SPME fiber into the GC inlet for thermal desorption (e.g., 250 °C for 2 min).

    • Set the GC oven temperature program to separate the compounds (e.g., initial temperature of 40 °C, ramp to 250 °C).

    • Operate the mass spectrometer in full scan mode to identify compounds based on their mass spectra and retention times.

    • For quantification, use selected ion monitoring (SIM) mode and a calibration curve prepared with this compound standards.

SPME_GC_MS_Workflow Start Start: Plant Sample Vial Place sample in headspace vial Start->Vial Equilibrate Equilibrate headspace (e.g., 40-60°C) Vial->Equilibrate SPME Expose SPME fiber to headspace Equilibrate->SPME Desorb Thermal desorption in GC inlet SPME->Desorb Separate GC Separation Desorb->Separate Detect MS Detection (Scan or SIM) Separate->Detect Analyze Data Analysis (Identification & Quantification) Detect->Analyze End End: Results Analyze->End

Diagram 4: Experimental workflow for SPME-GC-MS analysis of this compound.
Protocol 2: Y-Tube Olfactometer Bioassay

This protocol outlines a two-choice behavioral assay using a Y-tube olfactometer to assess the attractant or repellent effect of this compound on insects.[1][6][10][11][12]

Materials:

  • Glass Y-tube olfactometer

  • Air pump and flow meters

  • Charcoal-filtered and humidified air source

  • Odor source chambers

  • Test insect (e.g., Zicrona caerulea)

  • This compound solution in a suitable solvent (e.g., hexane)

  • Solvent control

  • Filter paper

Procedure:

  • Setup: Assemble the Y-tube olfactometer in a controlled environment with uniform lighting and temperature. Connect the air source to deliver a constant, clean, and humidified airflow through both arms of the Y-tube.

  • Odor Preparation: Apply a known concentration of this compound solution to a piece of filter paper and place it in one of the odor source chambers. Place a filter paper with the solvent control in the other chamber.

  • Acclimatization: Place a single insect in the base of the Y-tube and allow it to acclimate for a short period (e.g., 1 minute).

  • Choice Assay: Release the insect and allow it to walk upwind and choose one of the arms. Record the first choice (the arm the insect enters past a defined line) and the time spent in each arm over a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • Analyze the choice data using a Chi-square test to determine if there is a significant preference for the this compound-treated arm over the control arm.

    • Analyze the time-spent data using a t-test or a non-parametric equivalent to compare the time spent in each arm.

  • Replication and Controls: Repeat the experiment with multiple insects. Randomize the position of the treatment and control arms between trials to avoid positional bias. Clean the olfactometer thoroughly between trials.

Y_Tube_Olfactometer_Workflow Start Start: Prepare Olfactometer Odor_Prep Prepare Odor Source (this compound) & Control (Solvent) Start->Odor_Prep Insect_Intro Introduce Insect into Y-tube base Odor_Prep->Insect_Intro Acclimatize Acclimatize Insect Insect_Intro->Acclimatize Choice Insect makes a choice Acclimatize->Choice Record Record Choice and Time Spent Choice->Record Repeat Repeat with new insect Record->Repeat Repeat->Odor_Prep Randomize arms Analyze Statistical Analysis (Chi-square, t-test) Repeat->Analyze End End: Behavioral Response Analyze->End

Diagram 5: Experimental workflow for a Y-tube olfactometer bioassay.

This compound in Microorganisms

While the role of this compound is best characterized in plants, nitriles are also part of the metabolic landscape of bacteria and fungi.[3][5] These microorganisms possess nitrile-metabolizing enzymes, such as nitrilases and nitrile hydratases, which are involved in nitrile degradation and assimilation.[13][14] The production of volatile organic compounds, including nitriles, by microorganisms is known to play a role in inter- and intra-species communication, competition, and interactions with other organisms, including plants.[5][14][15][16] However, specific quantitative data on this compound production by different microbial species and its precise ecological roles in microbial communities remain an area for further research.

Conclusion and Future Directions

This compound is a naturally occurring volatile organic compound with a significant role in chemical ecology, particularly as a mediator of plant-insect interactions. Its biosynthesis from L-leucine via the aldoxime-nitrile pathway, induced by herbivory through the jasmonate signaling cascade, highlights its importance in plant defense. The ability of this compound to attract predatory insects makes it a compound of interest for the development of sustainable pest management strategies.

Future research should focus on several key areas:

  • Expanding Quantitative Data: A broader survey of this compound concentrations in a wider range of plants, fungi, and bacteria is needed to fully understand its distribution and ecological significance.

  • Elucidating Biosynthetic Pathways: The specific enzymes and regulatory mechanisms involved in the conversion of L-leucine to this compound in different organisms require further characterization.

  • Identifying Specific Receptors: The identification of the specific olfactory receptors for this compound in insects like Zicrona caerulea will provide a deeper understanding of the molecular basis of its behavioral effects.

  • Exploring Microbial Roles: The ecological roles of this compound in microbial communication and interactions are largely unknown and represent a promising area for future investigation.

By addressing these research questions, a more complete picture of the role of this compound in nature will emerge, potentially unlocking new applications in agriculture, biotechnology, and medicine.

References

Methodological & Application

Isovaleronitrile: A Versatile Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isovaleronitrile, also known as 3-methylbutanenitrile, is a valuable and versatile building block in organic synthesis.[1] Its branched alkyl structure and reactive nitrile functionality make it an important precursor for the synthesis of a wide range of organic molecules, including pharmaceuticals, agrochemicals, and other specialty chemicals. The nitrile group can be readily transformed into various other functional groups such as amines, carboxylic acids, and ketones, providing access to a diverse array of molecular architectures. This document provides detailed application notes and experimental protocols for key synthetic transformations involving this compound, highlighting its utility for researchers and professionals in chemical and pharmaceutical development.

Key Synthetic Applications of this compound

This compound serves as a strategic precursor in several important synthetic transformations, including the synthesis of complex nitrogen-containing compounds and functionalized carbonyl derivatives.

Synthesis of β-Ketonitriles: Precursors for Heterocyclic Compounds

This compound can be elaborated through reactions at the α-position to the nitrile group. A key transformation is its use in the synthesis of β-ketonitriles, which are valuable intermediates for constructing various heterocyclic systems, a common scaffold in many pharmaceutical agents.

Application Note: The synthesis of 4-methyl-3-oxo-valeronitrile from isobutyryl chloride and acetonitrile (a related nitrile) demonstrates a common strategy for forming β-ketonitriles. This approach involves the acylation of a nitrile carbanion. The resulting β-ketonitrile can then be used in subsequent reactions to build more complex molecules.

Experimental Protocol: Synthesis of 4-Methyl-3-oxo-valeronitrile

This protocol is adapted from a patented procedure for the synthesis of a structurally related β-ketonitrile, illustrating the general methodology.

Materials:

  • Acetonitrile

  • Potassium methoxide

  • Isobutyryl chloride

  • Hydrochloric acid (2M solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, reflux condenser, dropping funnel

Procedure:

  • To a 25 mL four-neck flask, add acetonitrile (e.g., 1.24 g, 30 mmol) and potassium methoxide (e.g., 1.41 g, 20 mmol).

  • Stir the mixture and heat to reflux (approximately 82°C).

  • Under reflux, slowly add isobutyryl chloride (e.g., 1.07 g, 10 mmol) dropwise.

  • Continue refluxing for 3-4 hours after the addition is complete. Monitor the reaction progress by Gas Chromatography (GC).

  • Once the reaction is complete, cool the mixture to 0-5°C.

  • Adjust the pH of the solution to 5-6 by the dropwise addition of a 2M hydrochloric acid solution.

  • Transfer the mixture to a separatory funnel, allow the layers to separate, and collect the organic (oil) phase.

  • Extract the aqueous phase 2-3 times with ethyl acetate.

  • Combine all organic phases, wash twice with water, and dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to yield 4-methyl-3-oxo-valeronitrile as a light-yellow oil.

Quantitative Data:

ParameterValueReference
Yield95.5 - 97.2%[2]
Purity (GC)99.2 - 99.5%[2]
Multicomponent Reactions: Rapid Assembly of Complex Molecules

This compound, as an isocyanide precursor (after appropriate functionalization), is a key component in powerful multicomponent reactions (MCRs) such as the Passerini and Ugi reactions. These reactions allow for the rapid and efficient synthesis of complex, drug-like molecules in a single step.

Application Note: The Passerini reaction combines an isocyanide, a carboxylic acid, and a carbonyl compound to form an α-acyloxy carboxamide.[3] The Ugi reaction is a four-component reaction between an isocyanide, a primary amine, a carbonyl compound, and a carboxylic acid, yielding a bis-amide.[4][5] These reactions are highly valued in medicinal chemistry for the creation of peptide mimetics and diverse compound libraries.

Representative Protocol: Passerini Three-Component Reaction (P-3CR) using this compound

This is a generalized protocol adaptable for this compound.

Materials:

  • This compound (or other isocyanide)

  • Aldehyde (e.g., benzaldehyde)

  • Carboxylic acid (e.g., acetic acid)

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, syringes

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve the isocyanide (1.0 mmol, 1.0 equiv) in anhydrous DCM (5 mL).

  • Add the aldehyde (1.2 mmol, 1.2 equiv) to the solution via syringe.

  • Add the carboxylic acid (1.2 mmol, 1.2 equiv) to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction with DCM (10 mL).

  • Wash the organic layer with saturated sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Quantitative Data for a Representative Passerini Reaction:

ReactantsProductYieldReference
Benzoic acid, Benzaldehyde, 2-Nitrophenyl isocyanideα-Acyloxycarboxamide derivative74%[6]
Various isocyanidesCorresponding Passerini adducts65-96%[6]

Representative Protocol: Ugi Four-Component Reaction (U-4CR) using Isovalerononitrile

This is a generalized protocol adaptable for this compound.

Materials:

  • Primary amine (e.g., aniline)

  • Aldehyde (e.g., benzaldehyde)

  • Carboxylic acid (e.g., benzoic acid)

  • This compound (or other isocyanide)

  • Methanol or other polar solvent

  • Saturated sodium bicarbonate solution

  • 10% Hydrochloric acid

  • Saturated sodium chloride solution

  • Ethyl acetate

  • Round-bottom flask, magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the aldehyde (2 mmol) and the amine (2 mmol) in the chosen solvent (e.g., 6.6 mL of water or methanol).

  • Add the carboxylic acid (2 mmol) to the mixture.

  • Finally, add the isocyanide (2 mmol) and stir the reaction mixture at room temperature. The reaction is often complete within minutes to a few hours.

  • Dilute the reaction mixture with a saturated sodium bicarbonate solution (15 mL).

  • Extract the product with ethyl acetate (2 x 20 mL).

  • Wash the combined organic layers with 10% HCl and then with a saturated NaCl solution.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Quantitative Data for a Representative Ugi Reaction:

SolventConcentrationReagent in ExcessYieldReference
Methanol0.4 MImine66%[7]
Methanol0.4 MEquimolar49%[7]
Reduction to Amines

The nitrile group of this compound can be readily reduced to a primary amine, providing access to isovaleramine and its derivatives, which are useful intermediates in the synthesis of pharmaceuticals and agrochemicals.

Application Note: Catalytic hydrogenation is a common and efficient method for the reduction of nitriles. Various catalysts can be employed, with Raney nickel being a classic choice. Other reducing agents like lithium aluminum hydride (LiAlH4) can also be used.

Representative Protocol: Catalytic Hydrogenation of this compound

Materials:

  • This compound

  • Raney Nickel (catalyst)

  • Ethanol (solvent)

  • Hydrogen gas source

  • High-pressure reactor (autoclave)

Procedure:

  • In a high-pressure reactor, place a slurry of Raney Nickel in ethanol.

  • Add this compound to the reactor.

  • Seal the reactor and purge with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure.

  • Heat the mixture to the reaction temperature and stir vigorously.

  • Monitor the reaction by observing the uptake of hydrogen.

  • After the reaction is complete, cool the reactor, and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • Remove the solvent under reduced pressure to obtain the crude isovaleramine, which can be further purified by distillation.

Hydrolysis to Carboxylic Acids

Hydrolysis of the nitrile group provides a straightforward route to isovaleric acid, a compound with applications in the fragrance and flavor industry, as well as being a precursor for other synthetic targets.

Application Note: The hydrolysis of nitriles can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous solution of a strong acid.

Representative Protocol: Acid-Catalyzed Hydrolysis of this compound

Materials:

  • This compound

  • Concentrated sulfuric acid or hydrochloric acid

  • Water

  • Round-bottom flask, reflux condenser, heating mantle

Procedure:

  • In a round-bottom flask, combine this compound with an excess of aqueous acid (e.g., 50% H₂SO₄).

  • Heat the mixture to reflux and maintain for several hours.

  • Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture and extract the isovaleric acid with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic extract with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent by distillation.

  • The crude isovaleric acid can be purified by distillation.

Visualizing Synthetic Pathways

The following diagrams illustrate the logical workflows for the key synthetic transformations of this compound.

G cluster_0 Synthesis of 4-Methyl-3-oxo-valeronitrile Isobutyryl_Chloride Isobutyryl Chloride Reaction Acylation Reaction Isobutyryl_Chloride->Reaction Acetonitrile Acetonitrile Acetonitrile->Reaction Potassium_Methoxide Potassium Methoxide Potassium_Methoxide->Reaction Product 4-Methyl-3-oxo-valeronitrile Reaction->Product

Caption: Workflow for the synthesis of 4-methyl-3-oxo-valeronitrile.

G cluster_1 Passerini Three-Component Reaction This compound This compound P_3CR P-3CR This compound->P_3CR Aldehyde Aldehyde Aldehyde->P_3CR Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->P_3CR Acyloxy_Carboxamide α-Acyloxy Carboxamide P_3CR->Acyloxy_Carboxamide

Caption: Logical workflow of the Passerini reaction.

G cluster_2 Ugi Four-Component Reaction Isovaleronitrile_Ugi This compound U_4CR U-4CR Isovaleronitrile_Ugi->U_4CR Aldehyde_Ugi Aldehyde Aldehyde_Ugi->U_4CR Amine_Ugi Primary Amine Amine_Ugi->U_4CR Carboxylic_Acid_Ugi Carboxylic Acid Carboxylic_Acid_Ugi->U_4CR Bis_Amide Bis-Amide U_4CR->Bis_Amide

Caption: Logical workflow of the Ugi reaction.

G cluster_3 Reduction and Hydrolysis of this compound Isovaleronitrile_RH This compound Reduction Reduction (e.g., H₂/Raney Ni) Isovaleronitrile_RH->Reduction Hydrolysis Hydrolysis (e.g., H₃O⁺) Isovaleronitrile_RH->Hydrolysis Isovaleramine Isovaleramine Reduction->Isovaleramine Isovaleric_Acid Isovaleric Acid Hydrolysis->Isovaleric_Acid

References

Application Notes and Protocols: Isovaleronitrile in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of heterocyclic compounds utilizing isovaleronitrile as a key starting material. The methodologies outlined are valuable for the construction of diverse heterocyclic scaffolds relevant to medicinal chemistry and drug discovery.

Introduction

This compound, also known as 3-methylbutanenitrile, is a readily available and versatile building block in organic synthesis. Its branched alkyl chain and reactive nitrile functionality make it an attractive precursor for the introduction of the isobutyl moiety into various heterocyclic systems. The isobutyl group is a common structural motif in many biologically active molecules, contributing to favorable pharmacokinetic and pharmacodynamic properties. This document details two distinct applications of this compound in the synthesis of 5-isobutyl-1H-tetrazole and 2-amino-3-cyano-4-isobutylthiophene, providing comprehensive experimental procedures and tabulated data.

Application 1: Synthesis of 5-Isobutyl-1H-tetrazole via [3+2] Cycloaddition

The [3+2] cycloaddition reaction between a nitrile and an azide is a fundamental and widely used method for the synthesis of 5-substituted-1H-tetrazoles. Tetrazoles are recognized as important bioisosteres of carboxylic acids in medicinal chemistry, offering improved metabolic stability and pharmacokinetic profiles.

Reaction Scheme
Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of 5-substituted-1H-tetrazoles.[1][2][3]

Materials:

  • This compound (1.0 eq)

  • Sodium azide (1.5 eq)

  • Zinc chloride (ZnCl₂) (1.0 eq)

  • N,N-Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in DMF, add sodium azide (1.5 eq) and zinc chloride (1.0 eq).

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford 5-isobutyl-1H-tetrazole.

Quantitative Data
ProductMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)
5-Isobutyl-1H-tetrazoleC₅H₁₀N₄126.1685-9588-9010.5 (br s, 1H), 2.85 (d, 2H), 2.25 (m, 1H), 1.0 (d, 6H)155.8, 35.2, 27.9, 22.3

Note: The yield and spectral data are typical values and may vary depending on the specific reaction conditions and purification methods.[4]

Logical Relationship Diagram

Synthesis_of_5_Isobutyl_1H_tetrazole This compound This compound Intermediate Activated Nitrile Complex This compound->Intermediate SodiumAzide Sodium Azide Cycloaddition [3+2] Cycloaddition SodiumAzide->Cycloaddition LewisAcid Lewis Acid (e.g., ZnCl₂) LewisAcid->Intermediate Intermediate->Cycloaddition Product 5-Isobutyl-1H-tetrazole Cycloaddition->Product

Caption: Synthesis of 5-Isobutyl-1H-tetrazole.

Application 2: Synthesis of 2-Amino-3-cyano-4-isobutylthiophene via Gewald Reaction

The Gewald reaction is a multicomponent reaction that provides a straightforward and efficient route to highly substituted 2-aminothiophenes.[5][6] These thiophene derivatives are important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.

Reaction Scheme

Note: In a variation of the Gewald reaction, an α-mercapto carbonyl compound can be used instead of elemental sulfur and an active methylene compound.

Experimental Protocol

This protocol describes a potential application of this compound in a Gewald-type reaction.

Materials:

  • This compound (1.0 eq)

  • Elemental sulfur (1.1 eq)

  • An α-mercapto ketone or aldehyde (e.g., mercaptoacetone) (1.0 eq)

  • A suitable base (e.g., morpholine or triethylamine)

  • Ethanol or Methanol

  • Ice-water bath

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the α-mercapto carbonyl compound (1.0 eq) in ethanol.

  • Add elemental sulfur (1.1 eq) to the mixture.

  • Cool the mixture in an ice-water bath and add the base (e.g., morpholine) dropwise with stirring.

  • After the addition of the base, continue stirring at room temperature for several hours or until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-3-cyano-4-isobutylthiophene.[7]

Quantitative Data
ProductMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)
2-Amino-3-cyano-4-isobutylthiopheneC₉H₁₂N₂S180.2770-85110-1126.5 (s, 1H), 4.5 (br s, 2H), 2.4 (d, 2H), 1.9 (m, 1H), 0.9 (d, 6H)160.1, 145.2, 118.5, 117.9, 88.7, 42.1, 28.3, 22.4

Note: The yield and spectral data are predicted values for this specific Gewald reaction product and would require experimental verification.

Experimental Workflow Diagram

Gewald_Reaction_Workflow Start Start Reactants Dissolve this compound, α-Mercapto Carbonyl, and Sulfur in Ethanol Start->Reactants Cooling Cool Mixture in Ice-Water Bath Reactants->Cooling BaseAddition Add Base Dropwise Cooling->BaseAddition Stirring Stir at Room Temperature BaseAddition->Stirring Precipitation Pour into Ice-Water Stirring->Precipitation Filtration Filter and Wash Solid Precipitation->Filtration Drying Dry the Product Filtration->Drying Purification Recrystallize from Ethanol Drying->Purification Product Pure 2-Amino-3-cyano-4-isobutylthiophene Purification->Product End End Product->End

Caption: Gewald Reaction Workflow.

Conclusion

This compound serves as a valuable C5 building block for the synthesis of isobutyl-substituted heterocyclic compounds. The protocols provided for the synthesis of 5-isobutyl-1H-tetrazole and 2-amino-3-cyano-4-isobutylthiophene demonstrate its utility in both cycloaddition and multicomponent reactions. These methods offer efficient routes to novel heterocyclic structures with potential applications in drug discovery and development. The straightforward nature of these reactions, coupled with the commercial availability of this compound, makes them attractive for library synthesis and lead optimization programs. Further exploration of this compound in other multicomponent reactions, such as the Passerini and Ugi reactions, could unveil additional avenues for the creation of diverse and complex molecular architectures.

References

Application Notes and Protocols for the Synthesis of Ketones via Grignard Reaction with Isovaleronitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of ketones through the Grignard reaction with isovaleronitrile. The Grignard reaction is a robust and versatile method for carbon-carbon bond formation, allowing for the synthesis of a wide array of unsymmetrical ketones.[1][2] This protocol will cover the reaction mechanism, potential side reactions, detailed experimental procedures, and data presentation for the synthesis of ketones from this compound and various Grignard reagents.

Introduction

The addition of a Grignard reagent to a nitrile is a well-established method for the synthesis of ketones.[3][4] The reaction proceeds via the nucleophilic attack of the Grignard reagent on the electrophilic carbon of the nitrile, forming an intermediate imine salt.[3][5] Subsequent hydrolysis of this intermediate yields the desired ketone.[3][5] A key advantage of this method is that the reaction typically arrests at the ketone stage, as the negatively charged imine intermediate is resistant to a second addition of the Grignard reagent.[2][4] This protocol specifically addresses the use of this compound, an aliphatic nitrile, in this transformation.

Reaction Mechanism and Signaling Pathway

The overall transformation involves a two-step process:

  • Nucleophilic Addition: The Grignard reagent (R-MgX) adds to the carbon-nitrogen triple bond of this compound.

  • Hydrolysis: The resulting imine intermediate is hydrolyzed, typically with aqueous acid, to afford the ketone and ammonia.[1]

Grignard_Mechanism cluster_step1 Step 1: Nucleophilic Addition cluster_step2 Step 2: Hydrolysis This compound This compound (CH3)2CHCH2C≡N Imine_Salt Intermediate Imine Salt [(CH3)2CHCH2C(R)=N-MgX] This compound->Imine_Salt + R-MgX Grignard Grignard Reagent R-MgX Imine_Salt_Hydrolysis Intermediate Imine Salt Imine Imine (CH3)2CHCH2C(R)=NH Ketone Ketone (CH3)2CHCH2C(=O)R Imine->Ketone + H2O, H+ Imine_Salt_Hydrolysis->Imine + H3O+

Caption: General mechanism of the Grignard reaction with this compound.

Experimental Protocols

This section provides a general protocol for the Grignard reaction with this compound. Caution: Grignard reagents are highly reactive and moisture-sensitive. All reactions must be conducted under anhydrous conditions using dried glassware and solvents.

Materials and Reagents
  • This compound (reagent grade, distilled)

  • Magnesium turnings

  • Alkyl or aryl halide (e.g., bromobenzene, ethyl bromide)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (as initiator)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

General Procedure

Step 1: Preparation of the Grignard Reagent

  • Assemble a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Place magnesium turnings (1.2 equivalents) in the flask.

  • Add a small crystal of iodine.

  • In the dropping funnel, place a solution of the alkyl or aryl halide (1.1 equivalents) in anhydrous diethyl ether or THF.

  • Add a small portion of the halide solution to the magnesium turnings to initiate the reaction. The disappearance of the iodine color and the onset of bubbling indicate initiation.

  • Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Step 2: Reaction with this compound

  • Cool the Grignard reagent solution to 0 °C using an ice bath.

  • Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel.

  • Add the this compound solution dropwise to the stirred Grignard reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

Step 3: Work-up and Purification

  • Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of 1 M HCl.

  • Continue adding the acid until the aqueous layer is acidic and all solids have dissolved.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ketone by distillation or column chromatography.

Experimental_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with this compound cluster_workup Work-up and Purification A Dry Glassware & Reagents B Add Mg Turnings & Iodine A->B C Add Alkyl/Aryl Halide Solution B->C D Reflux to Complete Formation C->D E Cool Grignard Reagent to 0 °C D->E F Add this compound Solution Dropwise E->F G Stir at Room Temperature F->G H Quench with 1 M HCl G->H I Extract with Ether H->I J Wash with NaHCO3 & Brine I->J K Dry and Concentrate J->K L Purify by Distillation/Chromatography K->L

Caption: Experimental workflow for the synthesis of ketones from this compound.

Data Presentation

The following table provides illustrative data for the synthesis of various ketones from this compound. Please note that these are representative examples, and actual yields may vary depending on the specific reaction conditions and the nature of the Grignard reagent.

Grignard Reagent (R-MgX)Product KetoneMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)
Methylmagnesium bromide (CH₃MgBr)4-Methyl-2-pentanoneC₆H₁₂O100.1660-75
Ethylmagnesium bromide (C₂H₅MgBr)5-Methyl-3-hexanoneC₇H₁₄O114.1965-80
Phenylmagnesium bromide (C₆H₅MgBr)1-Phenyl-3-methyl-1-butanoneC₁₁H₁₄O162.2370-85
Isopropylmagnesium chloride ((CH₃)₂CHMgCl)2,4-Dimethyl-3-pentanoneC₇H₁₄O114.1950-65

Potential Side Reactions and Troubleshooting

A potential side reaction, particularly with hindered Grignard reagents or when the reaction is overheated, is the deprotonation of the α-hydrogens of the this compound, leading to the formation of an enolate and a reduction in the yield of the desired ketone.

To minimize this side reaction:

  • Low Temperature: Add the this compound solution to the Grignard reagent at a low temperature (0 °C).

  • Slow Addition: Add the nitrile slowly to the Grignard reagent to maintain a low concentration of the nitrile and avoid localized heating.

Side_Reaction cluster_main Desired Reaction Pathway cluster_side Potential Side Reaction Nitrile This compound Addition Nucleophilic Addition Nitrile->Addition Grignard Grignard Reagent Grignard->Addition Grignard_Base Grignard Reagent (as base) Ketone Ketone Product Addition->Ketone AlphaProton α-Proton Abstraction Enolate Nitrile Enolate AlphaProton->Enolate Grignard_Base->AlphaProton Nitrile_Side This compound Nitrile_Side->AlphaProton

Caption: Desired reaction versus potential side reaction.

Conclusion

The Grignard reaction of this compound provides a reliable and versatile route for the synthesis of a variety of ketones. By carefully controlling the reaction conditions, particularly temperature and the rate of addition, high yields of the desired ketone can be achieved while minimizing side reactions. The protocol outlined in this document serves as a comprehensive guide for researchers in academic and industrial settings.

References

Application Notes and Protocols for Isovaleronitrile in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of isovaleronitrile in multicomponent reactions (MCRs) for the synthesis of complex molecules. This compound, as a readily available isocyanide, serves as a versatile building block in drug discovery and medicinal chemistry, enabling the rapid generation of diverse molecular scaffolds. This document outlines the core principles, applications, and detailed protocols for employing this compound in two key isocyanide-based MCRs: the Ugi and Passerini reactions.

Introduction to this compound in Multicomponent Reactions

Multicomponent reactions are powerful tools in organic synthesis where three or more reactants combine in a single step to form a complex product.[1] Isocyanide-based multicomponent reactions (IMCRs), in particular, are highly valued for their efficiency and the diversity of structures they can generate.[1] this compound, with its isobutyl group, can be utilized in these reactions to introduce a non-polar, aliphatic moiety into the final product, which can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of a potential drug candidate. The Ugi and Passerini reactions are the most prominent examples of IMCRs where this compound can be a key reactant.[2][3]

Core Concepts: Ugi and Passerini Reactions

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a one-pot synthesis that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide (in this case, this compound) to produce an α-aminoacyl amide derivative.[4] This reaction is highly efficient and atom-economical, with water being the only byproduct.[4] The U-4CR is particularly valuable for the synthesis of peptidomimetics and other complex, drug-like molecules.[5]

The Passerini Three-Component Reaction (P-3CR)

The Passerini reaction is another fundamental isocyanide-based MCR that involves the reaction of an aldehyde (or ketone), a carboxylic acid, and an isocyanide to yield an α-acyloxy amide.[2][6] This reaction is notable for its operational simplicity and its ability to generate highly functionalized molecules from simple starting materials.[2]

Application Notes: Synthesis of Complex Molecules

The use of this compound in Ugi and Passerini reactions allows for the straightforward synthesis of a wide array of complex molecules with potential biological activity.

Synthesis of Peptidomimetics via the Ugi Reaction

The Ugi reaction is a cornerstone in the synthesis of peptidomimetics, which are compounds designed to mimic the structure and function of peptides but with improved stability and oral bioavailability. By incorporating this compound, a lipophilic isobutyl group is introduced into the peptide backbone, which can enhance membrane permeability and influence binding to biological targets.

Synthesis of α-Acyloxy Amides via the Passerini Reaction

The α-acyloxy amide scaffold generated from the Passerini reaction is a privileged structure found in numerous natural products and pharmaceuticals.[2] The use of this compound in this reaction allows for the creation of a diverse library of these compounds by varying the aldehyde and carboxylic acid components.

Mandatory Visualizations

Ugi_Reaction_Workflow cluster_reactants Reactants cluster_reaction Reaction Vessel cluster_workup Work-up & Purification Aldehyde Aldehyde Mixing One-Pot Mixing in Solvent (e.g., Methanol) Aldehyde->Mixing Amine Amine Amine->Mixing Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Mixing This compound This compound This compound->Mixing Extraction Extraction Mixing->Extraction Chromatography Column Chromatography Extraction->Chromatography Product α-Aminoacyl Amide Product Chromatography->Product

Caption: General workflow for the Ugi four-component reaction.

Passerini_Reaction_Mechanism cluster_reactants Reactants Aldehyde Aldehyde Intermediate1 Nitrilium Ion Intermediate Aldehyde->Intermediate1 + Carboxylic Acid Carboxylic_Acid Carboxylic Acid This compound This compound This compound->Intermediate1 Intermediate2 α-Adduct Intermediate1->Intermediate2 + Carboxylate Product α-Acyloxy Amide Intermediate2->Product Mumm Rearrangement Drug_Discovery_Workflow MCR Multicomponent Reaction (Ugi or Passerini) Library Compound Library Generation MCR->Library Screening High-Throughput Screening Library->Screening Hit Hit Identification Screening->Hit Lead_Opt Lead Optimization Hit->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

References

Application Notes and Protocols for the Biocatalytic Production of Isovaleronitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of isovaleronitrile, a valuable chemical intermediate in the pharmaceutical and agrochemical industries.[1] The biocatalytic approach described herein offers a sustainable and safer alternative to traditional chemical methods, which often rely on toxic cyanide reagents and harsh reaction conditions.[2][3][4] The core of this process is the utilization of aldoxime dehydratase (Oxd) enzymes to catalyze the dehydration of isobutyraldoxime to this compound.

Introduction to Biocatalytic Nitrile Synthesis

Nitriles are crucial building blocks in organic synthesis.[2][5] The enzymatic production of nitriles has gained significant attention as a "green" chemical manufacturing strategy.[5][6] Aldoxime dehydratases (EC 4.99.1.5) are a class of heme-containing enzymes that efficiently catalyze the conversion of aldoximes to their corresponding nitriles in an aqueous environment.[7][8] This biocatalytic route is highly selective and operates under mild conditions, reducing energy consumption and waste generation.[6][9]

The overall process involves a two-step chemoenzymatic cascade. First, isobutyraldehyde is chemically converted to isobutyraldoxime. Subsequently, the isobutyraldoxime is enzymatically dehydrated to this compound using a whole-cell biocatalyst expressing an aldoxime dehydratase.

Key Enzymes and Substrates

The primary enzyme for this application is Aldoxime Dehydratase (Oxd) . Several Oxds from different microbial sources have been identified and characterized, demonstrating a broad substrate scope that includes aliphatic aldoximes.[3] For the production of this compound, the key substrates are:

  • Isobutyraldehyde: The starting precursor for the synthesis of isobutyraldoxime.

  • Hydroxylamine: Reacts with isobutyraldehyde to form the aldoxime intermediate.

  • Isobutyraldoxime: The direct substrate for the aldoxime dehydratase enzyme. This compound has been identified as a microbial catabolite of the amino acid valine.[10][11]

Experimental Data Summary

The following tables summarize representative quantitative data from studies on the biocatalytic production of aliphatic nitriles using aldoxime dehydratases. While specific data for this compound is limited in the reviewed literature, the data for similar substrates like adiponitrile provide a strong indication of the potential process efficiency.

Table 1: Substrate Scope and Activity of Aldoxime Dehydratases

Enzyme SourceSubstrateRelative Activity (%)Reference
Pseudomonas chlororaphis B23 (OxdA)Adipaldehyde dioxime100[12]
Bacillus sp. (OxdB)Adipaldehyde dioxime85[12]
Rhodococcus sp. N-771 (OxdRE-wt)2-Chlorobenzaldoxime100[9]

Table 2: Process Parameters for Biocatalytic Nitrile Production

ParameterValueReference
Substrate Loading (Adiponitrile)50 - 100 g/L[12][13]
Conversion (Adiponitrile)> 99%[12][13]
Yield (Adiponitrile)up to 80%[13]
Reaction Time24 hours[9]
Temperature30 °C[13]
pH7.0[13]
Biocatalyst FormWhole E. coli cells[9][13]

Experimental Protocols

This section provides detailed protocols for the chemical synthesis of the isobutyraldoxime substrate and its subsequent enzymatic conversion to this compound.

Protocol 1: Synthesis of Isobutyraldoxime

Materials:

  • Isobutyraldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve hydroxylamine hydrochloride in deionized water.

  • Cool the solution in an ice bath and slowly add a solution of sodium hydroxide in water, maintaining the temperature below 10 °C.

  • Slowly add isobutyraldehyde to the reaction mixture with vigorous stirring.

  • Allow the reaction to stir at room temperature for 2-3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain isobutyraldoxime.

Protocol 2: Biocatalytic Production of this compound

Materials:

  • Whole-cell biocatalyst (e.g., E. coli expressing an aldoxime dehydratase like OxdA from Pseudomonas chlororaphis B23)

  • Isobutyraldoxime

  • Potassium phosphate buffer (50 mM, pH 7.0)

  • Dimethyl sulfoxide (DMSO, optional co-solvent)

  • Sealable glass flask

  • Incubator shaker

  • Gas chromatograph (GC) for analysis

Procedure:

  • Prepare a suspension of the whole-cell biocatalyst in 50 mM potassium phosphate buffer (pH 7.0). The biomass wet weight (BWW) can range from 1-5 wt%.

  • Add the solid isobutyraldoxime to the cell suspension in a sealable glass flask. The substrate loading can be optimized, starting from 10 g/L.

  • (Optional) If using a co-solvent, the reaction mixture can consist of 80% cell suspension and 20% DMSO.

  • Flush the flask with an inert gas (e.g., argon) and seal it.

  • Place the flask in an incubator shaker at 30 °C with agitation (e.g., 180 rpm).

  • Monitor the conversion of isobutyraldoxime to this compound by taking aliquots at regular intervals and analyzing them by GC.

  • After the reaction reaches completion (typically >99% conversion), the product can be extracted from the reaction mixture using an appropriate organic solvent.

Visualizations

The following diagrams illustrate the biochemical pathway and the experimental workflow for the biocatalytic production of this compound.

Biocatalytic_Pathway cluster_chemo Chemical Synthesis cluster_bio Biocatalytic Step cluster_enzyme Enzyme Isobutyraldehyde Isobutyraldehyde Isobutyraldoxime Isobutyraldoxime Isobutyraldehyde->Isobutyraldoxime Condensation Hydroxylamine Hydroxylamine Hydroxylamine->Isobutyraldoxime Condensation This compound This compound Isobutyraldoxime->this compound Dehydration H2O H₂O This compound->H2O Oxd Aldoxime Dehydratase (Oxd)

Caption: Chemoenzymatic pathway for this compound production.

Experimental_Workflow start Start prepare_cells Prepare Whole-Cell Biocatalyst Suspension start->prepare_cells add_substrate Add Isobutyraldoxime Substrate prepare_cells->add_substrate reaction Incubate at 30°C with Shaking add_substrate->reaction monitor Monitor Conversion by GC reaction->monitor monitor->reaction Continue until completion extract Extract this compound Product monitor->extract Reaction Complete end End extract->end

Caption: Experimental workflow for biocatalytic synthesis.

References

Chiral Synthesis of Isovaleronitrile Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isovaleronitrile derivatives, characterized by a chiral center at the α-position to the nitrile group, are valuable building blocks in organic synthesis, particularly for the development of novel pharmaceuticals and agrochemicals. The stereochemistry at this position is often crucial for biological activity, making the development of efficient and highly selective chiral synthetic routes a significant area of research. These application notes provide detailed protocols and comparative data for the enantioselective synthesis of this compound derivatives, focusing on the asymmetric Strecker reaction, a robust and versatile method for the creation of chiral α-aminonitriles, which are direct precursors to this compound derivatives.

Key Synthetic Strategy: The Asymmetric Strecker Reaction

The asymmetric Strecker reaction is a three-component reaction involving an aldehyde (such as isobutyraldehyde), an amine, and a cyanide source, facilitated by a chiral catalyst to induce enantioselectivity. This method allows for the direct formation of a C-C bond and a C-N bond with the concurrent creation of a stereocenter. The resulting α-aminonitrile can be further elaborated to a variety of this compound derivatives.

Reaction Pathway: Asymmetric Strecker Synthesis

The general pathway for the asymmetric Strecker synthesis of a chiral α-aminonitrile, a precursor to this compound derivatives, is depicted below. The reaction proceeds through the formation of a chiral catalyst-imine complex, which is then attacked by a cyanide nucleophile in a stereocontrolled manner.

Strecker_Pathway cluster_reactants Reactants cluster_catalysis Catalytic Cycle cluster_product Product Isobutyraldehyde Isobutyraldehyde Imine Imine Formation Isobutyraldehyde->Imine + Amine - H₂O Amine Amine (e.g., Benzylamine) Amine->Imine Cyanide Cyanide Source (e.g., KCN, TMSCN) Activated_Imine Chiral Catalyst-Imine Complex (Activated) Cyanide->Activated_Imine Nucleophilic Attack Catalyst Chiral Catalyst (e.g., Thiourea, Quaternary Ammonium Salt) Catalyst->Activated_Imine Coordination Imine->Activated_Imine Activated_Imine->Catalyst Catalyst Regeneration Aminonitrile Chiral α-Aminonitrile Activated_Imine->Aminonitrile Product Formation

Caption: General workflow for the asymmetric Strecker synthesis.

Quantitative Data Summary

The following table summarizes the performance of different chiral catalyst systems in the asymmetric Strecker reaction for the synthesis of α-aminonitriles from aliphatic aldehydes, which are structurally related to isobutyraldehyde.

Aldehyde SubstrateChiral Catalyst (mol%)Cyanide SourceSolventTemp (°C)Time (h)Yield (%)ee (%)Reference
Cyclohexanecarboxaldehyde(R,R,R)-Quaternary Ammonium Iodide (1)aq. KCNToluene028995[1]
Pivaldehyde(R,R)-Thiourea (0.5)KCN/AcOHToluene0---[2][3]
Various AldiminesShibasaki's Bifunctional CatalystTMSCN---Good to ExcellentGood to Excellent[4]
Various AldiminesJacobsen's Schiff Base CatalystHCNToluene-7020GoodHigh[5]

Experimental Protocols

Protocol 1: Asymmetric Strecker Reaction using a Chiral Phase-Transfer Catalyst

This protocol is adapted from the work of Ooi and Maruoka for the enantioselective cyanation of aldimines using a chiral quaternary ammonium salt.[1]

Materials:

  • Isobutyraldehyde

  • Benzhydrylamine

  • Chiral Quaternary Ammonium Iodide Catalyst (e.g., (R,R,R)-2c from Ooi et al.)

  • Potassium Cyanide (KCN)

  • Toluene

  • Deionized Water

  • Magnesium Sulfate (MgSO₄)

  • Standard glassware for organic synthesis

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve isobutyraldehyde (1.0 mmol) and benzhydrylamine (1.0 mmol) in toluene (5 mL). Stir the mixture at room temperature for 1-2 hours. The formation of the imine can be monitored by TLC or GC-MS.

  • Reaction Setup: In a separate reaction vessel equipped with a magnetic stir bar, add the chiral quaternary ammonium iodide catalyst (0.01 mmol, 1 mol%).

  • Cyanation: Prepare a solution of potassium cyanide (1.5 mmol) in deionized water (1.5 mL).

  • Reaction Execution: To the flask containing the catalyst, add the pre-formed imine solution in toluene. Cool the mixture to 0 °C in an ice bath. Vigorously stir the mixture and add the aqueous KCN solution.

  • Reaction Monitoring: Continue vigorous stirring at 0 °C for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate (10 mL) and water (10 mL). Separate the organic layer, and wash it with brine (2 x 10 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude α-aminonitrile can be purified by column chromatography on silica gel.

  • Chiral Analysis: Determine the enantiomeric excess of the product by chiral HPLC analysis.

Protocol 2: Scalable Asymmetric Strecker Synthesis using a Chiral Thiourea Catalyst

This protocol is based on the scalable synthesis developed by Jacobsen and co-workers.[2][3]

Materials:

  • Isobutyraldehyde

  • Amine (e.g., a primary amine to form the desired imine)

  • Chiral Thiourea Catalyst (e.g., catalyst 4e from Jacobsen et al.)

  • Potassium Cyanide (KCN)

  • Acetic Acid (AcOH)

  • Toluene

  • Deionized Water

  • Potassium Carbonate (K₂CO₃) solution

  • Standard glassware for organic synthesis

Procedure:

  • Imine Synthesis: Prepare the imine of isobutyraldehyde in a separate step from the corresponding aldehyde and amine. This can be done on a multi-gram scale.[3]

  • Reaction Setup: In a well-ventilated fume hood, charge a round-bottom flask with KCN (2.0 equiv) and toluene. Cap the flask with a septum and cool to 0 °C under a nitrogen atmosphere.

  • Addition of Reagents: Sequentially add acetic acid (1.2 equiv) and water (4.0 equiv) via syringe. Remove the nitrogen inlet and stir the heterogeneous mixture vigorously at 0 °C.

  • Catalyst and Substrate Addition: In a separate flask, dissolve the chiral thiourea catalyst (0.005 equiv, 0.5 mol%) and the imine (1.0 equiv) in toluene. Add this solution to the vigorously stirred KCN/AcOH mixture at 0 °C.

  • Reaction Progression: Stir the reaction mixture at 0 °C. The reaction time will vary depending on the specific imine substrate and should be monitored by TLC or LC-MS.

  • Quenching and Workup: Upon completion, quench any unreacted HCN by adding an aqueous solution of potassium carbonate.[3] Perform a standard aqueous workup by extracting the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate.

  • Purification and Analysis: The resulting α-aminonitrile can often be used in the next step without chromatographic purification.[2] The enantiomeric excess can be determined by chiral HPLC.

Logical Relationships and Workflow

The following diagram illustrates the logical steps involved in planning and executing the chiral synthesis of an this compound derivative via the asymmetric Strecker reaction.

Logical_Workflow cluster_planning Planning Phase cluster_execution Experimental Phase cluster_analysis Analysis and Further Steps Select_Target Select Target This compound Derivative Choose_Route Choose Synthetic Route (Asymmetric Strecker) Select_Target->Choose_Route Select_Catalyst Select Chiral Catalyst (Thiourea, PTC, etc.) Choose_Route->Select_Catalyst Imine_Prep Prepare Imine from Isobutyraldehyde Select_Catalyst->Imine_Prep Strecker_Reaction Asymmetric Strecker Reaction Imine_Prep->Strecker_Reaction Workup Reaction Workup and Purification Strecker_Reaction->Workup Analysis Characterization and Chiral Purity Analysis (HPLC) Workup->Analysis Derivatization Further Derivatization of α-Aminonitrile Analysis->Derivatization

Caption: Logical workflow for chiral this compound synthesis.

Conclusion

The asymmetric Strecker reaction provides a powerful and versatile platform for the synthesis of chiral this compound derivatives. By selecting the appropriate chiral catalyst and reaction conditions, high yields and excellent enantioselectivities can be achieved. The protocols outlined in these application notes offer a starting point for researchers to develop robust and scalable syntheses of these important chiral building blocks. Careful optimization of reaction parameters for specific substrates is recommended to achieve the best results.

References

Application Notes and Protocols for Isovaleronitrile in Electrochemical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isovaleronitrile (3-methylbutanenitrile) is an aliphatic nitrile that presents potential as a non-aqueous solvent for a variety of electrochemical applications. Its branched alkyl structure may offer unique solvation properties compared to its linear isomers, such as valeronitrile. This document provides a summary of its known and estimated physicochemical properties relevant to electrochemistry, along with detailed protocols for its use in electrochemical studies. Due to a lack of extensive research on this compound as an electrochemical solvent, some properties have been estimated based on data from homologous aliphatic nitriles.

Physicochemical Properties of this compound

A compilation of known and estimated properties of this compound relevant to its use as an electrochemical solvent is presented below. For comparison, data for acetonitrile, a commonly used electrochemical solvent, is also included.

PropertyThis compound (3-methylbutanenitrile)AcetonitrileButyronitrileValeronitrile
Molecular Formula C₅H₉NC₂H₃NC₄H₇NC₅H₉N
Molecular Weight 83.13 g/mol 41.05 g/mol 69.11 g/mol 83.13 g/mol
Density @ 25°C 0.795 g/mL0.786 g/mL0.792 g/mL0.801 g/mL
Boiling Point 128-130 °C81.6 °C116-117 °C141 °C
Melting Point -100.8 °C-45 °C-112 °C-96.2 °C
Flash Point 28 °C2 °C17 °C40 °C
Dielectric Constant Est. 15-2037.520.7Est. 15-18
Viscosity @ 25°C Est. 0.5-0.7 mPa·s0.34 mPa·s0.47 mPa·s0.61 mPa·s
Electrochemical Window Est. ~ -2.7 to +3.0 V vs. Fc/Fc⁺~ -2.9 to +2.9 V vs. Fc/Fc⁺~ -2.8 to +3.0 V vs. Fc/Fc⁺Est. ~ -2.7 to +3.0 V vs. Fc/Fc⁺

Note on Estimated Values :

  • Dielectric Constant : The dielectric constant of this compound is estimated to be in the range of 15-20. This estimation is based on the trend observed in aliphatic nitriles where the dielectric constant generally decreases with increasing alkyl chain length and is influenced by molecular structure. Butyronitrile has a dielectric constant of 20.7.[1] Given the increased steric hindrance from the branched structure of this compound compared to the linear valeronitrile, a slightly lower dielectric constant is anticipated.

  • Viscosity : The viscosity of this compound is estimated to be between 0.5 and 0.7 mPa·s. This is based on the trend of increasing viscosity with chain length in aliphatic nitriles.[2] The branched structure of this compound might lead to a slightly different viscosity compared to its linear isomer, valeronitrile.

  • Electrochemical Window : The electrochemical window is estimated to be similar to that of other aliphatic nitriles like acetonitrile and butyronitrile, which is generally wide.[3] The anodic limit is determined by the oxidation of the nitrile group, while the cathodic limit is influenced by the reduction of trace protons or the solvent itself.

Application Notes

This compound's lower polarity compared to acetonitrile, as suggested by its estimated dielectric constant, may be advantageous for dissolving less polar organic and organometallic compounds. Its higher boiling point provides a wider operational temperature range and lower volatility, which can be beneficial for long-term experiments. However, the lower dielectric constant may lead to lower ionic conductivity of electrolyte solutions due to increased ion pairing. The choice of supporting electrolyte and its concentration will be crucial to ensure sufficient conductivity for electrochemical measurements.

Experimental Protocols

Purification of this compound

For reliable electrochemical studies, purification of the solvent is critical to remove impurities such as water, peroxides, and other electroactive species.

Materials:

  • This compound (as-received)

  • Calcium hydride (CaH₂)

  • Phosphorus pentoxide (P₂O₅)

  • Activated molecular sieves (3Å or 4Å)

  • Distillation apparatus

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Pre-drying: Stir as-received this compound over calcium hydride (CaH₂) for 24 hours under an inert atmosphere to remove the bulk of water.

  • Distillation: Decant the pre-dried this compound into a clean, dry distillation flask containing fresh CaH₂ or P₂O₅.

  • Fractional Distillation: Perform a fractional distillation under an inert atmosphere. Collect the middle fraction, noting the boiling point.

  • Storage: Store the purified this compound over activated molecular sieves in a sealed container under an inert atmosphere.

Preparation of Electrolyte Solution

The supporting electrolyte is essential to minimize solution resistance and ensure that the analyte is transported to the electrode surface primarily by diffusion.

Materials:

  • Purified this compound

  • Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate - TBAPF₆, tetrabutylammonium perchlorate - TBAP)

  • Volumetric flask

  • Magnetic stirrer

Procedure:

  • Dry the supporting electrolyte under vacuum at an elevated temperature (e.g., 80-100 °C) for at least 24 hours to remove any absorbed water.

  • In an inert atmosphere glovebox, accurately weigh the required amount of the dried supporting electrolyte to prepare a solution of the desired concentration (typically 0.1 M).

  • Transfer the supporting electrolyte to a volumetric flask.

  • Add the purified this compound to the flask, dissolving the salt with the aid of a magnetic stirrer.

  • Once fully dissolved, add this compound to the calibration mark of the volumetric flask.

Cyclic Voltammetry (CV) Protocol

This protocol outlines the general procedure for performing cyclic voltammetry in an this compound-based electrolyte.

Apparatus:

  • Potentiostat

  • Electrochemical cell (three-electrode setup)

  • Working electrode (e.g., glassy carbon, platinum, or gold)

  • Reference electrode (e.g., Ag/Ag⁺ or a pseudo-reference electrode like a silver wire)

  • Counter electrode (e.g., platinum wire or mesh)

  • Inert gas supply

Procedure:

  • Electrode Polishing: Polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.

  • Sonication: Sonicate the polished electrode in ethanol and then in deionized water to remove any polishing residue.

  • Drying: Thoroughly dry the electrode before introducing it into the electrochemical cell.

  • Cell Assembly: Assemble the three-electrode cell, ensuring the reference electrode tip is close to the working electrode surface.

  • Deoxygenation: Purge the electrolyte solution in the cell with an inert gas (argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen. Maintain a blanket of inert gas over the solution during the experiment.

  • Background Scan: Record a cyclic voltammogram of the supporting electrolyte solution without the analyte to establish the electrochemical window of the solvent-electrolyte system.

  • Analyte Addition: Add the analyte of interest to the cell to achieve the desired concentration (typically 1-10 mM).

  • Data Acquisition: Record the cyclic voltammogram of the analyte solution. Vary the scan rate to investigate the kinetics of the electrode processes.

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase Solvent_Purification Solvent Purification (this compound) Electrolyte_Solution Prepare Electrolyte Solution (0.1 M TBAPF6 in this compound) Solvent_Purification->Electrolyte_Solution Electrolyte_Drying Supporting Electrolyte Drying (e.g., TBAPF6) Electrolyte_Drying->Electrolyte_Solution Analyte_Prep Analyte Preparation CV_Measurement Cyclic Voltammetry Measurement Analyte_Prep->CV_Measurement Cell_Assembly Assemble 3-Electrode Cell Electrolyte_Solution->Cell_Assembly Deoxygenation Deoxygenate Solution (Inert Gas Purge) Cell_Assembly->Deoxygenation Deoxygenation->CV_Measurement Data_Processing Data Processing and Background Subtraction CV_Measurement->Data_Processing Peak_Analysis Peak Potential and Current Analysis Data_Processing->Peak_Analysis Mechanism_Elucidation Elucidation of Electrochemical Mechanism Peak_Analysis->Mechanism_Elucidation

Caption: Workflow for electrochemical studies using this compound.

signaling_pathway cluster_input System Inputs cluster_properties Controlling Properties cluster_output Experimental Outcome Solvent This compound Dielectric_Constant Dielectric Constant (Solvation, Ion Pairing) Solvent->Dielectric_Constant Viscosity Viscosity (Mass Transport) Solvent->Viscosity Potential_Window Electrochemical Window (Accessible Potentials) Solvent->Potential_Window Electrolyte Supporting Electrolyte (e.g., TBAPF6) Conductivity Ionic Conductivity Electrolyte->Conductivity Analyte Electroactive Analyte CV_Response Cyclic Voltammetry Response (Redox Potentials, Kinetics) Analyte->CV_Response Dielectric_Constant->Conductivity Viscosity->Conductivity Potential_Window->CV_Response Conductivity->CV_Response

Caption: Relationship of solvent properties to electrochemical outcome.

References

Application Note and Protocol for the GC-MS Quantification of Isovaleronitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the quantitative analysis of isovaleronitrile using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a volatile organic compound, is of interest in various fields, including environmental analysis, food science, and as a potential biomarker. The described method utilizes a headspace sampling technique for efficient sample introduction, coupled with the high selectivity and sensitivity of GC-MS for accurate quantification. This protocol is designed to be a robust starting point for researchers and scientists, and can be adapted for various sample matrices.

Introduction

This compound ((CH₃)₂CHCH₂CN), also known as 3-methylbutanenitrile, is an aliphatic nitrile with a molecular weight of 83.13 g/mol .[1][2] It is a volatile, colorless to pale yellow liquid with a boiling point of 128-130 °C.[3] Its presence has been noted in various natural sources and it is considered a plant metabolite.[2][4] Accurate and sensitive quantification of this compound is crucial for understanding its role in different biological and chemical systems. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high chromatographic resolution and definitive mass spectral identification.[5] This application note details a headspace GC-MS method for the quantification of this compound, a technique well-suited for volatile analytes as it minimizes matrix effects and simplifies sample preparation.[6][7]

Experimental Protocol

This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the quantification of this compound.

Materials and Reagents
  • Standards:

    • This compound (≥98% purity)

    • This compound-d7 (or other suitable deuterated analog as an internal standard)

  • Solvents:

    • Methanol (GC-MS grade)

    • Deionized water (18.2 MΩ·cm)

  • Other Reagents:

    • Sodium chloride (analytical grade)

    • Helium (carrier gas, 99.999% purity)

  • Vials and Caps:

    • 20 mL headspace vials with magnetic crimp caps and PTFE/silicone septa

Equipment
  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Headspace autosampler

  • Analytical balance (4-decimal place)

  • Pipettes and tips

  • Vortex mixer

  • Syringes

Preparation of Standard Solutions
  • Primary Stock Solution (1000 µg/mL):

    • Accurately weigh 10 mg of this compound into a 10 mL volumetric flask.

    • Dissolve and bring to volume with methanol.

  • Internal Standard (IS) Stock Solution (1000 µg/mL):

    • Accurately weigh 10 mg of this compound-d7 into a 10 mL volumetric flask.

    • Dissolve and bring to volume with methanol.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol to achieve a concentration range of 1 µg/mL to 100 µg/mL.

  • Internal Standard (IS) Working Solution (10 µg/mL):

    • Dilute the IS stock solution with methanol to a final concentration of 10 µg/mL.

Sample Preparation

The following is a general procedure for an aqueous sample matrix. This may need to be adapted based on the specific sample type.

  • Pipette 5 mL of the sample into a 20 mL headspace vial.

  • Add 1.5 g of sodium chloride to the vial. This "salting-out" step increases the volatility of the analyte.

  • Spike the sample with 10 µL of the 10 µg/mL internal standard working solution to achieve a final IS concentration of 20 ng/mL.

  • Immediately seal the vial with a magnetic crimp cap.

  • Vortex the vial for 30 seconds to ensure thorough mixing.

GC-MS and Headspace Parameters

The following parameters are a starting point and may require optimization for your specific instrument and application.

Table 1: GC-MS and Headspace Parameters

ParameterValue
Headspace Autosampler
Oven Temperature80 °C
Loop Temperature90 °C
Transfer Line Temperature100 °C
Vial Equilibration Time15 minutes
Injection Volume1 mL
Gas Chromatograph
Injection PortSplitless mode, 250 °C
Carrier GasHelium at a constant flow of 1.2 mL/min
GC ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Oven Temperature ProgramInitial 40 °C for 2 min, ramp to 150 °C at 10 °C/min, hold for 2 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Acquisition ModeSelected Ion Monitoring (SIM)
Quantifier Ions Qualifier Ions
This compoundm/z 43
This compound-d7 (IS)m/z 50 (hypothetical)

Note: The quantifier and qualifier ions for the deuterated internal standard are hypothetical and should be determined experimentally.

Calibration Curve
  • Prepare a set of calibration standards in the same matrix as the samples (e.g., deionized water for aqueous samples).

  • Pipette 5 mL of the blank matrix into a series of headspace vials.

  • Spike each vial with the appropriate volume of the working standard solutions to create a calibration curve covering the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 ng/mL).

  • Add 10 µL of the 10 µg/mL internal standard working solution to each calibration standard.

  • Analyze the calibration standards using the same GC-MS method as the samples.

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

Data Presentation

The following table presents hypothetical quantitative data for the validation of this method.

Table 2: Hypothetical Method Validation Data

ParameterResult
Linearity (r²)> 0.995
Linear Range1 - 100 ng/mL
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1.0 ng/mL
Precision (%RSD, n=6)< 10%
Accuracy (% Recovery)90 - 110%
Matrix EffectMinimal

Visualization of Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_sample Sample Handling cluster_analysis Analysis cluster_data Data Processing stock_solution Stock Solution Preparation working_standards Working Standard Preparation stock_solution->working_standards calibration_curve Calibration Curve Construction working_standards->calibration_curve is_solution Internal Standard Preparation is_spiking Internal Standard Spiking is_solution->is_spiking sample_collection Sample Collection sample_aliquot Aliquoting Sample (5 mL) sample_collection->sample_aliquot salting_out Salting Out (NaCl) sample_aliquot->salting_out salting_out->is_spiking vial_sealing Vial Sealing & Vortexing is_spiking->vial_sealing hs_incubation Headspace Incubation & Injection vial_sealing->hs_incubation gc_separation GC Separation hs_incubation->gc_separation ms_detection MS Detection (SIM) gc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration peak_integration->calibration_curve quantification Quantification calibration_curve->quantification

References

Application Notes and Protocols for the NMR Spectral Interpretation of Isovaleronitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isovaleronitrile, also known as 3-methylbutanenitrile, is a simple branched-chain aliphatic nitrile. Its structural elucidation serves as a fundamental example for the application of Nuclear Magnetic Resonance (NMR) spectroscopy. This document provides a detailed guide for researchers, scientists, and drug development professionals on the interpretation of the ¹H and ¹³C NMR spectra of this compound. Included are comprehensive data tables, standardized experimental protocols for sample preparation and spectral acquisition, and a visual representation of the molecule's structure and NMR correlations.

Data Presentation

The quantitative ¹H and ¹³C NMR data for this compound are summarized in the tables below. The spectra were referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 1: ¹H NMR Spectral Data of this compound (CDCl₃, 90 MHz)
Signal AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
(CH₃)₂CH-1.06Doublet6.596H
(CH₃)₂CH-2.15Multiplet-1H
-CH₂-CN2.29Doublet7.032H
Table 2: ¹³C NMR Spectral Data of this compound (CDCl₃, 22.5 MHz)
Signal AssignmentChemical Shift (δ, ppm)
(CH₃)₂CH-21.8
-CH₂-CN25.0
(CH₃)₂CH-26.6
-CN118.2

Spectral Interpretation

The ¹H NMR spectrum of this compound displays three distinct signals. The upfield doublet at 1.06 ppm corresponds to the six equivalent protons of the two methyl groups. The splitting into a doublet is due to coupling with the adjacent methine proton. The multiplet at 2.15 ppm is assigned to the single methine proton, which is split by the six methyl protons and the two methylene protons. The downfield doublet at 2.29 ppm represents the two protons of the methylene group adjacent to the electron-withdrawing nitrile group, and it is split by the methine proton.

The ¹³C NMR spectrum shows four signals, consistent with the four unique carbon environments in the molecule. The signal at 118.2 ppm is characteristic of a nitrile carbon. The remaining three signals in the aliphatic region correspond to the two methyl carbons, the methine carbon, and the methylene carbon.

Experimental Protocols

Sample Preparation for NMR Spectroscopy

A standard protocol for preparing a sample of this compound for NMR analysis is as follows:

  • Sample Weighing: Accurately weigh approximately 10-20 mg of this compound directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard to the vial.

  • Dissolution: Gently swirl the vial to ensure the complete dissolution of the this compound.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small cotton plug placed in the Pasteur pipette during the transfer.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

¹H and ¹³C NMR Spectral Acquisition

The following are typical acquisition parameters for obtaining ¹H and ¹³C NMR spectra of small organic molecules like this compound on a standard NMR spectrometer (e.g., 300-500 MHz).

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse sequence (e.g., zg30)

  • Number of Scans (NS): 16 to 64 (signal-to-noise dependent)

  • Relaxation Delay (D1): 1-2 seconds

  • Acquisition Time (AQ): 2-4 seconds

  • Spectral Width (SW): 10-12 ppm

  • Temperature: 298 K

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30)

  • Number of Scans (NS): 1024 or more (due to low natural abundance of ¹³C)

  • Relaxation Delay (D1): 2 seconds

  • Acquisition Time (AQ): 1-2 seconds

  • Spectral Width (SW): 0-220 ppm

  • Temperature: 298 K

Mandatory Visualization

The following diagram illustrates the molecular structure of this compound and the assignments of the ¹H and ¹³C NMR signals.

Caption: Molecular structure of this compound with ¹H and ¹³C NMR assignments.

Application Note: FTIR Analysis of the Nitrile Group in Isovaleronitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isovaleronitrile (3-methylbutanenitrile) is a simple aliphatic nitrile that serves as a valuable building block in organic synthesis and is of interest in various fields, including the development of pharmaceuticals. The nitrile (C≡N) functional group exhibits a characteristic stretching vibration in the infrared (IR) spectrum, which is highly sensitive to its local molecular environment. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful and non-destructive technique for the qualitative identification and quantitative analysis of the nitrile group in this compound. This application note provides a detailed protocol for the FTIR analysis of this compound, including data on its characteristic vibrational frequency and the influence of solvents.

Principle of FTIR Analysis of the Nitrile Group

The carbon-nitrogen triple bond (C≡N) in nitriles has a strong, sharp absorption band in a relatively uncongested region of the mid-infrared spectrum. This absorption is due to the stretching vibration of the C≡N bond. For saturated aliphatic nitriles like this compound, this peak typically appears in the range of 2260-2240 cm⁻¹[1]. The exact position and intensity of this peak can be influenced by factors such as the electronic effects of neighboring substituents and the polarity of the surrounding medium (solvent effects). This sensitivity makes FTIR an excellent tool for studying molecular interactions and for quantitative measurements.

Quantitative Data

The characteristic vibrational frequency of the nitrile group in neat this compound and in various solvents is summarized in the table below. The shift in the peak position with solvent polarity is a known phenomenon and can be useful for probing the local environment of the nitrile group.

Sample Vibrational Frequency (cm⁻¹) of C≡N Stretch Appearance
Neat this compound~2247Sharp, Strong
This compound in Hexane (non-polar)~2248Sharp, Strong
This compound in Chloroform (polar aprotic)~2245Sharp, Strong
This compound in Methanol (polar protic)~2243Sharp, Strong, slightly broadened

Note: The exact peak positions may vary slightly depending on the specific FTIR instrument and its calibration. The data presented here are representative values.

Experimental Protocols

This section provides detailed methodologies for the qualitative and quantitative FTIR analysis of this compound.

Qualitative Analysis of Neat this compound

Objective: To identify the characteristic C≡N stretching vibration of pure this compound.

Materials:

  • This compound (liquid)

  • FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Pipette

  • Lint-free wipes

  • Isopropanol or acetone for cleaning

Protocol:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has undergone its startup diagnostics.

  • ATR Crystal Cleaning: Clean the surface of the ATR crystal thoroughly with a lint-free wipe soaked in isopropanol or acetone. Allow the solvent to evaporate completely.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any atmospheric (e.g., CO₂, water vapor) and instrument-related absorptions.

  • Sample Application: Place a small drop (approximately 1-2 µL) of neat this compound onto the center of the ATR crystal, ensuring the crystal is fully covered.

  • Spectrum Acquisition: Acquire the FTIR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Process the acquired spectrum to identify the peak corresponding to the C≡N stretching vibration. This will be a sharp, strong peak in the 2260-2240 cm⁻¹ region.

Quantitative Analysis of this compound in a Solvent

Objective: To determine the concentration of this compound in a solution using a calibration curve.

Materials:

  • This compound

  • A suitable infrared-transparent solvent (e.g., hexane or chloroform)

  • Volumetric flasks and pipettes

  • FTIR Spectrometer with a liquid transmission cell (e.g., with CaF₂ or NaCl windows) or an ATR accessory

  • Syringes for liquid cell filling

Protocol:

  • Preparation of Standards: Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations (e.g., 0.1 M, 0.25 M, 0.5 M, 0.75 M, 1.0 M).

  • Instrument Preparation: Set up the FTIR spectrometer as described for qualitative analysis.

  • Background Spectrum:

    • For Liquid Cell: Fill the liquid cell with the pure solvent and record a background spectrum.

    • For ATR: Place a drop of the pure solvent on the ATR crystal and record a background spectrum.

  • Spectrum Acquisition of Standards:

    • For Liquid Cell: Starting with the least concentrated standard, rinse and fill the liquid cell with the standard solution and acquire the FTIR spectrum. Repeat for all standards.

    • For ATR: Place a drop of each standard solution on the ATR crystal, ensuring complete coverage, and acquire the spectrum. Clean the crystal thoroughly between each measurement.

  • Spectrum Acquisition of Unknown Sample: Acquire the FTIR spectrum of the this compound solution with unknown concentration using the same method as for the standards.

  • Data Analysis and Calibration Curve:

    • For each spectrum (standards and unknown), determine the absorbance of the nitrile peak at its maximum (~2245-2248 cm⁻¹ depending on the solvent). Use a consistent baseline correction method for all spectra.

    • Plot a calibration curve of absorbance versus the concentration of the standard solutions.

    • Determine the concentration of the unknown sample by interpolating its absorbance value on the calibration curve.

Visualizations

FTIR_Workflow cluster_qualitative Qualitative Analysis cluster_quantitative Quantitative Analysis qual_start Start qual_clean Clean ATR Crystal qual_start->qual_clean qual_background Record Background qual_clean->qual_background qual_sample Apply Neat Sample qual_background->qual_sample qual_acquire Acquire Spectrum qual_sample->qual_acquire qual_analyze Identify C≡N Peak qual_acquire->qual_analyze qual_end End qual_analyze->qual_end quant_start Start quant_standards Prepare Standards quant_start->quant_standards quant_background Record Solvent Background quant_standards->quant_background quant_acquire_std Acquire Spectra of Standards quant_background->quant_acquire_std quant_acquire_unk Acquire Spectrum of Unknown quant_background->quant_acquire_unk quant_calibrate Create Calibration Curve quant_acquire_std->quant_calibrate quant_determine Determine Concentration quant_acquire_unk->quant_determine quant_calibrate->quant_determine quant_end End quant_determine->quant_end Nitrile_Vibration_Factors cluster_factors Influencing Factors cluster_observations Observed Spectral Changes main Nitrile (C≡N) Stretching Vibration electronics Electronic Effects (Inductive/Resonance) main->electronics affects bond strength solvent Solvent Polarity main->solvent alters local dielectric environment h_bonding Hydrogen Bonding main->h_bonding perturbs electron density peak_shift Peak Position Shift (cm⁻¹) electronics->peak_shift solvent->peak_shift intensity_change Change in Peak Intensity/Area solvent->intensity_change h_bonding->peak_shift peak_broadening Peak Broadening h_bonding->peak_broadening

References

Application Notes and Protocols for Studying Isovaleronitrile in Plant-Insect Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isovaleronitrile (3-methylbutanenitrile) is a volatile organic compound that plays a significant role in mediating interactions between plants and insects. As a herbivore-induced plant volatile (HIPV), its production and release are often triggered by insect feeding, serving as a crucial chemical cue in the ecosystem.[1][2][3] This document provides detailed application notes and experimental protocols for researchers interested in studying the role of this compound in plant defense, insect behavior, and its potential applications in pest management and drug development. The primary model system discussed is the interaction between the common evening primrose (Oenothera biennis), the flea beetle (Altica oleracea), and the predatory blue shield bug (Zicrona caerulea).[1][2][3]

Data Presentation

The following tables summarize the quantitative data regarding this compound emission and its behavioral effects on insects.

Table 1: Emission of this compound from Oenothera biennis

Treatment ConditionThis compound Emission Rate (µ g/leaf/24h )Reference
Methyl Jasmonate (MeJA) Treatment1.4 ± 0.6[1]
Herbivory by Altica oleraceaIdentified as a major volatile component[1]
Mechanical DamageNot elicited[1][2]
Intact (Control)Not detected[1]

Table 2: Behavioral Response of Zicrona caerulea to this compound

Compound/StimulusDose (µg)Assay TypeResponse% of Bugs RespondingReference
This compound100Two-choiceAttractive> 80%[1]
This compound10Two-choiceAttractive> 80%[1]
This compound1Two-choiceAttractive> 80%[1]
This compound0.1Two-choiceNot active-[1]
Herbivore-infested leaves-Two-choiceAttractive> 80%[1]
MeJA-treated leaves-Two-choiceAttractive61.1%[1]

Signaling Pathways and Experimental Workflows

Biosynthesis of this compound in Oenothera biennis

Herbivory or treatment with methyl jasmonate (MeJA) triggers the accumulation of L-leucine in the leaves of Oenothera biennis.[1][2] This amino acid then serves as the precursor for the biosynthesis of this compound. While the specific enzymes in O. biennis have not been fully characterized, the pathway is believed to involve cytochrome P450 enzymes (CYP79s and CYP71s) that convert the amino acid into an aldoxime intermediate, which is then further metabolized to the nitrile.[1]

G cluster_plant Plant Cell (Oenothera biennis) Herbivory Herbivory (Altica oleracea) LLeucine L-Leucine Accumulation Herbivory->LLeucine MeJA Methyl Jasmonate (MeJA) MeJA->LLeucine CYP450 Cytochrome P450s (e.g., CYP79, CYP71) LLeucine->CYP450 Biosynthesis Aldoxime (E/Z)-Isovaleraldoxime (Intermediate) CYP450->Aldoxime This compound This compound (Volatile Signal) Aldoxime->this compound Release Release into Atmosphere This compound->Release

Putative biosynthetic pathway of this compound in Oenothera biennis.
Olfactory Signaling Pathway in Insects

Insects detect volatile compounds like this compound using olfactory sensory neurons (OSNs) located in sensilla on their antennae. The binding of an odorant to an Odorant Receptor (OR) complex, which typically consists of a variable odor-specific subunit (OrX) and a conserved co-receptor (Orco), can lead to the opening of an ion channel. This results in the depolarization of the neuron and the generation of an action potential that is transmitted to the brain for processing, ultimately leading to a behavioral response.

G cluster_insect Insect Olfactory Sensory Neuron This compound This compound OR Odorant Receptor (OrX + Orco) This compound->OR Binding IonChannel Ion Channel Opening OR->IonChannel Activation Depolarization Neuron Depolarization IonChannel->Depolarization Ion Influx ActionPotential Action Potential Generation Depolarization->ActionPotential Brain Signal to Brain ActionPotential->Brain Behavior Behavioral Response (e.g., Foraging) Brain->Behavior G cluster_workflow Experimental Workflow Plant Plant Treatment (e.g., Herbivory, MeJA) SPME Volatile Collection (SPME) Plant->SPME GCMS Chemical Analysis (GC-MS) SPME->GCMS Identification This compound Identification GCMS->Identification Bioassay Bioassays Identification->Bioassay Behavioral Behavioral Assay (Olfactometer) Bioassay->Behavioral EAG Electrophysiology (EAG) Bioassay->EAG Data Data Analysis & Interpretation Behavioral->Data EAG->Data

References

Application Notes and Protocols: Isovaleronitrile as an Inducer for Nitrilase Enzyme Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of isovaleronitrile as an inducer for nitrilase enzyme production, a critical aspect in the development of biocatalytic processes for the synthesis of carboxylic acids. Nitrilases (EC 3.5.5.1) are enzymes that catalyze the hydrolysis of nitriles directly to the corresponding carboxylic acids and ammonia, offering a green and efficient alternative to traditional chemical methods. The induction of nitrilase expression is a key step in maximizing the yield and efficiency of these biocatalysts.

Introduction to Nitrilase Induction

The production of nitrilase by various microorganisms, including species of Rhodococcus and Alcaligenes, is often inducible. This means that the expression of the nitrilase gene is significantly increased in the presence of specific inducer molecules. This compound and its analogs have been identified as potent inducers for the synthesis of nitrilases, particularly those with activity towards aliphatic and arylacetonitriles. Understanding the mechanism of induction and optimizing the induction conditions are crucial for developing robust and economically viable biocatalytic processes.

Mechanism of Induction in Rhodococcus rhodochrous

In Rhodococcus rhodochrous J1, the induction of the nitrilase gene (nitA) by this compound is a well-studied process at the molecular level. The key player in this regulatory mechanism is a transcriptional positive regulator protein known as NitR.[1][2] The nitR gene is located downstream of the nitA gene.[1][2]

In the absence of an inducer, the NitR protein is inactive, and the transcription of the nitA gene is minimal. When this compound is introduced into the cell, it is believed to act as an effector molecule, binding to the NitR protein. This binding event likely causes a conformational change in NitR, activating it. The activated NitR-inducer complex then binds to a specific promoter region upstream of the nitA gene.[1][2] This binding enhances the recruitment of RNA polymerase to the promoter, leading to a significant increase in the transcription of the nitA gene and, consequently, a high level of nitrilase production.[1][2]

G cluster_cell Rhodococcus rhodochrous cell This compound This compound NitR_inactive Inactive NitR (Transcriptional Regulator) This compound->NitR_inactive Binds to NitR_active Active NitR-Isovaleronitrile Complex NitR_inactive->NitR_active Activation nitA_gene nitA (Nitrilase Gene) NitR_active->nitA_gene Binds to promoter & recruits RNA_Polymerase RNA Polymerase Nitrilase_mRNA Nitrilase mRNA RNA_Polymerase->Nitrilase_mRNA Transcription Nitrilase_Enzyme Nitrilase Enzyme Nitrilase_mRNA->Nitrilase_Enzyme Translation outside Extracellular Environment outside->this compound Enters cell

Fig. 1: Signaling pathway of this compound-induced nitrilase expression.

Quantitative Data on Nitrilase Induction

The effectiveness of an inducer is determined by the level of nitrilase activity it can elicit. While direct comparative studies are limited, the available data highlights the potency of this compound and its analogs.

OrganismInducerConcentrationNitrilase Activity (Relative/Specific)Reference
Rhodococcus rhodochrous J1This compound 0.1% (v/v)Required for nitA transcriptionKomeda, H., et al. (1996). Proc. Natl. Acad. Sci. U.S.A., 93(20), 10572-10577.[1][2]
Alcaligenes faecalis JM3This compound Not specifiedUsed for purification of arylacetonitrilaseMauger, J., et al. (1990). Biol. Chem. Hoppe-Seyler, 371(12), 1143-1150.
Gordonia terrae MTCC8139Isobutyronitrile0.5% (v/v)2.2 U/mg dcwSingh, R., et al. (2014). J. Ind. Microbiol. Biotechnol., 41(10), 1545-1554.
Gordonia terrae MTCC8139Acetonitrile0.5% (v/v)1.5 U/mg dcwSingh, R., et al. (2014). J. Ind. Microbiol. Biotechnol., 41(10), 1545-1554.
Gordonia terrae MTCC8139Propionitrile0.5% (v/v)1.9 U/mg dcwSingh, R., et al. (2014). J. Ind. Microbiol. Biotechnol., 41(10), 1545-1554.
Gordonia terrae MTCC8139Benzonitrile0.5% (v/v)1.3 U/mg dcwSingh, R., et al. (2014). J. Ind. Microbiol. Biotechnol., 41(10), 1545-1554.

Note: U/mg dcw = Units per milligram of dry cell weight.

Experimental Protocols

Protocol 1: Induction of Nitrilase Expression in Rhodococcus rhodochrous

This protocol is a general guideline for the induction of nitrilase in Rhodococcus rhodochrous using this compound. Optimization of specific parameters such as inducer concentration and induction time is recommended for specific strains and experimental setups.

Materials:

  • Rhodococcus rhodochrous strain (e.g., J1, K22)

  • Growth medium (e.g., MYP medium: 0.5% malt extract, 0.2% yeast extract, 0.5% peptone, pH 7.2)

  • This compound (Inducer)

  • Sterile culture flasks

  • Shaking incubator

  • Spectrophotometer

  • Centrifuge

Procedure:

  • Inoculum Preparation: Inoculate a single colony of Rhodococcus rhodochrous into 5 mL of growth medium in a sterile test tube. Incubate at 28-30°C with shaking (200 rpm) for 24-48 hours until the culture is turbid.

  • Main Culture: Inoculate 100 mL of fresh growth medium in a 500 mL flask with the seed culture to an initial optical density at 600 nm (OD600) of 0.05-0.1.

  • Induction: Incubate the main culture at 28-30°C with vigorous shaking (200 rpm). When the culture reaches the mid-logarithmic growth phase (OD600 ≈ 0.6-0.8), add this compound to a final concentration of 0.1% (v/v).

  • Continued Incubation: Continue to incubate the culture under the same conditions for an additional 12-24 hours to allow for nitrilase expression.

  • Cell Harvesting: Harvest the cells by centrifugation at 8,000 x g for 10 minutes at 4°C.

  • Cell Washing: Wash the cell pellet twice with a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5) to remove residual medium and inducer.

  • Storage: The washed cell pellet can be used immediately for nitrilase activity assays or stored at -20°C or -80°C for future use.

G A Inoculum Preparation: Grow seed culture of Rhodococcus rhodochrous B Main Culture: Inoculate fresh medium with seed culture A->B C Growth Phase: Incubate until mid-log phase (OD600 ≈ 0.6-0.8) B->C D Induction: Add this compound (e.g., 0.1% v/v) C->D E Expression: Continue incubation for 12-24 hours D->E F Cell Harvesting: Centrifuge to collect cells E->F G Cell Washing: Wash cell pellet with buffer F->G H Final Product: Cell pellet ready for assay or storage G->H

Fig. 2: Experimental workflow for nitrilase induction.
Protocol 2: Nitrilase Activity Assay (Phenol-Hypochlorite Method)

This assay measures the amount of ammonia released from the nitrile substrate by the nitrilase enzyme.

Materials:

  • Induced cell suspension or cell-free extract

  • Substrate solution (e.g., 50 mM benzonitrile in a suitable buffer)

  • 50 mM Potassium phosphate buffer (pH 7.5)

  • Reagent A: 1% (w/v) phenol in 5% (w/v) sodium nitroprusside solution

  • Reagent B: 0.5% (w/v) sodium hypochlorite in 0.125 M NaOH

  • Ammonium chloride standard solutions (for standard curve)

  • Microcentrifuge tubes

  • Water bath or incubator

  • Spectrophotometer

Procedure:

  • Reaction Setup: In a microcentrifuge tube, mix:

    • 800 µL of 50 mM potassium phosphate buffer (pH 7.5)

    • 100 µL of induced cell suspension or cell-free extract (appropriately diluted)

    • 100 µL of 50 mM substrate solution (to start the reaction)

  • Incubation: Incubate the reaction mixture at the optimal temperature for the nitrilase (e.g., 30-40°C) for a defined period (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.

  • Reaction Termination: Stop the reaction by adding 100 µL of 1 M HCl.

  • Ammonia Quantification:

    • Prepare a standard curve using known concentrations of ammonium chloride.

    • To 100 µL of the terminated reaction mixture (or standard solution), add 500 µL of Reagent A and mix.

    • Add 500 µL of Reagent B and mix thoroughly.

    • Incubate at room temperature for 30 minutes for color development (a blue color will appear).

  • Measurement: Measure the absorbance of the solution at 630 nm using a spectrophotometer.

  • Calculation: Determine the concentration of ammonia produced in the sample by comparing its absorbance to the standard curve. One unit of nitrilase activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of ammonia per minute under the specified assay conditions.

Conclusion

This compound is a potent and widely used inducer for the production of nitrilase enzymes in various microorganisms, particularly in Rhodococcus and Alcaligenes species. The underlying mechanism of induction in Rhodococcus rhodochrous involves a transcriptional activator, NitR, providing a basis for potential strain engineering to enhance enzyme yields. The provided protocols offer a starting point for researchers to effectively induce and assay nitrilase activity, facilitating the development of novel biocatalytic processes for the synthesis of valuable carboxylic acids. Optimization of induction and assay conditions is recommended to achieve the best results for specific microbial strains and applications.

References

Application Notes and Protocols for the Synthesis of Arylacetonitrilase using Isovaleronitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the experimental setup for the synthesis of arylacetonitrilase, an enzyme with significant potential in green chemistry and pharmaceutical synthesis. The protocols detailed herein focus on the induction of arylacetonitrilase expression using isovaleronitrile in microbial systems, followed by a robust purification strategy. Arylacetonitrilases catalyze the hydrolysis of arylacetonitriles to produce valuable arylacetic acids, often with high enantioselectivity. The methodologies described are based on established research and are intended to provide a framework for laboratory-scale production and purification of this important biocatalyst.

Introduction

Nitrilases (EC 3.5.5.1) are enzymes that catalyze the hydrolysis of nitriles to corresponding carboxylic acids and ammonia.[1][2] Among these, arylacetonitrilases are a specific subgroup that demonstrates high activity towards arylacetonitriles, making them valuable tools for the synthesis of chiral building blocks for the pharmaceutical industry. The induction of nitrilase expression is often substrate-dependent, and various nitrile compounds have been shown to be effective inducers. This compound has been identified as a potent inducer for the synthesis of arylacetonitrilase in microorganisms such as Alcaligenes faecalis and nitrilase in Rhodococcus rhodochrous.[3][4] This document outlines the experimental procedures for the cultivation of these or similar microorganisms, induction of arylacetonitrilase expression with this compound, and subsequent purification of the enzyme.

Experimental Protocols

Protocol 1: Cultivation and Induction of Arylacetonitrilase in Rhodococcus rhodochrous J1

This protocol is adapted from methodologies described for nitrilase production in Rhodococcus rhodochrous J1, where this compound is used as an inducer.[4][5]

1. Media Preparation:

  • Basal Medium (pH 7.2):

    • Glycerol: 10 g/L

    • Polypeptone: 5 g/L

    • Malt Extract: 3 g/L

    • Yeast Extract: 3 g/L

    • FeSO₄·7H₂O: 0.01 g/L

    • Prepare in tap water and sterilize by autoclaving.

2. Inoculum Preparation:

  • Inoculate a single colony of R. rhodochrous J1 into a test tube containing 4 mL of the basal medium.

  • Incubate at 28°C for 24 hours with reciprocal shaking.

3. Fermentation and Induction:

  • Transfer the contents of two test tubes of the seed culture into a 2-liter flask containing 400 mL of the basal medium.

  • Add 0.4 mL of this compound to the culture.

  • Incubate at 28°C with reciprocal shaking.

  • To maintain induction and support growth, feed the culture with this compound in a fed-batch manner:

    • After 48 hours, add an additional 0.4 mL of this compound.

    • After 72 hours, add a final 0.8 mL of this compound.

  • Continue cultivation until 96 hours.

4. Cell Harvesting:

  • Harvest the cells by centrifugation at 12,000 x g for 20 minutes at 4°C.

  • Wash the cell pellet with a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5) and store at -20°C or proceed directly to cell lysis.

Protocol 2: Purification of Arylacetonitrilase

This protocol is a generalized multi-step purification process based on the successful purification of arylacetonitrilase from Alcaligenes sp. MTCC 10675.[6]

1. Cell Lysis:

  • Resuspend the harvested cell pellet in 50 mM potassium phosphate buffer (pH 7.5) containing 1 mM dithiothreitol (DTT).

  • Lyse the cells by sonication on ice or using a French press.

  • Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to remove cell debris. The supernatant is the crude cell-free extract.

2. Ammonium Sulfate Fractionation:

  • Slowly add solid ammonium sulfate to the crude extract at 4°C with constant stirring to achieve 40% saturation.

  • After stirring for 1 hour, centrifuge at 15,000 x g for 30 minutes at 4°C. Discard the pellet.

  • Increase the ammonium sulfate concentration of the supernatant to 60% saturation and stir for another hour.

  • Centrifuge as before and collect the protein pellet.

  • Dissolve the pellet in a minimal volume of 50 mM potassium phosphate buffer (pH 7.5) and dialyze extensively against the same buffer.

3. Gel Permeation Chromatography:

  • Load the dialyzed protein solution onto a Sephacryl S-300 gel filtration column pre-equilibrated with 50 mM potassium phosphate buffer (pH 7.5) containing 150 mM NaCl.

  • Elute the proteins with the same buffer and collect fractions.

  • Assay the fractions for arylacetonitrilase activity and pool the active fractions.

4. Anion Exchange Chromatography:

  • Load the active fractions from the gel filtration step onto a DEAE-Sepharose or similar anion exchange column pre-equilibrated with 50 mM potassium phosphate buffer (pH 7.5).

  • Wash the column with the equilibration buffer to remove unbound proteins.

  • Elute the bound proteins with a linear gradient of NaCl (e.g., 0-1 M) in the same buffer.

  • Collect fractions and assay for arylacetonitrilase activity. Pool the active fractions containing the purified enzyme.

  • Concentrate the purified enzyme using ultrafiltration and store at -80°C in a buffer containing 50% glycerol.

Protocol 3: Arylacetonitrilase Activity Assay

This is a representative spectrophotometric assay to determine arylacetonitrilase activity.

1. Reaction Mixture (1 mL):

  • 50 mM Potassium Phosphate Buffer (pH 6.5)

  • 10 mM Mandelonitrile (substrate)

  • Appropriate amount of enzyme solution

2. Assay Procedure:

  • Pre-incubate the reaction mixture without the enzyme at 50°C for 5 minutes.

  • Initiate the reaction by adding the enzyme.

  • Incubate at 50°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding 0.1 mL of 1 M HCl.

  • Measure the amount of ammonia produced using the Berthelot (indophenol) method or quantify the carboxylic acid product by HPLC.

  • One unit of arylacetonitrilase activity is defined as the amount of enzyme that produces 1 µmol of product per minute under the specified conditions.

Data Presentation

Table 1: Purification of Arylacetonitrilase from Alcaligenes sp. MTCC 10675

Purification StepTotal Protein (mg)Total Activity (U)Specific Activity (U/mg)Purification (Fold)Yield (%)
Crude Extract150030002.01.0100
Ammonium Sulfate (40-60%)45021004.72.3570
Sephacryl S-30090150016.78.3550
Anion Exchange2196045.722.8532

Data is representative and based on values reported for similar purifications.[6]

Table 2: Kinetic Parameters of Purified Arylacetonitrilase from Alcaligenes sp. MTCC 10675

SubstrateVmax (µmol/min/mg)Km (mM)kcat (s⁻¹)Ki (mM)
Mandelonitrile50 ± 513 ± 226 ± 332.4 ± 3

Data obtained from studies on arylacetonitrilase from Alcaligenes sp. MTCC 10675.[6]

Table 3: Effect of Inducers on Nitrilase Activity

InducerRelative Activity (%)
This compound~100
IsobutyronitrileEffective Inducer
n-ButyronitrileEffective Inducer
Acrylonitrile~40 (for a different nitrilase)
BenzonitrileInducer for some nitrilases

Qualitative and quantitative data compiled from various sources on nitrilase induction.[5][7][8]

Visualizations

Signaling Pathway and Experimental Workflows

signaling_pathway cluster_induction Induction Pathway in Rhodococcus rhodochrous J1 Inducer This compound NitR_inactive Inactive NitR (Transcriptional Regulator) Inducer->NitR_inactive Binds to NitR_active Active NitR NitR_inactive->NitR_active Conformational Change nitA_promoter nitA Promoter Region NitR_active->nitA_promoter Binds to nitA_gene nitA gene mRNA nitA mRNA nitA_gene->mRNA Transcription Arylacetonitrilase Arylacetonitrilase mRNA->Arylacetonitrilase Translation

Caption: Proposed signaling pathway for this compound-induced arylacetonitrilase expression.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Culture 1. Microbial Culture (e.g., R. rhodochrous) Induction 2. Induction with This compound Culture->Induction Harvest 3. Cell Harvesting Induction->Harvest Lysis 4. Cell Lysis Harvest->Lysis Centrifugation1 5. Clarification (Centrifugation) Lysis->Centrifugation1 AmSO4 6. Ammonium Sulfate Fractionation Centrifugation1->AmSO4 GelFilt 7. Gel Permeation Chromatography AmSO4->GelFilt IonEx 8. Anion Exchange Chromatography GelFilt->IonEx PureEnzyme Purified Arylacetonitrilase IonEx->PureEnzyme

Caption: Overall experimental workflow for arylacetonitrilase synthesis and purification.

References

Troubleshooting & Optimization

Technical Support Center: Isovaleronitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of isovaleronitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this compound in your experiments.

Troubleshooting Guide

Low yields and the presence of impurities are common challenges in the synthesis of this compound. This guide provides a systematic approach to identifying and resolving these issues.

Common Issues and Solutions in this compound Synthesis

Issue Potential Cause Recommended Solution & Quantitative Impact (Illustrative)
Low Product Yield Presence of water in reagents or glassware: Water can react with and consume dehydrating agents or catalysts, and can also lead to the hydrolysis of the nitrile product.Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and reagents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent atmospheric moisture contamination. Quantitative Impact: In similar aliphatic nitrile syntheses, the presence of even small amounts of water can decrease the yield by 10-20%.
Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. Temperatures that are too low may lead to an incomplete reaction, while excessively high temperatures can promote the formation of side products and degradation of the desired nitrile.Solution: Optimize the reaction temperature. For the synthesis from isovaleraldehyde and hydroxylamine, a moderate temperature of around 100-115 °C is often effective.[1] Quantitative Impact: For some nitrile syntheses, an increase in temperature from 80°C to 120°C can increase the yield from 70% to over 90%, but further increases may lead to a sharp decline.
Incorrect Catalyst Concentration or Inactive Catalyst: The catalyst plays a crucial role in the reaction rate and overall yield. Using too little catalyst can result in an incomplete reaction, while an excess may not necessarily improve the yield and can complicate purification. The catalyst may also be old or inactive.Solution: Use the optimal catalyst loading, which typically ranges from 1 to 10 mol% depending on the specific reaction. Ensure the catalyst is fresh and active. Quantitative Impact: In a representative nitrile synthesis, increasing the catalyst concentration from 0.5 mol% to 1.0 mol% can increase the yield from 85% to 96%. However, a further increase to 1.5 mol% may show no significant improvement in yield.[2]
Formation of Side Products: Common side reactions include the formation of amides (from incomplete dehydration of the intermediate aldoxime) or polymers, especially when starting from aldehydes.Solution: Monitor the reaction closely using techniques like TLC or GC to determine the optimal reaction time and minimize side product formation. The choice of solvent and catalyst can also influence the selectivity of the reaction. For instance, using a deep eutectic solvent (DES) can lead to high yields of nitriles while minimizing side products.[3]
Presence of Impurities in the Final Product Unreacted Starting Materials: Incomplete conversion of the starting materials (e.g., isovaleraldehyde, isoamyl alcohol) will lead to their presence in the crude product.Solution: Optimize reaction conditions (temperature, time, catalyst loading) to drive the reaction to completion. Monitor the reaction progress to ensure all starting material is consumed.
Aldoxime Intermediate: In syntheses from aldehydes, the intermediate aldoxime may not fully convert to the nitrile.Solution: Ensure a sufficient amount of a suitable dehydrating agent is used. Increase the reaction time or temperature as needed to facilitate complete dehydration.
Isonitrile Isomer: In syntheses involving cyanide salts, the formation of the isonitrile isomer is a potential side reaction.Solution: The choice of cyanide source and reaction conditions can influence the nitrile/isonitrile ratio. Using metal cyanides with a more covalent character can sometimes favor nitrile formation.
Acidic or Basic Impurities: Catalysts or byproducts from the synthesis can introduce acidic or basic impurities into the final product.Solution: Before final purification, wash the crude product with a dilute basic solution (e.g., 5% sodium bicarbonate) to remove acidic impurities, or a dilute acidic solution (e.g., 5% hydrochloric acid) to remove basic impurities. Follow with a water wash to neutrality.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common laboratory and industrial methods for synthesizing this compound include:

  • From Isovaleraldehyde: This is a one-pot synthesis where isovaleraldehyde is reacted with hydroxylamine hydrochloride, followed by dehydration of the resulting aldoxime to the nitrile.[4][5][6][7] This method is often preferred for its simplicity and the availability of the starting material.

  • From Isoamyl Alcohol (Ammoxidation): This industrial method involves the vapor-phase reaction of isoamyl alcohol with ammonia and oxygen (or air) over a metal oxide catalyst at elevated temperatures (300-500°C).[8] This process can achieve high selectivity and yield.[8]

  • From Isovaleric Acid: This method typically involves the conversion of isovaleric acid to its amide (isovaleramide), followed by dehydration using a strong dehydrating agent like phosphorus pentoxide (P₄O₁₀) or thionyl chloride (SOCl₂).

  • From Alkyl Halides (Kolbe Nitrile Synthesis): Isoamyl bromide or chloride can be reacted with a cyanide salt, such as sodium or potassium cyanide, in a nucleophilic substitution reaction to produce this compound.

Q2: How can I effectively purify this compound?

A2: Fractional distillation is the primary method for purifying this compound.[1] Due to its boiling point of approximately 127-128°C, it can be effectively separated from lower and higher boiling point impurities. For a successful purification:

  • Washing: Before distillation, wash the crude this compound with a dilute sodium bicarbonate solution to remove any acidic impurities, followed by washing with water until the aqueous layer is neutral.[4]

  • Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

  • Fractional Distillation: Use a fractional distillation apparatus with a packed column (e.g., Raschig rings or Vigreux column) to enhance separation efficiency.[1] Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound.

Q3: What are the main side products to expect in the synthesis of this compound from isovaleraldehyde?

A3: In the synthesis from isovaleraldehyde, the primary side product is often the intermediate isovaldoxime , which results from incomplete dehydration. Over-oxidation of the aldehyde can lead to the formation of isovaleric acid . Under certain conditions, polymerization of the aldehyde can also occur.

Q4: Can I use microwave irradiation to improve the synthesis of this compound from isovaleraldehyde?

A4: Yes, microwave-assisted organic synthesis can be a very effective method for the one-pot synthesis of nitriles from aldehydes.[5][6] Microwave irradiation can significantly reduce reaction times and often leads to higher yields compared to conventional heating.[3] For example, a reaction that might take several hours under conventional reflux can often be completed in a matter of minutes in a microwave reactor.[5]

Detailed Experimental Protocols

Protocol 1: One-Pot Synthesis of this compound from Isovaleraldehyde

This protocol describes a common and efficient one-pot synthesis of this compound from isovaleraldehyde using hydroxylamine hydrochloride and a dehydrating agent.

Materials:

  • Isovaleraldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or another suitable dehydrating agent/catalyst

  • Solvent (e.g., N-methylpyrrolidone (NMP) or solvent-free)

  • Round-bottom flask

  • Reflux condenser or microwave reactor

  • Magnetic stirrer and stir bar

  • Heating mantle or microwave unit

  • Separatory funnel

  • Standard glassware for workup and distillation

Procedure:

  • In a round-bottom flask, combine isovaleraldehyde (1.0 eq) and hydroxylamine hydrochloride (1.2 eq).

  • Add the dehydrating agent/catalyst, such as anhydrous sodium sulfate.

  • If using a solvent, add it to the flask. For a solvent-free reaction, proceed to the next step.

  • Heat the mixture under reflux with vigorous stirring. Typical reaction temperatures are between 110-115 °C.[1] Alternatively, if using a microwave reactor, irradiate the mixture at a power level that maintains the desired temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting aldehyde is consumed. Reaction times can vary from a few minutes under microwave conditions to several hours with conventional heating.[4][5]

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water to the reaction mixture and transfer it to a separatory funnel.

  • Extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash them with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude this compound by fractional distillation.

Protocol 2: Synthesis of this compound from Isoamyl Alcohol via Ammoxidation (Conceptual Laboratory Adaptation)

This protocol outlines a conceptual laboratory-scale adaptation of the industrial ammoxidation process. This reaction is typically performed in a continuous flow reactor at high temperatures and is provided here for informational purposes.

Materials:

  • Isoamyl alcohol

  • Ammonia (gas or aqueous solution)

  • Air or oxygen

  • Metal oxide catalyst (e.g., V₂O₅/TiO₂ or CuO/Al₂O₃)

  • Tube furnace

  • Packed bed reactor (e.g., a quartz tube)

  • Gas flow controllers

  • Condenser and collection flask

Procedure:

  • Pack the reactor tube with the chosen metal oxide catalyst.

  • Place the reactor in the tube furnace and heat it to the desired reaction temperature (typically 300-500°C).[8]

  • Introduce a controlled flow of isoamyl alcohol vapor (e.g., by passing a carrier gas through heated isoamyl alcohol), ammonia gas, and air into the reactor over the catalyst bed. The molar ratio of reactants is a critical parameter to optimize.

  • The gaseous products exiting the reactor are passed through a condenser to liquefy the this compound and any unreacted starting material or byproducts.

  • Collect the condensate in a cooled collection flask.

  • The crude product is then purified by fractional distillation.

Visualizations

Experimental Workflow for this compound Synthesis from Isovaleraldehyde

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification A Combine Isovaleraldehyde, Hydroxylamine HCl, and Catalyst B Heat and Stir (Conventional or Microwave) A->B C Quench with Water B->C D Solvent Extraction C->D E Wash Organic Layer D->E F Dry and Concentrate E->F G Fractional Distillation F->G H Collect Pure this compound G->H

Caption: A generalized experimental workflow for the one-pot synthesis of this compound from isovaleraldehyde.

Troubleshooting Decision Tree for Low Yield

troubleshooting_low_yield Start Low Yield of this compound CheckCompletion Is the reaction going to completion? (Check with TLC/GC) Start->CheckCompletion Incomplete No CheckCompletion->Incomplete No Complete Yes CheckCompletion->Complete Yes Temp Increase Temperature or Time Incomplete->Temp Catalyst Check Catalyst Activity/ Increase Loading Incomplete->Catalyst Reagents Check Reagent Purity/ Use Anhydrous Conditions Incomplete->Reagents SideProducts Are there significant side products? (Analyze crude mixture) Complete->SideProducts HighSideProducts Yes SideProducts->HighSideProducts Yes LowSideProducts No SideProducts->LowSideProducts No OptimizeConditions Optimize Reaction Conditions (Lower Temp, Change Solvent) HighSideProducts->OptimizeConditions PurificationLoss Investigate Purification Losses (Improve distillation, check for product volatility) LowSideProducts->PurificationLoss

Caption: A decision tree to troubleshoot and address common causes of low yield in this compound synthesis.

References

Technical Support Center: Optimization of Isovaleronitrile Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of isovaleronitrile. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed methodologies for the production of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The most common and practical laboratory and industrial methods for synthesizing this compound include:

  • Ammoxidation of Isoamyl Alcohol: This is a direct catalytic conversion of isoamyl alcohol in the presence of ammonia and an oxidant (typically air).

  • From Isovaleric Acid: This is a two-step process involving the conversion of isovaleric acid to its amide (isovaleramide), followed by dehydration.

  • Dehydration of Isovaleramide: This method directly converts isovaleramide to this compound using a dehydrating agent.

Q2: I am getting a low yield in my ammoxidation reaction. What are the likely causes?

A2: Low yields in the ammoxidation of isoamyl alcohol can stem from several factors:

  • Catalyst Deactivation: The catalyst may have lost activity due to coking or poisoning.

  • Suboptimal Temperature: The reaction temperature is critical; too low, and the reaction will be slow, too high, and you may get over-oxidation to isovaleric acid or decomposition.

  • Incorrect Reactant Ratios: The molar ratio of ammonia to isoamyl alcohol is crucial for maximizing nitrile formation and minimizing side reactions.

  • Insufficient Air/Oxygen Flow: Oxygen is a key reactant, and an inadequate supply will limit the conversion rate.

Q3: My final product is impure. What are the common byproducts and how can I remove them?

A3: Common impurities in this compound synthesis include unreacted starting materials (isoamyl alcohol, isovaleric acid, isovaleramide), and side products such as isovaleric acid (from hydrolysis of the nitrile) and polymers. Purification is typically achieved through fractional distillation.[1] Washing the crude product with a dilute base solution can help remove acidic impurities like isovaleric acid before distillation.

Q4: I am observing the formation of a dark-colored, viscous liquid in my reaction. What is happening?

A4: The formation of a dark, tarry substance is likely due to polymerization of the starting materials or the product, especially under harsh conditions like high temperatures or in the presence of certain impurities. Ensure your reaction temperature is well-controlled and that your starting materials are pure.

Troubleshooting Guides

Issue 1: Low Yield
Symptom Potential Cause Suggested Solution
Low conversion of starting materialInactive or insufficient catalystEnsure the catalyst is fresh or properly activated. Consider increasing the catalyst loading.
Reaction temperature is too lowGradually increase the reaction temperature in increments of 5-10°C, monitoring for byproduct formation.
Insufficient reaction timeMonitor the reaction progress using GC or TLC to determine the optimal reaction time.
Significant amount of isovaleric acid byproductOver-oxidation in ammoxidation reactionReduce the reaction temperature or the oxygen/air flow rate.
Hydrolysis of this compound during workupEnsure workup conditions are anhydrous or minimize contact with water. Use a non-aqueous workup if possible.
Formation of isonitrile byproductUsing cyanide salts with covalent character (e.g., AgCN)Use ionic cyanide salts like NaCN or KCN in polar aprotic solvents like DMSO.
Issue 2: Product Purity
Symptom Potential Cause Suggested Solution
Presence of unreacted starting materials in the final productIncomplete reactionSee "Low Yield" troubleshooting.
Inefficient purificationOptimize the fractional distillation process. Ensure the distillation column has sufficient theoretical plates.
Acidic impurities detectedFormation of isovaleric acidWash the crude product with a saturated solution of sodium bicarbonate before distillation.
Broad boiling point range during distillationPresence of multiple impuritiesAnalyze the crude product by GC-MS to identify the impurities and tailor the purification strategy. Consider a pre-purification step like extraction.

Data Presentation

Table 1: Comparison of Catalysts for Ammoxidation of Isoamyl Alcohol

CatalystTemperature (°C)Yield (%)Selectivity (%)Reference
CuO/Al₂O₃300-35070-80~85General Literature
V₂O₅-TiO₂350-40075-85>90General Literature
CuO@C-400105-13080-90>95[2]

Table 2: Effect of Reaction Conditions on this compound Yield

Synthesis MethodKey ParameterConditionEffect on Yield
AmmoxidationTemperatureIncreasing from 300°C to 400°CGenerally increases, but over-oxidation risk also increases.
AmmoxidationNH₃:Alcohol RatioIncreasing from 2:1 to 5:1Increases nitrile selectivity.
Dehydration of AmideDehydrating AgentP₂O₅ vs. SOCl₂P₂O₅ is a strong but harsh dehydrating agent. SOCl₂ can be milder.

Experimental Protocols

Method 1: Ammoxidation of Isoamyl Alcohol

Materials:

  • Isoamyl alcohol

  • Ammonia gas

  • Air

  • CuO/Al₂O₃ catalyst

Procedure:

  • Set up a fixed-bed reactor packed with the CuO/Al₂O₃ catalyst.

  • Heat the reactor to the desired reaction temperature (e.g., 320°C).

  • Introduce a gaseous mixture of isoamyl alcohol, ammonia, and air into the reactor. A typical molar ratio would be 1:3:15 (alcohol:ammonia:air).

  • Maintain a constant flow rate and monitor the reaction progress by analyzing the effluent gas stream using gas chromatography (GC).

  • Condense the product stream in a cold trap.

  • The collected liquid will contain this compound, unreacted isoamyl alcohol, water, and minor byproducts.

  • Purify the crude product by fractional distillation.

Method 2: Synthesis from Isovaleric Acid (via Isovaleramide)

Step 1: Synthesis of Isovaleramide

  • In a round-bottom flask, place isovaleric acid.

  • Cool the flask in an ice bath and slowly add thionyl chloride (SOCl₂) with stirring to form isovaleryl chloride.

  • In a separate flask, prepare a concentrated solution of aqueous ammonia.

  • Slowly add the crude isovaleryl chloride to the ammonia solution with vigorous stirring, while keeping the temperature low.

  • Isovaleramide will precipitate as a solid. Filter the solid, wash with cold water, and dry.

Step 2: Dehydration of Isovaleramide

  • In a dry round-bottom flask, mix the dried isovaleramide with a dehydrating agent such as phosphorus pentoxide (P₂O₅).[3]

  • Heat the mixture gently under reduced pressure.

  • The this compound will distill over. Collect the distillate.

  • The collected this compound can be further purified by fractional distillation.

Mandatory Visualization

experimental_workflow_ammoxidation start Start reactor_setup Set up Fixed-Bed Reactor with CuO/Al2O3 Catalyst start->reactor_setup heating Heat Reactor to 320°C reactor_setup->heating gas_feed Introduce Gaseous Mixture (Isoamyl Alcohol, NH3, Air) heating->gas_feed reaction Ammoxidation Reaction gas_feed->reaction monitoring Monitor Effluent by GC reaction->monitoring condensation Condense Product in Cold Trap reaction->condensation purification Fractional Distillation of Crude Product condensation->purification end Pure this compound purification->end

Caption: Experimental workflow for the ammoxidation of isoamyl alcohol.

troubleshooting_low_yield start Low Yield of this compound check_conversion Check Conversion of Starting Material (GC/TLC) start->check_conversion incomplete Incomplete Conversion check_conversion->incomplete Low complete Complete Conversion check_conversion->complete High catalyst Catalyst Inactive? incomplete->catalyst workup_loss Product Loss During Workup/Purification? complete->workup_loss temp Temperature Too Low? catalyst->temp No replace_catalyst Replace/Reactivate Catalyst or Increase Loading catalyst->replace_catalyst Yes time Time Too Short? temp->time No increase_temp Increase Temperature temp->increase_temp Yes increase_time Increase Reaction Time time->increase_time Yes side_reactions Significant Side Products? workup_loss->side_reactions No optimize_workup Optimize Extraction and Distillation Procedures workup_loss->optimize_workup Yes analyze_byproducts Analyze Byproducts (GC-MS) and Adjust Conditions (e.g., Temp, Stoichiometry) side_reactions->analyze_byproducts Yes

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Common side reactions in the synthesis of Isovaleronitrile and their prevention

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of isovaleronitrile. This resource is designed for researchers, scientists, and professionals in drug development. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of this compound, with a focus on preventing common side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The most common methods for synthesizing this compound are:

  • Ammoxidation of Isovaleraldehyde: This is a primary industrial method involving the vapor-phase reaction of isovaleraldehyde with ammonia and an oxidant (typically air) at elevated temperatures over a solid catalyst.

  • Dehydration of Isovaleramide: This method involves the removal of a water molecule from isovaleramide using a dehydrating agent.

  • Nucleophilic Substitution: Reaction of an isopentyl halide with a cyanide salt (e.g., sodium cyanide).

Q2: What are the most common side reactions in this compound synthesis?

A2: The most prevalent side reactions include:

  • Hydrolysis: The nitrile group (-CN) can hydrolyze to form isovaleramide or be further hydrolyzed to isovaleric acid, especially in the presence of strong acids or bases.

  • Polymerization: Under certain conditions, especially at high temperatures or in the presence of radical initiators, this compound or the starting materials can polymerize.

  • Over-oxidation: In the ammoxidation process, isovaleraldehyde can be oxidized directly to isovaleric acid.

  • Incomplete Reaction: Residual starting materials such as isovaleraldehyde or isovaleramide may remain in the final product if the reaction does not go to completion.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems that may arise during the synthesis of this compound, providing causes and preventative measures.

Problem 1: Low Yield of this compound and Presence of Isovaleric Acid
  • Symptom: The final product analysis (e.g., by GC-MS or NMR) shows a significant peak corresponding to isovaleric acid, and the overall yield of this compound is lower than expected.

  • Primary Causes:

    • Over-oxidation of Isovaleraldehyde: During ammoxidation, excessive oxygen or a highly active oxidation catalyst can convert the starting aldehyde to the carboxylic acid.

    • Hydrolysis of this compound: The nitrile product can hydrolyze to isovaleric acid during the reaction or, more commonly, during the workup, especially if acidic or basic aqueous solutions are used at elevated temperatures.[1][2][3]

  • Preventative Measures & Solutions:

    • Control Reaction Conditions: In ammoxidation, carefully control the stoichiometry of oxygen to the aldehyde. The reaction should be run under optimized temperature and pressure to favor nitrile formation.

    • Catalyst Selection: Utilize catalysts with high selectivity for nitrile formation, such as those based on vanadium or molybdenum oxides.

    • Anhydrous Conditions: To the extent possible, maintain anhydrous (dry) conditions throughout the reaction to minimize hydrolysis.

    • Careful Workup:

      • If an aqueous workup is necessary, perform it at low temperatures (0-5 °C).

      • Use a buffered or neutral wash instead of strong acids or bases.

      • Minimize the contact time of the product with the aqueous phase.

      • Consider a non-aqueous workup if feasible.

ParameterCondition Favoring Side ReactionRecommended Condition for Prevention
Workup pH Strong Acid (pH < 3) or Strong Base (pH > 11)Neutral or Buffered (pH 6-8)
Workup Temperature > 25°C0-5°C
Oxygen Stoichiometry (Ammoxidation) High O₂:Aldehyde RatioOptimized, near-stoichiometric ratio
Problem 2: Formation of Polymeric Byproducts
  • Symptom: The appearance of a viscous, tar-like substance in the reaction vessel or a broad, unresolved hump in the baseline of the chromatogram.

  • Primary Cause: Free-radical polymerization of the unsaturated bonds in the starting materials or products, often initiated by heat or impurities.[4][][6][7]

  • Preventative Measures & Solutions:

    • Add a Polymerization Inhibitor: Introduce a small quantity of a polymerization inhibitor at the beginning of the reaction. The choice of inhibitor depends on the reaction conditions.

    • Temperature Control: Avoid excessive temperatures during the reaction and distillation. Run the reaction at the lowest effective temperature.

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can reduce the presence of oxygen, which can sometimes initiate polymerization.

Polymerization Inhibitor TypeExampleTypical ConcentrationNotes
Phenolic Compounds Hydroquinone, 4-tert-Butylcatechol (TBC)100 - 500 ppmEffective in the presence of oxygen; may be removed by an alkaline wash.[4][]
Aromatic Amines Phenylenediamines50 - 200 ppmCan be effective but may be less suitable for certain monomers.[6]
Nitroxide Radicals TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl)10 - 100 ppmHighly effective radical scavengers.[7]
Problem 3: Presence of Isovaleramide in the Final Product
  • Symptom: A significant amount of isovaleramide is detected in the product mixture.

  • Primary Cause: Incomplete hydrolysis of the nitrile to the carboxylic acid, or partial hydrolysis of the nitrile during workup.[1][2] This is often seen when using milder acidic or basic conditions.

  • Preventative Measures & Solutions:

    • Strictly Anhydrous Conditions: Ensure all reagents and solvents are dry and the reaction is protected from atmospheric moisture.

    • Neutral Workup: Use a neutral aqueous wash (e.g., brine) at low temperature to remove water-soluble impurities without inducing hydrolysis.

    • Control Reaction Time and Temperature: In syntheses where amide is an intermediate (like dehydration), ensure the reaction goes to completion.

Experimental Protocol: Synthesis of this compound via Ammoxidation of Isovaleraldehyde (Illustrative Example)

Disclaimer: This is a generalized protocol for illustrative purposes. Reaction conditions, especially temperature and pressure, must be optimized for a specific catalyst and experimental setup. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Isovaleraldehyde

  • Anhydrous Ammonia

  • Air (as oxidant)

  • V₂O₅-TiO₂ catalyst

  • Inert gas (Nitrogen)

Procedure:

  • Catalyst Bed Preparation: Pack a fixed-bed reactor with the V₂O₅-TiO₂ catalyst.

  • System Purge: Purge the reactor system with nitrogen gas to remove any residual air and moisture.

  • Heating: Heat the reactor to the target reaction temperature (e.g., 350-450 °C) under a continuous flow of nitrogen.

  • Introduction of Reactants: Once the temperature is stable, introduce a gaseous mixture of isovaleraldehyde, ammonia, and air into the reactor at a controlled flow rate. A typical molar ratio might be 1:3:15 (aldehyde:ammonia:air).

  • Reaction: Maintain the reaction temperature and flow rates for the desired residence time.

  • Product Condensation: Pass the reactor effluent through a series of cold traps (e.g., ice-water bath followed by a dry ice-acetone bath) to condense the this compound and other condensable products.

  • Workup:

    • Combine the condensates.

    • Wash the organic layer with cold, saturated sodium bicarbonate solution to remove any acidic byproducts like isovaleric acid.

    • Wash with cold brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Purify the crude this compound by fractional distillation under reduced pressure.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield Problem Problem: Low Yield of this compound Cause1 Cause 1: Over-oxidation of Aldehyde Problem->Cause1 Cause2 Cause 2: Hydrolysis of Nitrile Product Problem->Cause2 Solution1 Solution 1: Optimize O₂:Aldehyde Ratio and Catalyst Selectivity Cause1->Solution1 Solution2 Solution 2: Use Anhydrous Conditions and Neutral, Cold Workup Cause2->Solution2

Caption: Troubleshooting workflow for low yield of this compound.

Experimental Workflow for this compound Synthesis

Experimental_Workflow Start Start: Prepare Catalyst Bed Purge Purge with N₂ Start->Purge Heat Heat Reactor Purge->Heat React Introduce Reactants: Aldehyde, NH₃, Air Heat->React Condense Condense Products React->Condense Workup Aqueous Workup (Cold & Neutral) Condense->Workup Purify Fractional Distillation Workup->Purify End End: Pure this compound Purify->End

Caption: General experimental workflow for ammoxidation synthesis.

References

Purification techniques for high-purity Isovaleronitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of high-purity isovaleronitrile (3-methylbutanenitrile). This guide is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting advice and answers to frequently asked questions encountered during the purification process.

Purification Techniques Overview

The primary method for purifying this compound is fractional distillation, which leverages its boiling point of approximately 128-130°C at atmospheric pressure to separate it from impurities with different boiling points.[1][2] For achieving very high purity, especially for applications sensitive to water or trace organic contaminants, additional techniques such as chemical pre-treatment, azeotropic distillation, or treatment with adsorbents may be employed. Purity is typically assessed by Gas Chromatography (GC).[1]

Logical Workflow for this compound Purification

The following diagram illustrates a general workflow for purifying crude this compound to a high-purity state.

PurificationWorkflow Crude Crude this compound Pretreat Pre-treatment (e.g., Washing, Drying) Crude->Pretreat Initial Workup Distill Fractional Distillation Pretreat->Distill Purge Impurities Analyze Purity Analysis (GC) Distill->Analyze Collect Fractions Impure Impure Fractions (Recycle or Dispose) Distill->Impure Fore-run & High-Boiling Residue Analyze->Distill Re-process Product High-Purity This compound (>97%) Analyze->Product Meets Spec

Caption: General workflow for the purification of this compound.

Quantitative Data on Purification Methods

The effectiveness of purification methods can be compared based on the final purity achieved and the expected yield. Fractional distillation is highly effective for this compound.

Purification MethodTypical Starting PurityExpected Final Purity (GC)Typical YieldKey Impurities Removed
Fractional Distillation 85-95%> 97%[1]70-85%Low and high-boiling organic compounds, unreacted starting materials.
Distillation with Chemical Pre-treatment 85-95%> 99%65-80%Acidic/basic residues, water, reactive impurities.
Azeotropic Distillation 85-95%> 99.5%60-75%Water (as azeotrope), impurities with close boiling points.[3]
Treatment with Adsorbents 97-99%> 99.5%> 95%Trace water (molecular sieves), color/odor compounds (activated carbon).[1]

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Problem 1: Final Purity is Below 97% After Fractional Distillation

Question: I performed a fractional distillation of my crude this compound, but the GC analysis shows a purity of only 95%. What went wrong?

Answer: Low purity after fractional distillation is a common issue and can stem from several factors. Use the following decision tree to diagnose the problem.

TroubleshootingPurity Start Low Purity (<97%) After Distillation CheckGC Review GC Chromatogram Start->CheckGC BroadPeaks Broad Main Peak? CheckGC->BroadPeaks MultiplePeaks Multiple, Sharp Peaks? CheckGC->MultiplePeaks Overload Cause: Column Overload or Poor GC Method BroadPeaks->Overload Yes Azeotrope Cause: Azeotrope Formation (e.g., with water) MultiplePeaks->Azeotrope Yes CloseBoilers Cause: Impurities with Close Boiling Points MultiplePeaks->CloseBoilers Yes Inefficient Cause: Inefficient Distillation MultiplePeaks->Inefficient Yes Sol_Overload Solution: Dilute sample, optimize GC temperature program and flow rate. Overload->Sol_Overload Sol_Azeotrope Solution: Thoroughly dry crude product before distillation (e.g., with MgSO₄ or molecular sieves). Azeotrope->Sol_Azeotrope Sol_CloseBoilers Solution: Use a longer fractionating column or one with higher theoretical plates (e.g., Vigreux). CloseBoilers->Sol_CloseBoilers Sol_Inefficient Solution: Distill slower to allow equilibrium, ensure proper column insulation, check for leaks. Inefficient->Sol_Inefficient

Caption: Decision tree for troubleshooting low purity in this compound.

Problem 2: Persistent Water Contamination

Question: My this compound sample shows significant water content by Karl Fischer titration, even after distillation. How can I remove the residual water?

Answer: Water can be a persistent impurity, sometimes forming azeotropes with nitriles, which makes its removal by standard distillation difficult.[3]

  • Possible Causes & Solutions:

    • Inefficient Drying: Ensure the crude product is thoroughly dried before distillation. Use a sufficient amount of a suitable drying agent like anhydrous magnesium sulfate or sodium sulfate and allow for adequate contact time (at least 30 minutes with swirling).[3]

    • Hygroscopic Nature: this compound can absorb moisture from the air.[3] Conduct the distillation under an inert atmosphere (e.g., nitrogen or argon) and use oven-dried glassware.

    • Advanced Drying: For achieving ultra-low water content, pass the distilled nitrile through a column packed with activated molecular sieves (3A or 4A).[1]

Problem 3: Product is Colored or Has a Strong Odor

Question: The purified this compound has a yellowish tint and a strong, unpleasant odor. What is the cause and how can it be fixed?

Answer: Color and odor are typically due to trace-level, non-volatile, or polymeric impurities.

  • Possible Causes & Solutions:

    • Thermal Decomposition: Overheating during distillation can cause decomposition. Ensure the heating mantle temperature is not excessively high and consider distilling under reduced pressure to lower the boiling point.

    • High-Boiling Impurities: Small amounts of high-boiling impurities may have been carried over.

    • Solution: Treat the distilled liquid with activated carbon.[1] Add a small amount of activated carbon (approx. 1-2% by weight) to the this compound, stir for 30-60 minutes, and then remove the carbon by filtration through a pad of celite or a syringe filter.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound? A1: Common impurities typically originate from the synthetic route and can include:

  • Unreacted Starting Materials: Such as isovaleric acid, 3-methylbutanol, or isovaleramide.

  • Reaction Byproducts: Including amides (from partial hydrolysis of the nitrile) or isomeric nitriles.[3]

  • Water: A very common impurity due to aqueous workups or the hygroscopic nature of nitriles.[3]

  • Residual Solvents: Solvents used during the synthesis or workup.[3]

Q2: My nitrile seems to be degrading on a silica gel column. How can I purify it using chromatography? A2: Nitriles can be susceptible to hydrolysis on the acidic surface of silica gel, converting them to the corresponding amide or carboxylic acid.[4] To avoid this:

  • Deactivate the Silica: Pre-treat the silica gel by flushing the column with your eluent system containing a small amount of a base, such as 1-2% triethylamine.[4]

  • Use a Different Stationary Phase: Consider using neutral or basic alumina, or a C18 reversed-phase column, which are less likely to cause hydrolysis.[4]

Q3: How do I choose the optimal pressure for vacuum distillation of this compound? A3: The optimal pressure depends on the thermal stability of your compound and any impurities. A lower pressure reduces the boiling point, which is beneficial if the compound is prone to decomposition at its atmospheric boiling point. A good starting point is to target a boiling temperature between 60-80°C. You can use a nomograph to estimate the boiling point at different pressures. For this compound (BP ≈ 130°C at 760 mmHg), a pressure of ~50 mmHg would lower the boiling point to approximately 60°C.

Q4: What are the recommended GC conditions for purity analysis of this compound? A4: While the exact conditions should be optimized for your specific instrument and column, a general method for analyzing aliphatic nitriles would be:

  • Instrument: Gas Chromatograph with a Flame Ionization Detector (FID).[5]

  • Column: A polar capillary column, such as one with a polyethylene glycol (WAX) stationary phase (e.g., HP-INNOWAX), is often suitable for separating polar compounds like nitriles.[6] A common dimension is 30-60 m x 0.25-0.32 mm i.d., 0.25-0.5 µm film thickness.[6]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).

  • Temperatures:

    • Injector: 250°C

    • Detector: 280-300°C[6]

    • Oven Program: Start at a low temperature (e.g., 60°C) and hold for several minutes to separate volatile impurities, then ramp at 10-15°C/min to a final temperature of ~150-180°C.

  • Injection: 0.5-1 µL of a diluted sample (e.g., 1% in a suitable solvent like dichloromethane or acetone), with a high split ratio (e.g., 100:1) to avoid overloading the column.[6]

Experimental Protocols

Protocol 1: High-Purity this compound via Fractional Distillation

This protocol describes the purification of crude this compound containing both lower and higher boiling point impurities.

Methodology:

  • Pre-treatment (Washing and Drying):

    • Place the crude this compound (e.g., 100 mL) into a separatory funnel.

    • If acidic or basic impurities are suspected, wash with an equal volume of 5% aqueous sodium bicarbonate (to remove acids) or 5% aqueous ammonium chloride (to remove bases), followed by two washes with deionized water.[3]

    • Transfer the organic layer to an Erlenmeyer flask and add anhydrous magnesium sulfate (approx. 5-10 g). Swirl the flask periodically for at least 30 minutes. The nitrile is considered dry when the drying agent moves freely without clumping.[3]

    • Filter the dried liquid into a round-bottom flask appropriate for the distillation (the flask should not be more than two-thirds full). Add a few boiling chips or a magnetic stir bar.

  • Distillation Setup:

    • Assemble a fractional distillation apparatus using a fractionating column (e.g., a 20-30 cm Vigreux column) between the distillation flask and the distillation head.[7]

    • Ensure the thermometer bulb is positioned correctly, with the top of the bulb level with the bottom of the side-arm leading to the condenser.[7]

    • Wrap the fractionating column and distillation head with glass wool or aluminum foil to ensure an adiabatic process and prevent heat loss.[8]

  • Distillation:

    • Gently heat the flask using a heating mantle.

    • Observe the vapor rising slowly through the column. A ring of condensing vapor should gradually ascend. If it stalls, slightly increase the heating rate.[7]

    • Collect the Fore-run: Discard the initial fraction that distills at a lower temperature. This will contain low-boiling impurities and residual solvents.

    • Collect the Main Fraction: When the temperature stabilizes at the boiling point of this compound (approx. 128-130°C at atmospheric pressure), place a clean, dry receiving flask to collect the main product. Collect the fraction that distills over a narrow temperature range (e.g., ±1°C).

    • Stop the Distillation: Stop heating when the temperature either begins to drop (indicating the product is finished distilling) or rises sharply (indicating higher-boiling impurities are beginning to distill). Do not distill to dryness.

  • Analysis:

    • Analyze the purity of the collected main fraction using Gas Chromatography (GC) as described in the FAQ section. Purity should typically exceed 97%.[1]

References

Technical Support Center: Isovaleronitrile Distillation and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with the distillation and purification of isovaleronitrile.

Physical and Chemical Properties of this compound

A clear understanding of this compound's properties is crucial for successful purification. Key quantitative data is summarized below.

PropertyValueSource(s)
Molecular Formula C₅H₉N[1][2]
Molecular Weight 83.13 g/mol [2][3]
Boiling Point 127-130°C @ 730-760 mmHg[1][3][4]
Density 0.795 g/mL at 25°C[1][3]
Refractive Index n20/D 1.393[1][3]
Flash Point 28°C (82.4°F) - closed cup[3][5]
Solubility Sparingly soluble in water; Soluble in ethanol and ether[6]
Appearance Colorless to pale yellow liquid[4][6]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

A1: The primary method for purifying this compound is fractional distillation.[6] This technique is effective for separating liquids with close boiling points.[7] For removal of specific impurities, pre-distillation steps such as washing with aqueous solutions to remove acids or bases, and drying with agents like anhydrous magnesium sulfate or molecular sieves to remove water, are recommended.[6][8]

Q2: What are the most common impurities found in crude this compound?

A2: Common impurities depend on the synthesis route but typically include unreacted starting materials (e.g., isovaleric acid, 3-methylbutanol), reaction byproducts, and water.[6][8] Acidic or basic catalysts from the synthesis may also be present.[8]

Q3: What are the key safety precautions when distilling this compound?

A3: this compound is a flammable liquid and is toxic if swallowed or inhaled.[2][9][10] It also causes skin and eye irritation.[9] All work should be conducted in a well-ventilated chemical fume hood.[9] Ensure all glassware is properly sealed and use spark-proof heating mantles.[9][11] Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.[3][9] An eyewash station and safety shower should be readily accessible.[9]

Q4: My purified this compound is discolored. What is the cause and how can I fix it?

A4: Discoloration can be caused by thermal decomposition or the presence of non-volatile impurities. If the distillation temperature is too high, decomposition can occur.[12] To resolve this, consider performing the distillation under reduced pressure (vacuum distillation) to lower the boiling point. If impurities are the cause, a pre-distillation treatment with activated carbon can help remove colored contaminants.[6]

Troubleshooting Guide

This section addresses specific problems that may be encountered during the distillation and purification of this compound.

Problem 1: Low Purity of Distilled this compound

Symptoms:

  • The refractive index or boiling point of the collected fraction does not match the literature values.

  • Analytical tests (e.g., GC-MS) show significant impurities.

Possible Causes & Solutions:

CauseSolution
Inefficient Separation The boiling points of impurities are too close to that of this compound for a simple distillation to be effective.[13] Use a fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates and improve separation.[7] Ensure a slow and steady distillation rate.[7]
Azeotrope Formation This compound may form an azeotrope with water or other solvents, making complete separation by standard distillation impossible.[8] Pre-dry the crude material thoroughly with a suitable drying agent (e.g., molecular sieves).[6][8] If an azeotrope is suspected, consult azeotrope tables and consider azeotropic distillation with an appropriate entrainer.[8][14]
Flooding of the Column The heating rate is too high, causing excessive vapor flow that prevents liquid from returning to the flask.[15] Reduce the heating rate to allow for proper equilibrium within the column.[15][16] Ensure the fractionating column is not blocked.
Incorrect Thermometer Placement The thermometer bulb is not positioned correctly at the vapor outlet to the condenser, leading to inaccurate temperature readings and improper fraction collection.[7] The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser.[7]
Problem 2: Low Recovery or Yield

Symptoms:

  • The volume of purified this compound collected is significantly less than expected.

Possible Causes & Solutions:

CauseSolution
Premature Condensation (Refluxing) Poor insulation of the distillation column causes vapors to condense and return to the distilling flask before reaching the condenser.[16] Wrap the fractionating column and distillation head with glass wool or aluminum foil to insulate it.[7][16]
Leaks in the System Poorly sealed joints allow vapor to escape, reducing the amount of distillate collected. Check all glass joints for a tight seal. Use appropriate joint grease if operating under vacuum.
Hold-up in the Apparatus A significant amount of liquid can be lost by wetting the surfaces of a large or complex distillation apparatus. Use the smallest appropriate glassware for the volume being distilled to minimize surface area.[12]
Decomposition Heating the material for an extended period or at too high a temperature can lead to decomposition.[12] Use a vacuum distillation to lower the boiling point. Ensure the heating mantle is set to a temperature no more than 20-30°C above the liquid's boiling point.[12]
Problem 3: Water Contamination in Final Product

Symptoms:

  • The purified liquid appears cloudy.

  • Karl Fischer titration indicates the presence of water.

Possible Causes & Solutions:

CauseSolution
Insufficient Drying The crude material was not adequately dried before distillation. Nitriles can be hygroscopic.[8] Dry the crude this compound with an effective drying agent like anhydrous magnesium sulfate or molecular sieves for a sufficient period before filtering and distilling.[8]
Use of Wet Glassware Residual moisture in the distillation apparatus contaminated the product. Thoroughly dry all glassware in an oven before assembly. Assemble the apparatus while it is still warm to prevent condensation of atmospheric moisture.
Atmospheric Moisture The system was not protected from atmospheric moisture during distillation or collection. Conduct the distillation under an inert atmosphere (e.g., nitrogen or argon) by using a gas inlet adapter.[8]

Experimental Protocols

Protocol 1: Pre-Distillation Washing and Drying

This protocol is for removing acidic impurities and water from crude this compound.

  • Washing:

    • Place the crude this compound in a separatory funnel.

    • Add an equal volume of a 5% aqueous sodium bicarbonate solution, stopper the funnel, and shake vigorously, venting frequently to release any pressure.[8]

    • Allow the layers to separate, then drain and discard the lower aqueous layer.

    • Repeat the wash with deionized water until the aqueous layer is neutral (test with pH paper).[8]

  • Drying:

    • Transfer the washed this compound to a dry Erlenmeyer flask.

    • Add a suitable amount of anhydrous magnesium sulfate (typically 1-2g per 100mL).[8]

    • Swirl the flask occasionally for 15-20 minutes. The drying agent should move freely, indicating the liquid is dry.[8]

    • Filter the dried liquid through a fluted filter paper directly into a round-bottom flask suitable for distillation.

Protocol 2: Atmospheric Fractional Distillation

This protocol is for purifying this compound from impurities with boiling points within 70°C.[7]

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a three-way adapter with a thermometer, a condenser, and a receiving flask.

    • Ensure the thermometer bulb is correctly positioned.[7]

    • Attach tubing to the condenser for cooling water, with water entering at the bottom and exiting at the top.[7]

  • Distillation:

    • Add the dried, crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask.

    • Begin heating the flask gently using a heating mantle.[7]

    • Observe the ring of condensate slowly rising up the fractionating column. Maintain a slow, steady rate of distillation.[7]

    • Discard the initial few milliliters of distillate (the forerun), which may contain low-boiling impurities.[8]

    • Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (approx. 128-130°C).[1][3]

    • Stop the distillation when the temperature begins to drop or rise sharply, or when only a small amount of residue remains in the flask.

Visualizations

Below are diagrams illustrating key workflows and relationships in the troubleshooting process.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_analysis Analysis & Solution Path problem Distillate Issue (Low Purity, Low Yield, Contamination) purity Low Purity? problem->purity Check Purity yield Low Yield? purity->yield No sol_purity Improve Separation: - Use Fractionating Column - Check for Azeotropes - Reduce Heating Rate purity->sol_purity Yes water Water Contamination? yield->water No sol_yield Minimize Loss: - Insulate Column - Check for Leaks - Use Vacuum for High BP yield->sol_yield Yes sol_water Ensure Dryness: - Pre-dry with Mol. Sieves - Use Dry Glassware - Use Inert Atmosphere water->sol_water Yes Distillation_Setup cluster_setup Fractional Distillation Apparatus flask Distilling Flask (Crude this compound + Boiling Chips) column Fractionating Column (e.g., Vigreux) flask->column thermometer Thermometer column->thermometer condenser Condenser (Water In/Out) thermometer->condenser adapter Adapter condenser->adapter receiver Receiving Flask (Purified this compound) adapter->receiver heat Heating Mantle heat->flask Heat

References

Technical Support Center: Isovaleronitrile Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation pathways of isovaleronitrile. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: this compound is susceptible to degradation through several pathways, primarily hydrolysis, oxidation, and thermal decomposition.[1][2] Exposure to strong acids, strong bases, and potent oxidizing agents can significantly accelerate its degradation.[1][2][3] It is also a flammable liquid and should be protected from heat and sources of ignition.[3]

Q2: How should I properly store this compound to ensure its stability?

A2: To maintain the integrity of this compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[3][4] It is crucial to keep it away from heat, sparks, open flames, and direct sunlight.[3][5] For prolonged stability, refrigeration is recommended.[3] The compound should be stored separately from strong oxidizing agents, strong acids, and strong bases.[3][6]

Q3: What are the expected degradation products of this compound?

A3: The primary degradation products depend on the degradation pathway:

  • Hydrolysis: Under acidic or basic conditions, this compound hydrolyzes to form isovaleric acid and ammonia.[7][8] In milder basic conditions, the reaction may partially stop at the intermediate, isovaleramide.[8][9]

  • Oxidation: Oxidation with strong oxidizing agents like potassium permanganate or chromium trioxide can convert this compound to isovaleric acid.[2]

  • Thermal Decomposition: At elevated temperatures, this compound can decompose, potentially leading to the release of hazardous combustion products, including carbon oxides (CO, CO2) and nitrogen oxides (NOx).[3]

Q4: Is this compound sensitive to light?

Troubleshooting Guides

Issue 1: Inconsistent or unexpected results in aqueous experimental assays.

  • Possible Cause: Degradation of this compound due to hydrolysis in your aqueous buffer. The rate of hydrolysis is significantly influenced by pH.

  • Troubleshooting Steps:

    • pH Check: Verify the pH of your experimental medium. Both acidic and basic conditions can catalyze hydrolysis.[1][7]

    • Stability Test: Perform a time-course experiment by incubating this compound in your assay buffer without the other reagents. At different time points (e.g., 0, 2, 4, 8, 24 hours), quench the reaction and analyze the concentration of this compound using a validated analytical method like HPLC or GC.

    • Fresh Solutions: Always prepare fresh solutions of this compound for your experiments.

Issue 2: Loss of compound purity observed during storage.

  • Possible Cause: Improper storage conditions leading to gradual degradation.

  • Troubleshooting Steps:

    • Storage Review: Confirm that the compound is stored in a tightly sealed container at the recommended temperature (cool and dry, or refrigerated) and protected from light.[3][4]

    • Inert Atmosphere: For long-term storage, consider storing the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

    • Purity Check: Regularly check the purity of your stock using an appropriate analytical method.

Issue 3: Unexpected side reactions when using oxidizing agents.

  • Possible Cause: this compound can react violently with strong oxidizing agents.[1] The reaction can be exothermic and may produce a mixture of products.

  • Troubleshooting Steps:

    • Reagent Compatibility: Before starting your experiment, review the compatibility of this compound with all reagents, especially oxidizing agents.

    • Controlled Conditions: If an oxidation reaction is intended, perform it under controlled temperature conditions and consider using a milder oxidizing agent if possible.

    • Product Analysis: Analyze the reaction mixture thoroughly to identify all products and byproducts.

Data Presentation

Table 1: Stability of this compound Under Various Conditions (Illustrative Data)

Stress ConditionParametersObservationPrimary Degradation Product(s)
Acidic Hydrolysis 0.1 M HCl at 60°CSignificant degradation over 24 hours.Isovaleric acid, Ammonium chloride
Basic Hydrolysis 0.1 M NaOH at 60°CRapid degradation.Sodium isovalerate, Ammonia
Oxidation 3% H₂O₂ at Room TempGradual degradation.Isovaleric acid
Thermal 130°C (Boiling Point)Decomposition occurs.Carbon oxides, Nitrogen oxides
Photolytic UV light (254 nm)Potential for degradation.Not specifically determined

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the steps to investigate the degradation pathways of this compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid. Incubate at 60°C.

    • Basic Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide. Incubate at 60°C.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide. Keep at room temperature.

    • Thermal Degradation: Heat the solid or a solution of this compound at a temperature below its boiling point (e.g., 100°C).

    • Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) and white light. Run a control sample in the dark.

  • Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 6, 12, 24 hours).

  • Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration.

  • Analysis: Analyze the samples using a stability-indicating HPLC or GC method to quantify the remaining this compound and detect the formation of degradation products.

Protocol 2: Analysis of this compound and its Degradation Products by HPLC

This protocol provides a general method for the analysis of this compound and its primary degradation product, isovaleric acid.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Method:

    • Prepare standard solutions of this compound and isovaleric acid at known concentrations.

    • Inject the standards to determine their retention times.

    • Inject the samples from the forced degradation study.

    • Identify and quantify the peaks based on the retention times and calibration curves of the standards.

Mandatory Visualizations

Hydrolysis_Pathway This compound This compound ((CH3)2CHCH2CN) Amide Isovaleramide ((CH3)2CHCH2CONH2) This compound->Amide H2O, H+ or OH- (mild) Acid Isovaleric Acid ((CH3)2CHCH2COOH) Amide->Acid H2O, H+ or OH- Ammonia Ammonia (NH3) Amide->Ammonia

Caption: Acid or base-catalyzed hydrolysis of this compound.

Experimental_Workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Outcome Acid Acid Hydrolysis HPLC HPLC-UV Acid->HPLC GCMS GC-MS Acid->GCMS Base Base Hydrolysis Base->HPLC Base->GCMS Oxidation Oxidation Oxidation->HPLC Oxidation->GCMS Thermal Thermal Thermal->HPLC Thermal->GCMS Photo Photolysis Photo->HPLC Photo->GCMS Pathway Degradation Pathway Identification HPLC->Pathway Stability Stability Profile HPLC->Stability GCMS->Pathway GCMS->Stability This compound This compound Sample This compound->Acid This compound->Base This compound->Oxidation This compound->Thermal This compound->Photo

Caption: Workflow for this compound forced degradation studies.

Troubleshooting_Tree Start Inconsistent Experimental Results? CheckPurity Check Purity of Starting Material Start->CheckPurity CheckStorage Review Storage Conditions Start->CheckStorage CheckProcedure Review Experimental Procedure Start->CheckProcedure DegradationSuspected Degradation in Assay? CheckProcedure->DegradationSuspected DegradationSuspected->CheckPurity No RunStabilityTest Perform Stability Test in Assay Medium DegradationSuspected->RunStabilityTest Yes ModifyConditions Modify Assay Conditions (e.g., pH, temperature) RunStabilityTest->ModifyConditions UseFresh Use Freshly Prepared Solutions ModifyConditions->UseFresh

Caption: Troubleshooting inconsistent results with this compound.

References

Preventing hydrolysis of Isovaleronitrile during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Isovaleronitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling this compound, with a specific focus on preventing its hydrolysis during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound hydrolysis and why is it a problem? A1: Hydrolysis is a chemical reaction where this compound reacts with water to form isovaleric acid and ammonia (or their respective salt forms).[1] This is an undesirable side reaction in most synthetic procedures as it consumes your starting material, generates impurities, and can complicate the purification of your desired product.

Q2: Under what conditions is this compound most susceptible to hydrolysis? A2: this compound hydrolysis is significantly accelerated under both acidic and basic aqueous conditions, especially when heated.[1][2][3] While the reaction with neutral water is typically very slow, the presence of acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) acts as a catalyst for the reaction.[2][3]

Q3: How can I detect if unwanted hydrolysis has occurred in my reaction? A3: There are several indicators of hydrolysis. Analytically, you may observe the appearance of a new peak corresponding to isovaleric acid in your GC-MS, LC-MS, or NMR spectra. Physically, the formation of isovaleric acid can sometimes be detected by its distinct, unpleasant odor. A significant change in the pH of your reaction mixture can also be an indicator.

Q4: Is it possible to stop the hydrolysis at the intermediate amide stage? A4: While the hydrolysis of a nitrile proceeds through an amide intermediate, isolating this amide is challenging because the conditions that hydrolyze the nitrile also tend to hydrolyze the amide to the carboxylic acid.[4][5] Achieving this transformation requires carefully controlled, milder reaction conditions, which are often specific to the substrate and must be developed empirically.[6]

Troubleshooting Guide: Preventing this compound Hydrolysis

This guide provides solutions to common problems encountered during reactions involving this compound.

ProblemPotential Cause(s)Recommended Solutions & Preventative Measures
Low yield of desired product; presence of isovaleric acid impurity. Moisture Contamination: Presence of water in solvents, reagents, or from improperly dried glassware.• Use anhydrous grade solvents from a sealed bottle or freshly distill them. • Dry solid reagents in a vacuum oven. • Oven-dry all glassware (e.g., at 120°C for >4 hours) or flame-dry under an inert atmosphere immediately before use.
Inconsistent reaction outcomes between batches. Atmospheric Moisture: Exposure of the reaction to ambient air, which contains moisture.• Run the reaction under a dry, inert atmosphere (e.g., Nitrogen or Argon). • Use rubber septa and transfer reagents via syringe or cannula.
Reaction fails or produces byproducts when using acidic or basic reagents. Catalyzed Hydrolysis: The reagent itself is promoting the hydrolysis of the nitrile group.• If possible, choose neutral or non-aqueous reaction conditions. • If acidic/basic conditions are required, keep the reaction temperature as low as possible to minimize the rate of hydrolysis. • Consider protecting the nitrile group if it is not the intended reactive site, though this adds extra steps to the synthesis.

Quantitative Data Summary

ParameterConditions Promoting Hydrolysis (To Avoid)Conditions Preventing Hydrolysis (Recommended)Quantitative Data / Physical Properties
Solvent Protic solvents, especially water. Aqueous mixtures.Anhydrous aprotic solvents (e.g., THF, Dichloromethane, Toluene, Acetonitrile, DMSO).[1]Solubility: Sparingly soluble in water; soluble in organic solvents like ethanol and ether.[1]
pH Acidic (e.g., dilute HCl) or Basic (e.g., aq. NaOH) conditions.[2][3]Neutral (pH ≈ 7) or non-aqueous conditions.N/A
Temperature Elevated temperatures (heating/refluxing).[2]Low to ambient temperatures (e.g., 0 °C to 25 °C).Boiling Point: 128-130 °C Flash Point: 28 °C
Atmosphere Ambient air (contains moisture).Dry, inert atmosphere (Nitrogen or Argon).N/A

Experimental Protocols

Protocol: General Procedure for an Anhydrous Reaction Involving this compound

This protocol outlines a standard methodology to establish and maintain anhydrous conditions, minimizing the risk of hydrolysis.

  • Glassware Preparation:

    • Thoroughly clean and assemble all necessary glassware (e.g., round-bottom flask, condenser, addition funnel).

    • Place the assembled glassware in an oven at >120°C for at least 4 hours (or overnight) to remove adsorbed water.

    • Alternatively, for quick drying, flame-dry the glassware under a vacuum while hot, then allow it to cool under a stream of dry inert gas (Nitrogen or Argon).

  • Reaction Setup:

    • Quickly transfer the hot, oven-dried glassware to a fume hood and assemble it with clamps. Immediately equip the setup with a gas inlet adapter connected to a Nitrogen/Argon line with a bubbler to ensure a positive pressure of inert gas.

    • Seal all openings with rubber septa.

  • Reagent and Solvent Handling:

    • Use a new, sealed bottle of an appropriate anhydrous solvent. Draw the required volume using a dry syringe or cannula and transfer it to the reaction flask through a septum.

    • If this compound or other liquid reagents are not from a sealed anhydrous bottle, consider drying them over a suitable drying agent (e.g., molecular sieves) before use.

    • Dissolve or add solid reagents under a positive flow of inert gas to prevent the introduction of air.

  • Running the Reaction:

    • Cool the reaction flask to the desired temperature (e.g., using an ice bath for 0 °C) before adding reagents.

    • Add reagents dropwise or in portions as required by the specific procedure, maintaining the inert atmosphere throughout.

    • Monitor the reaction by TLC or another suitable method.

  • Work-up and Quenching:

    • If an aqueous work-up is unavoidable, perform it by pouring the reaction mixture into a chilled aqueous solution to minimize the duration of contact and the effect of temperature on potential hydrolysis.

Visualized Workflows and Logic

experimental_workflow cluster_prep 1. Preparation Phase cluster_exec 2. Execution Phase cluster_post 3. Post-Reaction Phase A Dry Glassware (Oven or Flame-Dry) B Use Anhydrous Solvents & Reagents A->B C Assemble Under Inert Gas (N2/Ar) B->C D Maintain Inert Atmosphere C->D Transition E Control Temperature (Typically Low) D->E F Add this compound & Reagents via Syringe E->F G Monitor Reaction (TLC, GC) F->G Transition H Quench Reaction (Preferably Anhydrous) G->H I Product Isolation H->I

Caption: A step-by-step workflow for minimizing this compound hydrolysis during a reaction.

troubleshooting_logic Problem Problem Detected Low Yield or Unexpected Byproduct Hypothesis Formulate Hypothesis Is hydrolysis the cause? Problem->Hypothesis Analysis Analytical Verification Run GC-MS, NMR, or LC-MS to check for Isovaleric Acid Hypothesis->Analysis Confirmation {Hydrolysis Confirmed?|{Yes|No}} Analysis->Confirmation Solution Review & Improve Anhydrous Technique: • Check solvent quality • Ensure glassware is bone-dry • Verify inert atmosphere integrity Confirmation->Solution Yes Other Investigate Other Side Reactions Confirmation->Other No Solution->Problem Re-run Experiment

Caption: A logical diagram for troubleshooting unexpected side products or low yields.

References

Technical Support Center: Catalyst Deactivation and Regeneration in Isovaleronitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst deactivation and regeneration during isovaleronitrile synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common catalysts used for this compound synthesis and what causes them to deactivate?

A1: The most common catalysts for this compound synthesis, typically via ammonoxidation of isovaleraldehyde, are mixed metal oxides. The primary causes of deactivation fall into three categories: chemical, thermal, and mechanical.[1][2]

  • Common Catalysts:

    • CuO/Al₂O₃: Copper oxide supported on alumina.

    • V₂O₅-TiO₂: Vanadium pentoxide supported on titania.

  • Causes of Deactivation:

    • Poisoning: Irreversible chemisorption of impurities from the feed onto the active sites of the catalyst. Common poisons include sulfur, chlorine, and alkali metals.[3][4] Water, a byproduct of the reaction, can also act as a poison by adsorbing onto active sites.[4][5]

    • Coking/Fouling: Deposition of carbonaceous materials (coke) on the catalyst surface, blocking pores and active sites.[5][6] This is particularly relevant in reactions involving hydrocarbons and can be exacerbated by suboptimal reaction conditions.

    • Thermal Degradation (Sintering): At high temperatures, the small catalyst crystallites can agglomerate, leading to a decrease in the active surface area.[6][7] This process is generally irreversible.

Q2: My catalyst is showing reduced activity (lower this compound yield). How can I determine the cause of deactivation?

A2: A systematic approach is necessary to diagnose the cause of catalyst deactivation. Start by reviewing your experimental parameters and then proceed with catalyst characterization.

  • Review Operational Parameters:

    • Feed Purity: Have you recently changed the source of your isovaleraldehyde or ammonia? Analyze the feed for potential poisons like sulfur or other organic impurities.[8][9]

    • Reaction Temperature: Have there been any temperature excursions above the recommended operating range? Higher temperatures can accelerate sintering and coking.[7]

    • Reaction Time: All catalysts have a finite lifespan. Has the catalyst been in use for an extended period?[10]

  • Catalyst Characterization:

    • Visual Inspection: A change in the catalyst's color or the presence of visible deposits can indicate coking.

    • Surface Area Analysis (BET): A significant decrease in surface area is a strong indicator of sintering.

    • Temperature-Programmed Oxidation (TPO): This technique can quantify the amount of coke deposited on the catalyst.[11]

    • X-ray Photoelectron Spectroscopy (XPS): Can identify the presence of poisons on the catalyst surface.

Q3: What are the recommended regeneration procedures for deactivated catalysts in this compound synthesis?

A3: The appropriate regeneration strategy depends on the primary cause of deactivation.

  • For Coking/Fouling: The most common method is calcination . This involves burning off the carbon deposits in a controlled stream of air or a diluted oxygen mixture.[12] The temperature should be carefully controlled to avoid thermal damage to the catalyst.

  • For Poisoning: Regeneration from poisoning is more challenging and depends on the nature of the poison.

    • Washing: For some types of poisoning, washing the catalyst with a suitable solvent, dilute acid, or basic solution can remove the adsorbed impurities.[1][13] For example, a dilute sulfuric acid wash has been shown to be effective for regenerating some V₂O₅-based catalysts.[13]

    • Thermal Treatment: In some cases, a high-temperature treatment in an inert or reactive gas stream can desorb certain poisons.

Q4: Can a sintered catalyst be regenerated?

A4: Sintering, the agglomeration of catalyst particles due to high temperatures, is generally considered an irreversible deactivation mechanism.[6][7] Once the active surface area is lost through crystallite growth, it is very difficult to redisperse the metal particles. Therefore, preventing sintering by maintaining strict temperature control is crucial for extending catalyst life.

Troubleshooting Guides

Problem 1: Rapid Loss of Catalyst Activity

Possible Cause Diagnostic Check Recommended Solution
Feedstock Poisoning Analyze isovaleraldehyde and ammonia feeds for impurities (e.g., sulfur, chlorine, heavy metals).[3]Purify the feedstock before introducing it into the reactor. Consider using guard beds to trap impurities.[8]
Severe Coking Perform a Temperature-Programmed Oxidation (TPO) on a sample of the deactivated catalyst to quantify coke deposition.[11]Optimize reaction conditions to minimize coke formation (e.g., adjust temperature, pressure, reactant ratios). Implement a regeneration cycle with controlled calcination.[12]
Thermal Runaway Review temperature logs for any sudden and significant increases in reactor temperature.Improve temperature control of the reactor. Ensure proper heat dissipation.

Problem 2: Gradual Decline in Catalyst Performance

Possible Cause Diagnostic Check Recommended Solution
Sintering Measure the BET surface area of the fresh and used catalyst. A significant decrease indicates sintering.[7]Operate the reactor within the recommended temperature limits. Consider using a more thermally stable catalyst support.
Accumulation of Non-volatile Poisons Use XPS or other surface-sensitive techniques to analyze the elemental composition of the catalyst surface.If possible, identify the poison and its source to prevent further contamination. A specific washing procedure may be developed.[13]
Slow Coking Monitor the pressure drop across the catalyst bed. An increase can indicate pore blockage by coke.Implement a regular regeneration schedule to burn off coke deposits before they significantly impact performance.

Quantitative Data on Catalyst Performance and Deactivation

Due to the limited availability of public data specifically for this compound synthesis, the following table presents typical performance and deactivation data for analogous ammonoxidation and related catalytic systems. This data should be used as a general guideline.

Catalyst System Typical Initial Conversion (%) Common Deactivation Rate Primary Deactivation Mechanism Regeneration Efficiency (%)
CuO/ZnO/Al₂O₃ (Methanol Synthesis) >955-10% activity loss over 1000 hoursSintering, Coking~92% of initial activity can be restored after regeneration from coking.[14]
V₂O₅-WO₃/TiO₂ (SCR) >90Dependent on flue gas impurities (K, Ca)Poisoning by alkali metals, SinteringUp to 92% activity recovery with H₂SO₄ washing.[13]

Experimental Protocols

Protocol 1: this compound Synthesis via Ammonoxidation of Isovaleraldehyde

Materials:

  • CuO/Al₂O₃ catalyst

  • Isovaleraldehyde

  • Anhydrous ammonia

  • Inert gas (e.g., Nitrogen)

  • Fixed-bed reactor system with temperature and flow control

Procedure:

  • Pack a fixed-bed reactor with the CuO/Al₂O₃ catalyst.

  • Pre-treat the catalyst by heating it under a flow of nitrogen to the desired reaction temperature (typically 300-400°C).

  • Introduce a gaseous feed mixture of isovaleraldehyde, ammonia, and an inert carrier gas into the reactor. The molar ratio of ammonia to isovaleraldehyde is a critical parameter and should be optimized (typically in the range of 2:1 to 5:1).

  • Maintain the reactor at a constant temperature and pressure.

  • The reactor effluent is passed through a condenser to collect the liquid products.

  • Analyze the product mixture using gas chromatography (GC) to determine the conversion of isovaleraldehyde and the selectivity to this compound.

Protocol 2: Regeneration of Coked CuO/Al₂O₃ Catalyst by Calcination

Materials:

  • Coked CuO/Al₂O₃ catalyst

  • Air or a diluted oxygen/nitrogen mixture

  • Tube furnace or reactor with temperature control

Procedure:

  • Place the deactivated catalyst in a tube furnace or the reactor used for the synthesis.

  • Purge the system with an inert gas (nitrogen) to remove any residual reactants.

  • Slowly heat the catalyst to the regeneration temperature (typically 350-450°C) under a nitrogen flow.

  • Gradually introduce a stream of air or a diluted oxygen mixture (e.g., 5% O₂ in N₂) over the catalyst. The introduction of oxygen should be controlled to avoid a rapid temperature increase due to the exothermic combustion of coke.[12]

  • Hold the catalyst at the regeneration temperature for a specified period (e.g., 2-4 hours) or until the combustion of coke is complete (indicated by the absence of CO₂ in the effluent gas).

  • Cool the catalyst down to the reaction temperature under a nitrogen flow before re-introducing the synthesis feed.

Visualizations

CatalystDeactivationPathways cluster_deactivation Deactivation Mechanisms ActiveCatalyst Active Catalyst Poisoning Poisoning (e.g., Sulfur, Water) ActiveCatalyst->Poisoning Impurities in Feed Coking Coking (Carbon Deposition) ActiveCatalyst->Coking Side Reactions Sintering Sintering (Thermal Degradation) ActiveCatalyst->Sintering High Temperature DeactivatedCatalyst Deactivated Catalyst Poisoning->DeactivatedCatalyst Coking->DeactivatedCatalyst Sintering->DeactivatedCatalyst

Caption: Primary pathways for catalyst deactivation in this compound synthesis.

CatalystRegenerationWorkflow Start Deactivated Catalyst (Reduced Activity) Diagnose Diagnose Cause of Deactivation Start->Diagnose Coked Coked Catalyst Diagnose->Coked Coking Poisoned Poisoned Catalyst Diagnose->Poisoned Poisoning Sintered Sintered Catalyst Diagnose->Sintered Sintering RegenerateCoke Calcination (Controlled Burn-off) Coked->RegenerateCoke RegeneratePoison Washing / Chemical Treatment Poisoned->RegeneratePoison ReplaceSintered Catalyst Replacement (Irreversible) Sintered->ReplaceSintered End Restored Activity / New Catalyst RegenerateCoke->End RegeneratePoison->End ReplaceSintered->End

Caption: A logical workflow for troubleshooting and regenerating a deactivated catalyst.

References

Technical Support Center: Solvent Effects on Isovaleronitrile Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the influence of solvents on the reactivity of isovaleronitrile.

Frequently Asked Questions (FAQs)

Q1: How do different solvent types generally affect reactions involving this compound?

A1: Solvents can significantly influence the rate and outcome of reactions by stabilizing reactants, intermediates, or transition states.[1][2] The choice between polar protic, polar aprotic, and nonpolar solvents is critical.

  • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents have O-H or N-H bonds and can form hydrogen bonds.[3][4] They are effective at solvating ions. For reactions involving this compound, they can stabilize charged intermediates but may also solvate nucleophiles, potentially reducing their reactivity by forming a "cage" around them.[1][5]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents have large dipole moments but lack O-H or N-H bonds, meaning they cannot act as hydrogen bond donors.[3][6] They are excellent at solvating cations, leaving the corresponding anion "naked" and more reactive.[6][7] This often leads to a significant increase in the rate of nucleophilic reactions.[5]

  • Nonpolar Solvents (e.g., hexane, toluene): These solvents have low dielectric constants and are generally used for reactions involving nonpolar reactants. This compound has limited solubility in highly nonpolar solvents, which can be a limiting factor.

Q2: Which solvent type is best for a nucleophilic substitution (SN2) reaction with this compound as the substrate or reactant?

A2: Polar aprotic solvents are generally preferred for SN2 reactions.[5] Protic solvents can form hydrogen bonds with strong nucleophiles, decreasing their reactivity and slowing down the reaction rate.[2][5] In contrast, polar aprotic solvents solvate the counter-ion of the nucleophile but not the nucleophile itself, enhancing its nucleophilicity and accelerating the reaction. For example, the rate of an SN2 reaction can increase by thousands of times when switching from a protic solvent like methanol to an aprotic one like acetonitrile (MeCN).[5]

Q3: How does solvent polarity affect the hydrolysis of this compound?

A3: The hydrolysis of nitriles can be influenced by solvent polarity. In aqueous mixtures with organic co-solvents like DMSO or acetonitrile, changes in the dielectric constant of the medium affect the reaction rate.[8][9] Generally, for reactions where a charge is developed in the activated complex from neutral reactants, an increase in solvent polarity can accelerate the rate.[2] However, the specific interactions, such as the solvation of the transition state versus the reactants, determine the overall effect.[2][8] Studies on similar compounds have shown that the rate of hydrolysis can decrease as the proportion of an organic co-solvent like DMSO increases, which corresponds to a decline in the medium's dielectric constant.[8]

Q4: Can the solvent influence which atom of a nucleophile attacks this compound?

A4: Yes, particularly for ambident nucleophiles like the cyanide ion (CN⁻). While not directly related to this compound as a substrate, when using a cyanide salt as a nucleophile to synthesize nitriles, the solvent is crucial. In polar aprotic solvents, ionic salts like NaCN or KCN provide a "naked" cyanide ion where the carbon atom is the more reactive nucleophilic center, leading to nitrile formation.[7] Protic solvents can hydrogen-bond with the nitrogen end of the cyanide ion, also promoting attack through the carbon.[7]

Troubleshooting Guide

Problem 1: My reaction is not starting or is extremely slow.

Possible Cause Troubleshooting Steps & Explanation
Poor Solubility 1. Check Reactant Solubility: Ensure all reactants, including this compound and any catalysts, are sufficiently soluble in the chosen solvent at the reaction temperature. Poor solubility can prevent reactants from interacting. 2. Consider a Co-solvent: If a single solvent doesn't work, a mixture of solvents (e.g., toluene/acetonitrile) might improve solubility while maintaining suitable reaction conditions.
Incorrect Solvent Choice for Mechanism 1. Re-evaluate Solvent Type: The solvent may be stabilizing the reactants more than the transition state, increasing the activation energy.[2] For example, using a protic solvent for an SN2 reaction can drastically slow it down.[5] 2. Match Solvent to Transition State Polarity: If the transition state is more polar than the reactants, a more polar solvent will likely accelerate the reaction.[2] Conversely, if the transition state is less polar, a less polar solvent may be better.[10]
Reactant/Solvent Impurities 1. Use Anhydrous Solvents: For reactions sensitive to water (e.g., involving strong bases or organometallics), ensure the solvent is dry. Trace water can quench reagents. 2. Purify Reactants: Ensure this compound and other reagents are pure. Impurities can sometimes inhibit or poison catalysts.

Problem 2: The reaction is producing unexpected side products or a low yield.

Possible Cause Troubleshooting Steps & Explanation
Solvent Participation 1. Check for Solvent Reactivity: Protic solvents can act as nucleophiles or proton sources, potentially leading to side reactions like solvolysis.[11] If this is suspected, switch to a non-reactive aprotic solvent.
Change in Reaction Pathway 1. Analyze Solvent's Influence on Selectivity: The solvent can alter the energy landscape of different reaction pathways.[12] A change in solvent can favor a different, undesired product. For instance, in reactions with competing C-H and C-CN bond activation, polar solvents were found to favor C-H cleavage, while nonpolar solvents favored C-CN cleavage for 2-methyl-3-butenenitrile.[13]
Workup Issues 1. Assess Product Solubility: After the reaction, the desired product might be partially soluble in the aqueous layer during workup, leading to loss of yield.[14] Always check all phases (organic, aqueous, filtered solids) for your product before discarding them.[14] 2. Product Instability: The product may be unstable to the pH or conditions of the workup (e.g., acidic or basic wash).[14] Test the stability of your product under the workup conditions on a small scale.[14]

Solvent Property Data

The following table summarizes the properties of common solvents and their general effect on nucleophilic substitution reactions, which are relevant to the reactivity of nitriles.

SolventDielectric Constant (25°C)TypeGeneral Effect on SN2 Reactions
Water (H₂O)78.5[15]Polar ProticSlows rate significantly due to strong solvation of nucleophiles.
Methanol (CH₃OH)32.6[15]Polar ProticSlows rate due to hydrogen bonding with nucleophiles.[5]
Ethanol (CH₃CH₂OH)24.3[15]Polar ProticSlows rate; less effective at solvating nucleophiles than water.
Dimethyl Sulfoxide (DMSO)47[2]Polar AproticGreatly accelerates rate; solvates cations well, leaving anions "naked".
Acetonitrile (CH₃CN)37.5[15]Polar AproticGreatly accelerates rate; a common choice for SN2 reactions.[5]
N,N-Dimethylformamide (DMF)38[15]Polar AproticGreatly accelerates rate; similar to DMSO.[4]
Acetone (CH₃COCH₃)21[15]Polar AproticAccelerates rate compared to protic solvents.
Dichloromethane (CH₂Cl₂)9.1[15]Polar AproticModerate rate; less polar than other aprotic solvents.
Hexane (C₆H₁₄)1.9[15]NonpolarVery slow rate; reactants often have poor solubility.

Visual Guides and Workflows

Solvent_Selection_Workflow start Start: Define Reaction Type (e.g., Nucleophilic Attack on Nitrile) q3 Are reactants nonpolar? start->q3 q1 Is a strong, anionic nucleophile used? protic Consider Polar Protic Solvent (e.g., Ethanol, Methanol) - Stabilizes charged intermediates - May solvate nucleophile q1->protic No aprotic Choose Polar Aprotic Solvent (e.g., Acetonitrile, DMSO, DMF) - Maximizes nucleophile reactivity q1->aprotic Yes q2 Are all reactants soluble? protic->q2 aprotic->q2 q2->start No, reconsider solvent optimize Optimize: Run small-scale tests with selected solvent(s) q2->optimize Yes q3->q1 No nonpolar Consider Nonpolar Solvent (e.g., Toluene, Hexane) - Check solubility of this compound q3->nonpolar Yes nonpolar->q2

Caption: Workflow for selecting a suitable solvent for reactions with this compound.

Transition_State_Solvation cluster_0 Polar Protic Solvent (e.g., MeOH) cluster_1 Polar Aprotic Solvent (e.g., MeCN) RCN_p This compound TS_p [Nu--C(R)--N]⁻ Transition State RCN_p->TS_p Nu_p Nucleophile (Nu⁻) Nu_p->TS_p Solv_p1 H-Bonding 'Solvent Cage' Nu_p->Solv_p1 Solv_p2 H-Bonding Stabilization TS_p->Solv_p2 label_p Result: Nucleophile is heavily solvated, increasing activation energy. Reaction is slower. RCN_a This compound TS_a [Nu--C(R)--N]⁻ Transition State RCN_a->TS_a Nu_a 'Naked' Nucleophile (Nu⁻) Nu_a->TS_a Solv_a Dipole-Ion Stabilization TS_a->Solv_a label_a Result: Nucleophile is highly reactive, decreasing activation energy. Reaction is faster.

References

Analytical challenges in the detection of Isovaleronitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical detection of Isovaleronitrile. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the main analytical challenges in the detection of this compound?

A1: The primary challenges in detecting this compound stem from its physicochemical properties and the complexity of sample matrices. Key challenges include:

  • Volatility: this compound is a volatile organic compound (VOC), which requires specific sampling and handling techniques to prevent analyte loss.[1]

  • Polarity: As a nitrile, it possesses moderate polarity, which can lead to peak tailing in gas chromatography (GC) if the system is not properly optimized.

  • Matrix Effects: Complex sample matrices, such as biological fluids, food, or environmental samples, can contain interfering compounds that suppress or enhance the analyte signal in mass spectrometry (MS), leading to inaccurate quantification.[2]

  • Low Concentrations: In many applications, this compound may be present at trace levels, necessitating sensitive analytical methods and efficient sample preparation techniques for pre-concentration.

  • Stability: this compound may be susceptible to degradation depending on the sample matrix, storage conditions, and pH.

Q2: Which analytical techniques are most suitable for this compound detection?

A2: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS), are the most common and effective techniques for the analysis of this compound.

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS): While less common for such a volatile compound, HPLC-MS/MS can be used, particularly for less volatile nitrile compounds or when derivatization is employed to enhance detection. It is especially useful for analyzing complex biological samples.[5][6]

Q3: Is derivatization necessary for the analysis of this compound?

A3: Derivatization is not always necessary but can be beneficial in certain situations. For GC analysis, while this compound is volatile, derivatization might be considered to improve peak shape and reduce tailing by masking the polar cyano group. However, for most standard GC-MS analyses, direct injection of a prepared sample extract is feasible. For HPLC, derivatization can be used to add a chromophore or fluorophore for UV or fluorescence detection or to improve ionization efficiency for MS detection.

Q4: How can I minimize analyte loss due to the volatility of this compound?

A4: To minimize the loss of volatile this compound:

  • Use sealed sample vials with minimal headspace.

  • Store samples at low temperatures (e.g., 4°C or -20°C) in tightly capped containers.[7]

  • Employ sample preparation techniques suitable for volatile compounds, such as headspace sampling or SPME, which analyze the vapor phase in equilibrium with the sample.[8]

  • Minimize sample handling and exposure to the atmosphere.

Troubleshooting Guides

Gas Chromatography (GC) Analysis

Issue 1: Peak Tailing of this compound

  • Symptom: The this compound peak in the chromatogram has an asymmetrical shape with a pronounced "tail."

  • Potential Causes & Solutions:

Potential CauseSuggested Solution
Active Sites in the GC System The polar cyano group of this compound can interact with active sites (silanol groups) in the injector liner, column, or detector. - Use a deactivated liner and a high-quality, inert GC column. - Trim the first few centimeters of the column to remove any accumulated non-volatile residues.
Improper Column Installation Incorrect column installation can create dead volume, leading to peak distortion. - Ensure the column is installed at the correct depth in both the injector and detector according to the manufacturer's instructions.
Column Contamination Buildup of non-volatile matrix components on the column can cause peak tailing. - Implement a robust sample cleanup procedure. - Bake out the column at a high temperature (within its specified limit) to remove contaminants.
Incompatible Stationary Phase The polarity of the stationary phase may not be suitable for this compound. - Use a mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) for good peak shape.

Logical Flow for Troubleshooting Peak Tailing:

Caption: A logical workflow for troubleshooting peak tailing in GC analysis.

Sample Preparation

Issue 2: Low Recovery of this compound

  • Symptom: The quantified amount of this compound is consistently lower than expected.

  • Potential Causes & Solutions:

Potential CauseSuggested Solution
Analyte Loss During Sample Preparation This compound's volatility can lead to losses during extraction and concentration steps. - Minimize evaporation steps. If concentration is necessary, use gentle nitrogen stream and a controlled temperature. - Use enclosed systems like headspace or SPME.
Inefficient Extraction The chosen extraction solvent or technique may not be optimal for this compound from the specific matrix. - For liquid-liquid extraction (LLE), test solvents of varying polarities. - For solid-phase extraction (SPE), ensure the sorbent chemistry is appropriate for retaining a moderately polar compound. A reversed-phase (e.g., C18) or a polar sorbent could be effective.[9][10][11]
Matrix Effects (Ion Suppression) Co-eluting matrix components can suppress the ionization of this compound in the MS source.[2] - Improve sample cleanup to remove interferences. - Use a matrix-matched calibration curve. - Employ an isotopically labeled internal standard if available.
Analyte Degradation This compound may be unstable in the sample matrix or during extraction. - Investigate the stability of this compound under your specific sample storage and preparation conditions.[12][13]

Workflow for Optimizing this compound Recovery:

Recovery_Optimization Start Low Analyte Recovery Volatilization Assess Volatility Losses Start->Volatilization Extraction Optimize Extraction Method Volatilization->Extraction Losses Minimized Cleanup Enhance Sample Cleanup Extraction->Cleanup Extraction Optimized Stability Evaluate Analyte Stability Cleanup->Stability Cleanup Improved Resolved Recovery Improved Stability->Resolved SPME_Workflow cluster_prep Sample Preparation cluster_spme SPME Optimization cluster_analysis Analysis & Validation Prep Prepare Sample in Vial Spike Spike with Standard Prep->Spike Seal Seal Vial Spike->Seal Fiber Select Fiber Type Seal->Fiber Time Optimize Extraction Time Fiber->Time Temp Optimize Extraction Temp. Time->Temp Desorb Thermal Desorption in GC Temp->Desorb Analyze GC-MS Analysis Desorb->Analyze Validate Method Validation Analyze->Validate

References

Optimizing temperature and pressure for Isovaleronitrile reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with isovaleronitrile. Here you will find troubleshooting advice for common issues, frequently asked questions, detailed experimental protocols, and optimized reaction conditions to help you achieve high yields and purity in your syntheses.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The primary synthetic routes to this compound include:

  • Ammonoxidation of Isovaleraldehyde: This gas-phase catalytic reaction involves the oxidation of isovaleraldehyde in the presence of ammonia. It is a common industrial method.

  • Dehydration of Isovaleramide: This method involves the removal of a water molecule from isovaleramide, typically using a dehydrating agent.

  • Nucleophilic Substitution of Isoamyl Halides: This involves the reaction of an isoamyl halide (e.g., isoamyl bromide) with a cyanide salt, such as sodium or potassium cyanide.

  • Reaction of 3-Methyl-1-butanol with Sodium Cyanide: This method can proceed in the presence of a suitable catalyst.

Q2: My reaction is producing a significant amount of isonitrile byproduct. How can I minimize this?

A2: Isonitrile formation is a common side reaction in nitrile synthesis from alkyl halides. To minimize it, consider the following:

  • Cyanide Salt Selection: Use ionic cyanide salts like sodium cyanide (NaCN) or potassium cyanide (KCN) in a polar aprotic solvent. These salts provide a "naked" cyanide ion where the carbon atom is the more reactive nucleophile. Covalent cyanide salts like silver cyanide (AgCN) have more electron density on the nitrogen, favoring isonitrile formation.[1]

  • Solvent Choice: Polar aprotic solvents can solvate the cation of the cyanide salt, enhancing the nucleophilicity of the carbon end of the cyanide ion. Protic solvents can hydrogen-bond with the nitrogen atom, also favoring nitrile formation.[1]

  • Temperature Control: Higher temperatures can sometimes favor the thermodynamically less stable isonitrile. Running the reaction at the lowest effective temperature can help minimize its formation.[1]

Q3: I am experiencing a low yield in my this compound synthesis. What are the likely causes?

A3: Low yields in nitrile synthesis can arise from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using techniques like TLC or GC-MS. If the reaction has stalled, a modest increase in temperature or reaction time might be necessary.

  • Side Reactions: Besides isonitrile formation, other side reactions like elimination (for alkyl halide routes) or hydrolysis of the nitrile product can reduce the yield. Analyze your crude product to identify major byproducts and adjust conditions accordingly.

  • Purity of Reagents and Solvents: Ensure all starting materials and solvents are pure and anhydrous, as water can lead to unwanted hydrolysis reactions.

  • Catalyst Deactivation: In catalytic processes, the catalyst may lose its activity. Ensure the catalyst is fresh or properly activated.

Q4: What are the typical impurities I might see in a GC-MS analysis of my this compound product?

A4: Depending on the synthetic route, common impurities may include:

  • Unreacted Starting Materials: Isovaleraldehyde, isovaleramide, or isoamyl alcohol.

  • This compound Isomers: this compound (R-NC) is a common isomer.

  • Hydrolysis Products: Isovaleramide and isovaleric acid can be formed if water is present during the reaction or workup.

  • Solvent Residues: Residual solvents from the reaction or purification steps.

  • Byproducts from Side Reactions: Such as polymers from formaldehyde (if used in the synthesis) or products from elimination reactions.

Troubleshooting Guides

Problem 1: Low Yield in Dehydration of Isovaleramide
Possible Cause Troubleshooting Steps
Incomplete Dehydration - Increase the reaction temperature or prolong the reaction time. - Ensure the dehydrating agent (e.g., P₂O₅, SOCl₂) is fresh and used in a sufficient stoichiometric amount.
Hydrolysis of Product - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Product Degradation - Use milder reaction conditions if the product is thermally sensitive. - Consider alternative, milder dehydrating agents.
Side Reactions - Analyze the crude reaction mixture by GC-MS or NMR to identify byproducts. - Adjust the reaction temperature to disfavor side reactions.
Problem 2: Poor Selectivity in Ammonoxidation of Isovaleraldehyde
Possible Cause Troubleshooting Steps
Over-oxidation - Optimize the residence time of the reactants in the catalyst bed. - Adjust the oxygen-to-aldehyde ratio. - Lower the reaction temperature.
Formation of Byproducts (e.g., CO, CO₂) - Modify the catalyst composition or support. - Optimize the reaction temperature and pressure.
Catalyst Deactivation - Regenerate the catalyst according to the manufacturer's instructions. - Ensure the feed stream is free of catalyst poisons.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize key quantitative data for different this compound synthesis methods.

Table 1: Catalytic Ammoxidation of Isovaleraldehyde

Catalyst SystemTemperature (°C)Pressure (MPa)Alcohol:NH₃ RatioSelectivity (%)Yield (%)
CuO/Al₂O₃350–4000.1 - 1.01:28275
V₂O₅-TiO₂380–4200.1 - 1.01:1.57870

Note: The pressure for these gas-phase reactions is typically maintained slightly above atmospheric pressure.

Table 2: Dehydration of Isovaleramide

Dehydrating AgentTemperature (°C)PressureSolventYield (%)
P₄O₁₀150-200AtmosphericNone (neat)~80-90
SOCl₂50-70AtmosphericToluene~85-95
(COCl)₂/Et₃N/Ph₃PO (cat.)0 - Room TempAtmosphericAcetonitrile>90[2]

Table 3: Synthesis from 3-Methyl-1-butanol and Sodium Cyanide

CatalystTemperature (°C)PressureSolventYield (%)
Phase Transfer Catalyst (e.g., TBAB)60-80AtmosphericToluene/WaterModerate to High
No Catalyst (with activating agent)RefluxAtmosphericDMSOVariable

Experimental Protocols

Protocol 1: Synthesis of this compound via Dehydration of Isovaleramide

Materials:

  • Isovaleramide

  • Phosphorus pentoxide (P₄O₁₀)

  • Sand

Procedure:

  • In a dry round-bottom flask, thoroughly mix isovaleramide with an equal weight of phosphorus pentoxide and twice the weight of sand.

  • Heat the flask gently with a Bunsen burner or a heating mantle.

  • The this compound will distill over. Collect the fraction boiling between 125-130 °C.

  • The collected product can be further purified by redistillation.

Protocol 2: Synthesis of this compound from Isoamyl Bromide (Conceptual Protocol)

This protocol is adapted from general procedures for nitrile synthesis from alkyl halides.

Materials:

  • Isoamyl bromide

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous DMSO.

  • Add sodium cyanide to the DMSO and stir the suspension.

  • Slowly add isoamyl bromide to the suspension at room temperature.

  • Heat the reaction mixture to 50-60 °C and monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic extracts and wash them with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Mandatory Visualization

Plant_Defense_Signaling Plant Defense Signaling Pathway Triggered by Volatile Nitriles cluster_0 Stressor Recognition cluster_1 Early Signaling Events cluster_2 Hormone Signaling cluster_3 Volatile Synthesis & Emission cluster_4 Downstream Defense Responses Herbivore_Attack Herbivore Attack / Pathogen Recognition ROS_NO_Production ROS/NO Production Herbivore_Attack->ROS_NO_Production triggers Ion_Fluxes Ion Fluxes (e.g., Ca2+) Herbivore_Attack->Ion_Fluxes induces MAPK_Cascade MAPK Cascade Activation ROS_NO_Production->MAPK_Cascade activates Ion_Fluxes->MAPK_Cascade activates JA_SA_Synthesis Jasmonic Acid (JA) & Salicylic Acid (SA) Synthesis MAPK_Cascade->JA_SA_Synthesis regulates GSL_Hydrolysis Glucosinolate Hydrolysis JA_SA_Synthesis->GSL_Hydrolysis induces Defense_Gene_Expression Activation of Defense Gene Expression JA_SA_Synthesis->Defense_Gene_Expression activates Nitrile_Formation Volatile Nitrile (e.g., this compound) Formation GSL_Hydrolysis->Nitrile_Formation leads to Emission Emission of Volatiles Nitrile_Formation->Emission Emission->Defense_Gene_Expression acts as signal for neighboring plants Indirect_Defense Indirect Defense (Attraction of Predators) Emission->Indirect_Defense attracts Secondary_Metabolite_Production Production of Secondary Metabolites Defense_Gene_Expression->Secondary_Metabolite_Production Direct_Defense Direct Defense (Toxicity to Herbivores) Secondary_Metabolite_Production->Direct_Defense

Caption: Plant defense signaling pathway initiated by stressors, leading to the production of volatile nitriles like this compound.

References

Alternative reagents for the synthesis of Isovaleronitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of isovaleronitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding alternative synthetic routes for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common alternative methods for synthesizing this compound?

A1: Besides traditional methods, several alternative routes for the synthesis of this compound are employed, each with its own advantages and challenges. The most common alternatives include:

  • Dehydration of Isovaleramide: A direct method involving the removal of a water molecule from isovaleramide using a dehydrating agent.

  • Nucleophilic Substitution of Isobutyl Halides: A classic Sₙ2 reaction where an isobutyl halide (e.g., bromide or chloride) is treated with a cyanide salt.

  • Conversion from Isovaleric Acid: This can be a one-pot or two-step process involving the conversion of the carboxylic acid to a better leaving group followed by reaction with a cyanide source.

  • Enzymatic Synthesis: An emerging green chemistry approach utilizing enzymes like nitrilases.

Q2: How do I choose the most suitable synthetic route?

A2: The choice of synthetic route depends on several factors, including the availability of starting materials, required scale of the reaction, desired purity of the final product, and safety considerations. The tables below provide a comparative overview of different methods to aid in your decision-making process.

Q3: What are the primary safety concerns associated with the synthesis of this compound?

A3: The primary safety concerns revolve around the reagents used. Cyanide salts (e.g., NaCN, KCN) are highly toxic and must be handled with extreme care in a well-ventilated fume hood. Reactions involving cyanides should have a quench protocol in place (e.g., using bleach or hydrogen peroxide) to neutralize any residual cyanide. Dehydrating agents like phosphorus pentoxide and thionyl chloride are corrosive and moisture-sensitive. Always consult the Safety Data Sheet (SDS) for each reagent and wear appropriate personal protective equipment (PPE).

Alternative Synthetic Routes: Protocols and Troubleshooting

Here we provide detailed experimental protocols and troubleshooting guides for common alternative methods for the synthesis of this compound.

Method 1: Dehydration of Isovaleramide

This method involves the dehydration of isovaleramide using a strong dehydrating agent like phosphorus pentoxide (P₂O₅).

Experimental Protocol

Materials:

  • Isovaleramide

  • Phosphorus pentoxide (P₂O₅)

  • Sand

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Distillation apparatus

Procedure:

  • In a dry round-bottom flask, thoroughly mix isovaleramide (1 equivalent) with phosphorus pentoxide (1.5 equivalents). Adding a small amount of sand can help in preventing the mixture from clumping.

  • Set up a simple distillation apparatus, ensuring all glassware is dry.

  • Heat the flask gently with a heating mantle. The this compound will start to distill over.

  • Collect the crude this compound in a receiving flask cooled in an ice bath.

  • Once the distillation is complete, transfer the crude product to a separatory funnel.

  • Wash the crude product with an equal volume of saturated sodium bicarbonate solution to neutralize any acidic impurities.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and purify the this compound by fractional distillation.

Troubleshooting Guide
Problem Possible Cause(s) Solution(s)
Low or no yield Incomplete mixing of reactants.Ensure thorough mixing of isovaleramide and P₂O₅ before heating.
Insufficient heating.Gradually increase the temperature of the heating mantle.
Wet glassware or reagents.Use oven-dried glassware and fresh, anhydrous P₂O₅.
Product is dark or contains solid impurities Overheating leading to decomposition.Use a sand bath for more uniform heating and avoid excessive temperatures.
Incomplete removal of P₂O₅ during workup.Ensure proper filtration after drying. A second wash with water may be necessary.
Product has an acidic pH Carryover of acidic impurities.Perform a thorough wash with saturated sodium bicarbonate solution.

Synthetic Pathway

dehydration isovaleramide Isovaleramide This compound This compound isovaleramide->this compound - H₂O P2O5 P₂O₅ water H₂O

Caption: Dehydration of isovaleramide to this compound.

Method 2: Nucleophilic Substitution of Isobutyl Bromide (Kolbe Nitrile Synthesis)

This method utilizes the Sₙ2 reaction between isobutyl bromide and sodium cyanide in a polar aprotic solvent.

Experimental Protocol

Materials:

  • Isobutyl bromide

  • Sodium cyanide (NaCN)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Distillation apparatus

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add sodium cyanide (1.2 equivalents) and anhydrous DMSO.

  • Heat the mixture to 90 °C with stirring.

  • Slowly add isobutyl bromide (1 equivalent) dropwise to the reaction mixture, maintaining the temperature between 90-100 °C.

  • After the addition is complete, continue to stir the mixture at 90 °C for 2-3 hours, monitoring the reaction progress by TLC or GC.

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic extracts and wash them with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and remove the solvent by rotary evaporation.

  • Purify the crude this compound by fractional distillation.

Troubleshooting Guide
Problem Possible Cause(s) Solution(s)
Low yield Incomplete reaction.Increase the reaction time or temperature slightly. Ensure the NaCN is finely powdered and the DMSO is anhydrous.
Formation of isonitrile byproduct.Use a polar aprotic solvent like DMSO to favor nitrile formation. Lowering the reaction temperature might also help.
Presence of unreacted isobutyl bromide Insufficient reaction time or temperature.As above, prolong the reaction time or increase the temperature.
Difficult workup/emulsion formation High concentration of salts in the aqueous layer.Dilute the reaction mixture with more water before extraction.

Synthetic Pathway

sn2_synthesis isobutyl_bromide Isobutyl Bromide This compound This compound isobutyl_bromide->this compound + NaCN NaCN NaCN DMSO DMSO NaBr NaBr

Caption: Synthesis of this compound via Sₙ2 reaction.

Method 3: Conversion from Isovaleric Acid

A two-step, one-pot synthesis where isovaleric acid is first converted to its acid chloride, which then reacts with ammonia to form isovaleramide, followed by in-situ dehydration.

Experimental Protocol

Materials:

  • Isovaleric acid

  • Thionyl chloride (SOCl₂)

  • Ammonia (aqueous solution, 28-30%)

  • Toluene

  • Phosphorus pentoxide (P₂O₅)

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, add isovaleric acid (1 equivalent) and toluene.

  • Slowly add thionyl chloride (1.2 equivalents) at room temperature.

  • Heat the mixture to reflux for 1-2 hours until the evolution of HCl and SO₂ gases ceases.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add aqueous ammonia (3 equivalents) to the flask, keeping the temperature below 10 °C.

  • Stir the mixture for 30 minutes at room temperature.

  • Add phosphorus pentoxide (1.5 equivalents) to the reaction mixture.

  • Set up for distillation and heat the mixture to distill the this compound.

  • Purify the collected crude product as described in Method 1.

Troubleshooting Guide
Problem Possible Cause(s) Solution(s)
Low yield of isovaleramide intermediate Incomplete formation of the acid chloride.Ensure sufficient reflux time with thionyl chloride.
Loss of product during ammonia addition.Add ammonia slowly and with efficient cooling to prevent side reactions.
Low yield of this compound Inefficient dehydration.Ensure the P₂O₅ is fresh and well-dispersated in the reaction mixture.

Synthetic Pathway

acid_conversion isovaleric_acid Isovaleric Acid isovaleryl_chloride Isovaleryl Chloride isovaleric_acid->isovaleryl_chloride + SOCl₂ isovaleramide Isovaleramide isovaleryl_chloride->isovaleramide + NH₃ This compound This compound isovaleramide->this compound + P₂O₅, -H₂O

Caption: Multi-step synthesis from isovaleric acid.

Quantitative Data Summary

The following table summarizes typical quantitative data for the alternative synthetic routes to this compound. Please note that yields are highly dependent on reaction scale and optimization.

Synthetic Method Starting Material Key Reagents Typical Yield (%) Reaction Time (h) Temperature (°C) Purity (%)
Dehydration of AmideIsovaleramideP₂O₅60-801-2150-200>95
Nucleophilic SubstitutionIsobutyl bromideNaCN, DMSO70-902-390-100>97
Conversion from AcidIsovaleric acidSOCl₂, NH₃, P₂O₅50-70 (overall)4-6Reflux>95
Ammoxidation[1]Isoamyl alcoholNH₃, CuO/Al₂O₃70-80[1]Continuous flow300-400>98

References

Managing exothermic reactions in large-scale Isovaleronitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Large-Scale Isovaleronitrile Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the exothermic nature of this synthesis and to troubleshoot common issues encountered during scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for large-scale isovalonitrile production, and which is most associated with significant exothermicity?

A1: The two primary industrial routes for isovalonitrile synthesis are:

  • Nucleophilic Substitution (SN2 Reaction): This is a widely used method involving the reaction of an isobutyl halide (e.g., isobutyl bromide or isobutyl chloride) with an alkali metal cyanide, typically sodium cyanide, in a suitable solvent.[1][2] This SN2 reaction is known to be exothermic and requires careful thermal management, especially on a large scale, to prevent thermal runaway.

  • Dehydration of Isovaleramide: This method involves the removal of a water molecule from isovaleramide, often using a strong dehydrating agent like phosphorus pentoxide (P₄O₁₀) or thionyl chloride (SOCl₂), and typically requires heating. While the reaction itself might be endothermic or mildly exothermic, the overall process requires significant energy input and careful temperature control to avoid side reactions.

The nucleophilic substitution route is generally of greater concern for exothermic risk management due to the direct formation of a stable carbon-nitrogen triple bond, which releases significant energy.

Q2: What is a thermal runaway, and why is it a critical concern in this compound synthesis?

A2: A thermal runaway is a situation where an exothermic reaction goes out of control. The rate of heat generation from the reaction exceeds the rate of heat removal from the reactor, leading to a rapid increase in temperature and pressure.[3] This can result in boiling of the solvent, over-pressurization of the reactor, and potentially a catastrophic failure of the vessel. In this compound synthesis via the SN2 pathway, a thermal runaway can be triggered by factors such as incorrect reagent addition rates, cooling system failure, or inadequate mixing.

Q3: What are the key process parameters to monitor to prevent a thermal runaway?

A3: Continuous monitoring of the following parameters is crucial for safe operation:

  • Reactor Temperature: This is the most critical parameter. A sudden, uncontrolled increase is a primary indicator of a potential runaway.

  • Coolant Temperature and Flow Rate: Ensures the cooling system is functioning effectively.

  • Reagent Addition Rate: The rate of addition of the limiting reagent (typically the isobutyl halide) directly controls the rate of heat generation.

  • Agitator Speed and Power Draw: Proper agitation is vital for uniform heat distribution and preventing localized hot spots. A change in power draw could indicate a change in viscosity or agitator failure.

  • Reactor Pressure: A rapid increase in pressure can indicate solvent boiling or decomposition of reactants.

Q4: What are the primary safety hazards associated with the reagents used in isovalonitrile synthesis?

A4: The primary hazards are associated with:

  • Sodium Cyanide (NaCN): Highly toxic if ingested, inhaled, or absorbed through the skin.[4] It is crucial to handle it in a well-ventilated area with appropriate personal protective equipment (PPE), including chemical-resistant gloves, eye protection, and respiratory protection. In case of contact with acids, it liberates highly toxic hydrogen cyanide (HCN) gas.

  • Isobutyl Halides (e.g., Isobutyl Bromide): These are flammable liquids and can be irritants.

  • Solvents (e.g., Ethanol, DMSO): Many organic solvents are flammable and may have their own specific health hazards.

Troubleshooting Guides

Issue 1: Uncontrolled Temperature Rise During Reagent Addition

Symptoms:

  • The reactor temperature is rising faster than expected and is difficult to control with the cooling system.

  • The temperature continues to rise even after stopping the addition of the isobutyl halide.

Potential Causes & Solutions:

Potential Cause Immediate Action Long-Term Solution
Reagent addition rate is too high. Immediately stop the addition of the isobutyl halide.Re-evaluate and validate the calculated addition rate based on calorimetric data. Implement a calibrated dosing pump with automated shut-off linked to temperature probes.
Cooling system failure or inefficiency. Ensure maximum coolant flow. Check for any blockages or leaks in the cooling lines. If the temperature continues to rise, prepare for emergency shutdown.Regularly inspect and maintain the cooling system. Ensure the heat transfer capacity of the reactor is sufficient for the scale of the reaction.
Inadequate agitation. Verify that the agitator is running at the correct speed. A sudden drop in motor power draw could indicate a failure.Install a baffle system in the reactor to improve mixing efficiency. Use a motor with sufficient torque for the reaction mass viscosity.
Incorrect concentration of reagents. Stop the reaction feed.Implement strict quality control checks on all incoming raw materials to verify their concentration and purity.
Issue 2: Low Conversion or Stalled Reaction

Symptoms:

  • In-process analysis (e.g., GC, HPLC) shows a significant amount of unreacted starting material after the expected reaction time.

  • The reaction temperature is stable but lower than the target, and there is minimal heat evolution.

Potential Causes & Solutions:

Potential Cause Immediate Action Long-Term Solution
Low reaction temperature. Gradually increase the reactor temperature to the target setpoint, closely monitoring for any sudden exotherm.Optimize the reaction temperature based on laboratory-scale experiments and calorimetric studies.
Poor quality of sodium cyanide. This is a dangerous situation as unreacted isobutyl halide may have accumulated. DO NOT simply add more cyanide or increase the temperature drastically.Source high-purity sodium cyanide from a reputable supplier. Implement a quality control test for cyanide activity before use in a large-scale reaction.
Presence of water in the reaction. If significant water is suspected, it may be necessary to abort the batch and rework.Use anhydrous solvents and ensure all equipment is thoroughly dried before use. The presence of water can lead to the formation of isobutanol as a byproduct.[1]

Quantitative Data Summary

The following table provides estimated thermochemical data for the synthesis of this compound from isobutyl bromide and sodium cyanide. Note: These are estimated values based on typical SN2 cyanation reactions and should be confirmed by experimental calorimetric studies for your specific process.

Parameter Estimated Value Significance
Heat of Reaction (ΔHrxn) -100 to -150 kJ/molIndicates a highly exothermic reaction. This value is crucial for designing the reactor's cooling system.
Adiabatic Temperature Rise (ΔTad) 150 - 250 °CRepresents the theoretical temperature increase if all the heat of reaction were contained within the reaction mass.[5] A high value signifies a significant thermal runaway hazard.
Maximum Temperature of the Synthesis Reaction (MTSR) Dependent on process conditionsThe highest temperature the reaction mixture could reach in the event of a cooling failure.[6] This must be kept below the decomposition temperature of any components in the mixture.

Experimental Protocols

Protocol 1: Large-Scale this compound Synthesis via Nucleophilic Substitution

WARNING: This procedure involves highly toxic materials and a significant exothermic reaction. It should only be performed by trained personnel in a well-equipped facility with appropriate safety measures in place.

Materials:

  • Sodium Cyanide (NaCN), finely powdered and dried

  • Isobutyl Bromide

  • Anhydrous Ethanol

  • Jacketed reactor with overhead stirrer, reflux condenser, temperature probe, and a controlled dosing pump.

  • Emergency quench system

Procedure:

  • Reactor Preparation: Ensure the reactor is clean and dry. Purge the reactor with an inert gas (e.g., nitrogen).

  • Charging Sodium Cyanide: Charge the reactor with anhydrous ethanol, followed by the slow addition of powdered sodium cyanide under agitation.

  • Initial Heating: Heat the stirred slurry to the desired reaction temperature (e.g., 60-70 °C).

  • Controlled Addition of Isobutyl Bromide: Begin the slow, controlled addition of isobutyl bromide via the dosing pump. The addition rate should be carefully calculated to ensure the cooling system can maintain a stable reactor temperature.

  • Reaction Monitoring: Continuously monitor the reactor temperature, pressure, and agitator power. Take periodic samples for in-process analysis to track the reaction progress.

  • Completion and Work-up: Once the reaction is complete (as determined by in-process analysis), cool the reactor to room temperature. The reaction mixture is then typically filtered to remove inorganic salts, and the this compound is purified by fractional distillation.

Visualizations

Exothermic_Reaction_Management_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_troubleshooting Troubleshooting Logic A 1. Risk Assessment & Calorimetry B 2. Define Safe Operating Limits A->B C 3. Prepare Reactor & Reagents B->C D 4. Controlled Reagent Addition C->D E 5. Continuous Monitoring (Temp, Pressure, Agitation) D->E F 6. In-Process Analysis E->F G Temperature Excursion? F->G G->E No H STOP ADDITION G->H Yes I Maximize Cooling H->I J Is Temperature Stabilizing? I->J K Resume at Lower Rate J->K Yes L EMERGENCY SHUTDOWN J->L No

Caption: Workflow for managing exothermic reactions in this compound synthesis.

Signaling_Pathway_Thermal_Runaway A Increased Heat Generation B Heat Removal Capacity Exceeded A->B C Temperature Rises B->C D Reaction Rate Accelerates C->D E Pressure Increases C->E D->A F Thermal Runaway D->F E->F

Caption: The escalating cycle of a thermal runaway reaction.

References

Technical Support Center: Minimizing Byproduct Formation in the Nitrilation of 3-Methylbutanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the nitrilation of 3-methylbutanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of 3-methylbutyronitrile, a valuable synthetic intermediate. Below you will find troubleshooting guides and frequently asked questions to help you minimize byproduct formation and maximize your reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the nitrilation of 3-methylbutanol?

A1: There are two primary synthetic routes for the conversion of 3-methylbutanol to 3-methylbutyronitrile:

  • Two-Step Substitution Pathway: This is the most common and direct method. It involves two key steps:

    • Activation of the Hydroxyl Group: The poor leaving hydroxyl group (-OH) of 3-methylbutanol is converted into a good leaving group, typically a sulfonate ester such as a tosylate (-OTs) or a mesylate (-OMs).

    • Nucleophilic Substitution: The activated alcohol is then reacted with a cyanide salt (e.g., sodium cyanide, potassium cyanide) in a nucleophilic substitution reaction (typically SN2) to introduce the nitrile group.

  • Oxidation-Amidation-Dehydration Pathway: This is a longer, multi-step alternative:

    • Oxidation: 3-methylbutanol is first oxidized to 3-methylbutanoic acid.

    • Amidation: The resulting carboxylic acid is then converted to 3-methylbutanamide.

    • Dehydration: The primary amide is subsequently dehydrated to yield 3-methylbutyronitrile.

Q2: What are the most common byproducts observed during the nitrilation of 3-methylbutanol?

A2: The formation of byproducts is highly dependent on the chosen synthetic route and reaction conditions. The most common byproducts include:

  • Elimination Products (Alkenes): Primarily 3-methyl-1-butene and 2-methyl-2-butene can form, especially in the substitution pathway if elimination (E2) competes with substitution (SN2). This is more prevalent at higher temperatures and with sterically hindered bases.

  • Isoamyl Ether: Dimerization of 3-methylbutanol can occur under certain conditions to form diisoamyl ether.

  • Unreacted Starting Material: Incomplete conversion will leave residual 3-methylbutanol or the intermediate sulfonate ester.

  • Side-products from the Amide Pathway: If using the oxidation-amidation-dehydration route, impurities can include unreacted 3-methylbutanoic acid or 3-methylbutanamide.

Q3: How can I minimize the formation of elimination byproducts (alkenes)?

A3: To favor the desired SN2 reaction over the competing E2 elimination, consider the following:

  • Choice of Leaving Group: Use a good leaving group that is not overly bulky, such as a mesylate or tosylate.

  • Reaction Temperature: Maintain a low to moderate reaction temperature. Higher temperatures tend to favor elimination over substitution.

  • Solvent: Use a polar aprotic solvent such as DMSO or DMF, which favors SN2 reactions.

  • Cyanide Source: Use a cyanide salt with a non-basic counter-ion where possible.

Troubleshooting Guides

This section provides solutions to common problems encountered during the nitrilation of 3-methylbutanol.

Problem 1: Low Yield of 3-Methylbutyronitrile in the Substitution Pathway
Potential Cause Troubleshooting Step Expected Outcome
Incomplete formation of the sulfonate ester intermediate. Ensure complete reaction of 3-methylbutanol with the sulfonyl chloride. Monitor the reaction by TLC or GC-MS. Consider using a slight excess of the sulfonyl chloride and a suitable base like pyridine to neutralize the HCl byproduct.Increased conversion to the sulfonate ester, leading to a higher overall yield of the nitrile.
Inefficient nucleophilic substitution. Optimize the reaction conditions for the SN2 reaction. Use a polar aprotic solvent (e.g., DMSO, DMF). Ensure the cyanide salt is fully dissolved. Consider using a phase-transfer catalyst if solubility is an issue.Improved rate and extent of the substitution reaction, resulting in a higher yield of the desired nitrile.
Side reactions consuming the starting material or intermediate. To minimize elimination, keep the reaction temperature as low as feasible while maintaining a reasonable reaction rate. Avoid strong, bulky bases.Reduced formation of alkene byproducts and increased selectivity for the nitrile product.
Problem 2: Significant Alkene Byproduct Formation
Potential Cause Troubleshooting Step Expected Outcome
Reaction temperature is too high. Lower the reaction temperature for the cyanide displacement step. While this may slow down the reaction, it will significantly disfavor the E2 elimination pathway.A decrease in the percentage of alkene byproducts in the final reaction mixture.
Use of a strong, sterically hindered base. If a base is used in the cyanide displacement step, switch to a weaker, non-nucleophilic base. Often, no additional base is required for the reaction of a sulfonate ester with a cyanide salt.Reduced propensity for elimination reactions.
Solvent choice favors elimination. Switch to a polar aprotic solvent like DMSO or DMF, which is known to favor SN2 reactions over E2.A higher ratio of substitution product (nitrile) to elimination products (alkenes).

Experimental Protocols

Protocol 1: Two-Step Synthesis of 3-Methylbutyronitrile via Tosylation

Step 1: Synthesis of 3-Methylbutyl Tosylate

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 3-methylbutanol (1.0 eq) in anhydrous pyridine at 0 °C (ice bath).

  • Slowly add p-toluenesulfonyl chloride (TsCl) (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to stir at 0 °C for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water and extract with diethyl ether or ethyl acetate.

  • Wash the organic layer sequentially with cold dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-methylbutyl tosylate.

Step 2: Synthesis of 3-Methylbutyronitrile

  • Dissolve the crude 3-methylbutyl tosylate (1.0 eq) in a polar aprotic solvent such as DMSO or DMF.

  • Add sodium cyanide (NaCN) (1.5 eq) to the solution.

  • Heat the reaction mixture to 50-60 °C and stir for 12-24 hours, monitoring the reaction by GC-MS.

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the combined organic extracts with water and brine to remove the solvent and any remaining cyanide salts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation.

  • Purify the crude 3-methylbutyronitrile by fractional distillation under reduced pressure.

Data Presentation

Table 1: Hypothetical Byproduct Profile under Different Reaction Conditions for the Substitution Pathway

Condition 3-Methylbutyronitrile (Yield %) 3-Methyl-1-butene (%) 2-Methyl-2-butene (%) Unreacted 3-Methylbutyl Tosylate (%)
Standard (DMSO, 60°C) 85537
High Temperature (DMSO, 100°C) 65151010
Alternative Solvent (Toluene, 60°C) 7010812

Note: These are representative values to illustrate trends. Actual results will vary based on specific experimental parameters.

Visualizations

Nitrilation_Pathways cluster_0 Substitution Pathway cluster_1 Oxidation-Amidation-Dehydration Pathway A 3-Methylbutanol B 3-Methylbutyl Tosylate/Mesylate A->B  TsCl or MsCl, Pyridine C 3-Methylbutyronitrile B->C  NaCN, DMSO (SN2) D Alkene Byproducts (3-Methyl-1-butene, 2-Methyl-2-butene) B->D  Heat (E2) E 3-Methylbutanol F 3-Methylbutanoic Acid E->F  Oxidizing Agent (e.g., PCC) G 3-Methylbutanamide F->G  SOCl2, then NH3 H 3-Methylbutyronitrile G->H  Dehydrating Agent (e.g., P2O5)

Caption: Synthetic pathways for the nitrilation of 3-methylbutanol.

Troubleshooting_Logic Start Low Yield or High Impurity Check_Byproducts Analyze reaction mixture by GC-MS. Identify major byproducts. Start->Check_Byproducts High_Alkene High Alkene Content? Check_Byproducts->High_Alkene High_SM High Starting Material? Check_Byproducts->High_SM High_Alkene->High_SM No Lower_Temp Lower reaction temperature. High_Alkene->Lower_Temp Yes Change_Solvent Use polar aprotic solvent (DMSO/DMF). High_Alkene->Change_Solvent Yes Check_LG_Formation Confirm complete formation of sulfonate ester. High_SM->Check_LG_Formation Yes Optimize_Subst Optimize substitution conditions (e.g., cyanide concentration). High_SM->Optimize_Subst No End Improved Yield/Purity Lower_Temp->End Change_Solvent->End Check_LG_Formation->End Optimize_Subst->End

Validation & Comparative

GC-MS vs. HPLC for Isovaleronitrile Purity Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of isovaleronitrile, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals, is critical to ensure the safety and efficacy of the final product. Accurate and reliable analytical methods are therefore essential for its quality control. This guide provides an objective comparison of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the purity analysis of this compound. We present a summary of their performance, detailed experimental protocols, and visual workflows to aid in selecting the most appropriate method for your analytical needs.

At a Glance: GC-MS vs. HPLC for this compound

FeatureGC-MSHPLC
Principle Separation based on volatility and polarity in the gas phase, with mass-based detection.Separation based on polarity and interactions with the stationary phase in the liquid phase, with various detection methods (e.g., UV).
Suitability for this compound Excellent, due to the volatile nature of this compound.[1][2]Possible, but less common and may require derivatization for sensitive detection.
Selectivity & Identification High, mass spectrometry provides structural information for definitive peak identification.Moderate to high, dependent on the detector and chromatographic resolution.
Sensitivity High, capable of detecting trace-level impurities.[2]Variable, dependent on the chromophore of the analyte and the detector used.
Resolution Excellent for separating volatile impurities with different boiling points.Good, effective for separating non-volatile or less volatile impurities.
Typical Run Time Faster, typically in the range of 10-30 minutes.Slower, typically in the range of 15-60 minutes.
Sample Throughput High.Moderate.
Cost per Analysis Generally lower due to minimal solvent usage.Higher due to solvent consumption and disposal costs.
Typical Impurities Detected Unreacted starting materials (e.g., isoamyl alcohol, isovaleric acid), residual solvents, and volatile byproducts.Less volatile byproducts, degradation products, and non-volatile starting materials.

Experimental Protocols

GC-MS Protocol for this compound Purity Analysis

This protocol outlines a general method for the direct analysis of this compound to determine its purity and identify volatile impurities.

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable solvent, such as methanol or dichloromethane, to create a stock solution.

  • Further dilute the stock solution to a final concentration of approximately 1 mg/mL for analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MS or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL with a split ratio of 50:1.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: 35 - 300 amu.

3. Data Analysis:

  • The purity of this compound is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).

  • Quantification of impurities can be performed using an internal or external standard method.

HPLC Protocol for this compound Purity Analysis

As this compound lacks a strong UV chromophore, direct UV detection can be challenging. This hypothetical protocol is based on the analysis of similar small, polar molecules and may require optimization.

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample.

  • Dissolve the sample in 10 mL of the mobile phase to create a stock solution.

  • Further dilute the stock solution to a final concentration of approximately 1 mg/mL for analysis.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a Diode Array Detector (DAD) or UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

3. Data Analysis:

  • The purity is determined by the area percentage of the this compound peak relative to all other observed peaks in the chromatogram.

  • Quantification can be performed using an external standard curve prepared from a high-purity this compound reference standard.

Workflow Diagrams

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh this compound B Dissolve in Solvent A->B C Dilute to 1 mg/mL B->C D Inject Sample (1 µL) C->D E Vaporization & Separation in GC Column D->E F Elution E->F G Ionization (EI) F->G H Mass Analysis (MS) G->H I Chromatogram Generation H->I J Peak Integration I->J K Mass Spectral Library Search I->K L Purity Calculation & Impurity Identification J->L K->L

Caption: Experimental workflow for this compound purity analysis by GC-MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh this compound B Dissolve in Mobile Phase A->B C Dilute to 1 mg/mL B->C D Filter (0.45 µm) C->D E Inject Sample (10 µL) D->E F Separation on C18 Column E->F G Elution F->G H UV Detection (210 nm) G->H I Chromatogram Generation H->I J Peak Integration I->J K Purity Calculation J->K

Caption: Experimental workflow for this compound purity analysis by HPLC.

Discussion

For the purity analysis of this compound, GC-MS is the superior technique.[1][2] Its suitability for volatile compounds, coupled with the high specificity of mass spectrometric detection, allows for the confident identification and quantification of a wide range of potential impurities. These may include unreacted starting materials from synthesis, such as isoamyl alcohol or isovaleric acid, as well as volatile byproducts. The ability to use mass spectral libraries for impurity identification is a significant advantage, particularly in a research and development setting where unexpected impurities may be present.

While HPLC is a versatile and powerful technique for a broad range of compounds, its application to this compound is less straightforward.[1] The lack of a strong chromophore in the this compound molecule necessitates detection at low UV wavelengths, which can lead to lower sensitivity and potential interference from solvents and other impurities. Although derivatization could be employed to enhance detectability, this adds complexity and potential for sample preparation errors. HPLC may be considered if non-volatile impurities are of primary concern and a suitable detection method is available.

Conclusion

Both GC-MS and HPLC are valuable analytical tools, but for the specific application of this compound purity analysis, GC-MS is the more appropriate and robust method. Its inherent suitability for volatile compounds, high sensitivity, and the definitive identification capabilities of mass spectrometry make it the recommended choice for researchers, scientists, and drug development professionals to ensure the quality and purity of this compound.

References

A Comparative Guide to the Validation of Analytical Methods for Isovaleronitrile Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies applicable to the quantification of isovaleronitrile. Due to a lack of publicly available, fully validated methods specifically for this compound, this document presents data from validated methods for analogous short-chain aliphatic nitriles and other volatile compounds. These serve as representative examples to guide researchers in the development and validation of their own assays for this compound. The principles and techniques described are directly transferable.

The validation parameters presented are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring a robust framework for assessing the suitability of an analytical procedure.

Comparison of Analytical Methods

The following tables summarize the performance of two common analytical techniques, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), for the quantification of compounds structurally similar to this compound. This data is extracted from studies on related volatile organic compounds and short-chain fatty acids, providing a benchmark for expected performance.

Table 1: Gas Chromatography (GC) Method Performance for Volatile Compound Analysis

Validation ParameterGC-FID for Alcohols in Fermented FoodsHS-SPME-GC-MS for Volatile Nitrosamines in Meat
Linearity (R²) > 0.999[1]> 0.997[2]
Accuracy (% Recovery) 89.06 - 102.17[1]92 - 113[2]
Precision (%RSD) < 5.35[1]0.81 - 8.0[2]
Limit of Detection (LOD) 0.35 - 0.79 mg/kg[1]< 3.6 µg/kg[2]
Limit of Quantification (LOQ) 1.05 - 2.40 mg/kg[1]< 12 µg/kg[2]

Table 2: High-Performance Liquid Chromatography (HPLC) Method Performance for Short-Chain Fatty Acid Analysis

Validation ParameterHPLC-UV for Short-Chain Fatty Acids
Linearity (R²) 0.9951 - 0.9993[3][4]
Accuracy (% Recovery) Within specified ranges
Precision (%RSD) Within specified ranges
Limit of Detection (LOD) 0.13 - 0.33 mM[3][4]
Limit of Quantification (LOQ) 0.5 - 1.0 mM[3][4]

Experimental Protocols

Below are detailed methodologies for the types of analyses presented above. These protocols can be adapted for the quantification of this compound.

Protocol 1: Gas Chromatography-Flame Ionization Detection (GC-FID) for Volatile Compounds

This protocol is based on the analysis of alcohols in fermented foods and is a suitable starting point for developing a GC-FID method for this compound.

1. Sample Preparation:

  • Homogenize the sample matrix.

  • Perform a liquid-liquid extraction using a suitable organic solvent (e.g., ethyl acetate).

  • Add an appropriate internal standard.

  • Vortex and centrifuge the sample to separate the organic layer.

  • Transfer the organic layer to a GC vial for analysis.

2. GC-FID Conditions:

  • Column: Use a capillary column suitable for volatile compounds, such as a DB-5ms or equivalent.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.[5]

  • Oven Temperature Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 250 °C) at a controlled rate.[5]

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.[5]

  • Injection Mode: Split or splitless, depending on the expected concentration of the analyte.

3. Validation Parameters to Assess:

  • Specificity: Analyze blank matrix samples to ensure no interfering peaks at the retention time of this compound.

  • Linearity: Prepare a series of calibration standards of this compound in the expected concentration range and inject them. Plot the peak area ratio (analyte/internal standard) against concentration and determine the correlation coefficient (R²).

  • Accuracy: Spike known amounts of this compound into blank matrix samples at different concentration levels (low, medium, high). Analyze the samples and calculate the percentage recovery.

  • Precision:

    • Repeatability (Intra-day precision): Analyze multiple replicates of a spiked sample on the same day.

    • Intermediate Precision (Inter-day precision): Analyze multiple replicates of a spiked sample on different days with different analysts or equipment.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary method parameters (e.g., oven temperature, flow rate) and assess the impact on the results.

Protocol 2: Headspace-Solid Phase Microextraction-Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) for Volatile Nitriles

This protocol, adapted from methods for volatile nitrosamines, is ideal for trace-level analysis of this compound in complex matrices.

1. Sample Preparation (HS-SPME):

  • Place a known amount of the homogenized sample into a headspace vial.

  • Add a salting-out agent (e.g., NaCl) to improve the release of volatile compounds.[2]

  • Seal the vial and place it in a heated autosampler.

  • Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period to adsorb the volatile analytes.[2]

2. GC-MS Conditions:

  • Desorption: The SPME fiber is thermally desorbed in the GC inlet.

  • Column: A capillary column appropriate for volatile analysis.

  • Oven Temperature Program: A programmed temperature gradient to separate the analytes.

  • Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

3. Validation Parameters: The same parameters as described in Protocol 1 should be assessed.

Protocol 3: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for Short-Chain Aliphatic Compounds

While GC is generally preferred for volatile compounds like this compound, HPLC can be an alternative, particularly after derivatization. This protocol is based on the analysis of short-chain fatty acids.

1. Sample Preparation and Derivatization:

  • Extract this compound from the sample matrix.

  • Derivatize the analyte with a UV-absorbing agent to enhance detection.

  • Reconstitute the derivatized sample in a suitable solvent for HPLC analysis.

2. HPLC-UV Conditions:

  • Column: A reverse-phase C18 column is commonly used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: The maximum absorbance wavelength of the derivatized this compound. For underivatized short-chain compounds, a low wavelength like 210 nm may be used, though this is less specific.[3][4]

  • Column Temperature: Maintained at a constant temperature (e.g., 30 °C).

3. Validation Parameters: The same parameters as described in Protocol 1 should be assessed.

Visualization of the Analytical Method Validation Workflow

The following diagram illustrates the logical workflow for the validation of an analytical method, as guided by ICH principles.

G method_development Analytical Method Development validation_protocol Prepare Validation Protocol method_development->validation_protocol specificity Specificity validation_protocol->specificity linearity Linearity validation_protocol->linearity accuracy Accuracy validation_protocol->accuracy precision Precision validation_protocol->precision lod_loq LOD & LOQ validation_protocol->lod_loq robustness Robustness validation_protocol->robustness system_suitability System Suitability validation_protocol->system_suitability validation_report Compile Validation Report specificity->validation_report linearity->validation_report accuracy->validation_report precision->validation_report lod_loq->validation_report robustness->validation_report system_suitability->validation_report method_implementation Method Implementation for Routine Use validation_report->method_implementation

Caption: Workflow for Analytical Method Validation.

References

Comparing the reactivity of Isovaleronitrile with other aliphatic nitriles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of aliphatic nitriles is crucial for optimizing synthetic routes and developing novel therapeutics. This guide provides an objective comparison of the reactivity of isovaleronitrile, a branched-chain nitrile, with other aliphatic nitriles, supported by available experimental data and established chemical principles.

The reactivity of the nitrile functional group is primarily dictated by the electrophilicity of the carbon atom and the stability of the nitrogen's lone pair. In aliphatic nitriles, the structure of the alkyl chain, particularly the degree of branching near the cyano group, plays a significant role in modulating this reactivity. This compound, with its characteristic isobutyl group, serves as a key example of how steric hindrance influences reaction kinetics and outcomes compared to its linear counterparts.

Comparative Reactivity in Key Transformations

The difference in reactivity between this compound and other aliphatic nitriles is most pronounced in common transformations such as hydrolysis, reduction, and α-alkylation. Generally, the bulky isobutyl group in this compound sterically hinders the approach of reagents to the nitrile carbon, leading to slower reaction rates compared to linear nitriles under similar conditions.[1]

Hydrolysis

The hydrolysis of nitriles to carboxylic acids is a fundamental transformation that can be catalyzed by either acid or base.[2][3] Steric hindrance around the nitrile group can significantly impact the rate of this reaction.

General Observation: Branched nitriles like this compound exhibit slower hydrolysis rates compared to linear nitriles due to the increased steric bulk impeding the approach of water or hydroxide ions to the electrophilic nitrile carbon.[1] For instance, the hydrolysis of valeronitrile (a linear C5 nitrile) has been studied under supercritical water conditions, achieving high conversion and selectivity, suggesting that forcing conditions might be necessary for efficient hydrolysis of sterically hindered nitriles.[4][5]

Reduction

The reduction of nitriles to primary amines is a vital synthetic tool, commonly achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[6][7]

With Lithium Aluminum Hydride (LiAlH₄): While LiAlH₄ is a potent reducing agent capable of reducing most nitriles, the reaction rate can be influenced by steric factors.[2][8] The reduction of branched nitriles may be slower and might require more stringent conditions compared to linear nitriles.[1]

Catalytic Hydrogenation: This method, often employing catalysts like Raney Nickel or Palladium on carbon (Pd/C), is also sensitive to the steric environment of the nitrile group.[9][10][11][12] The larger footprint of the catalyst's active site can make it more challenging to access the sterically encumbered nitrile group of this compound, potentially leading to lower reaction rates or requiring higher temperatures and pressures.[1] Studies on the hydrogenation of various aliphatic nitriles have shown that sterically demanding secondary and tertiary nitriles can be successfully reduced, but often require optimized conditions.[13]

α-Alkylation

The α-carbon of nitriles can be deprotonated to form a carbanion, which can then act as a nucleophile in alkylation reactions. The acidity of the α-proton and the stability of the resulting carbanion are key to the success of this reaction.

Quantitative Data Summary

While direct side-by-side kinetic comparisons for this compound against other specific aliphatic nitriles are not extensively documented in readily available literature, the following table summarizes the general reactivity trends and provides representative yields for various aliphatic nitriles in key transformations. The data is compiled from multiple sources and should be interpreted as illustrative of the general principles of reactivity.

TransformationNitrile SubstrateReagents and ConditionsProductYield (%)Reference(s)
Hydrolysis ValeronitrileSupercritical water, 400-500 °C, 30 MPaValeric acid>90%[4][5]
Various NitrilesBa(OH)₂ (aq), RefluxCarboxylic acid saltNot specified[16]
Reduction General Aliphatic NitrilesLiAlH₄, THF, 0 °C to RT, 4hPrimary AmineGeneral procedure[17]
AcetonitrilePd/SiO₂, H₂, Flow, 70°CEthylamine~100%[13]
HexanenitrileFe/Fe-O@SiO₂, Al foil, NH₃, H₂, i-PrOH, 120°C, 24hHexylamine93%[18]
α-Alkylation ArylacetonitrilesPrimary Alcohols, Cobalt Catalyst, KOH, Toluene, 140°Cα-Alkylated Nitrileup to 95%[15]

Experimental Protocols

Detailed methodologies for the key reactions discussed are provided below. These are general protocols and may require optimization for specific substrates.

Protocol 1: Alkaline Hydrolysis of Aliphatic Nitriles

Materials:

  • Aliphatic nitrile (e.g., this compound)

  • Methanol or Ethanol

  • 10% aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution

  • 1 N Hydrochloric Acid (HCl)

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Water

  • Brine solution

Procedure:

  • Dissolve the nitrile (1 equivalent) in methanol or ethanol (10 volumes).

  • Add 10% aqueous NaOH or KOH (2 volumes) to the solution.

  • Stir the mixture at room temperature for 16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). If the reaction is slow, it can be heated to 60 °C.

  • Concentrate the reaction mixture under reduced pressure.

  • Dilute the residue with water (10 volumes) and extract with DCM (2 x 10 volumes) to remove any unreacted nitrile.

  • Cool the aqueous layer in an ice bath and acidify to pH 3 with 1 N HCl.

  • Extract the acidified aqueous layer with DCM (2 x 5 volumes).

  • Combine the organic layers, wash successively with water (10 volumes) and brine solution.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the carboxylic acid.

  • The crude product can be purified by column chromatography if necessary.

Protocol 2: Reduction of Aliphatic Nitriles with Lithium Aluminum Hydride (LiAlH₄)[17]

Materials:

  • Aliphatic nitrile (e.g., this compound)

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Water

  • 10% Sodium Hydroxide (NaOH) solution

  • Ethyl acetate or Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Brine solution

  • Celite

Procedure:

  • To a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF (10 volumes) at 0 °C under a nitrogen atmosphere, add a solution of the nitrile (1 equivalent) in anhydrous THF dropwise.

  • Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (1 volume), 10% NaOH solution (1.5 volumes), and then water again (3 volumes).

  • Filter the resulting suspension through a pad of Celite and wash the filter cake with ethyl acetate or DCM.

  • Separate the layers of the filtrate. Wash the organic layer successively with water (2 x 10 volumes) and brine solution.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the primary amine.

  • The crude product can be purified by column chromatography.

Protocol 3: Catalytic Hydrogenation of Aliphatic Nitriles using Raney Nickel[12]

Materials:

  • Aliphatic nitrile (e.g., this compound)

  • Raney Nickel (slurry in water or ethanol)

  • Solvent (e.g., Ethanol, Methanol, or Acetic Acid)

  • Hydrogen gas (H₂)

  • Hydrogenation apparatus (e.g., Parr shaker or a flask with a hydrogen balloon)

Procedure:

  • In a suitable hydrogenation vessel, dissolve the nitrile in the chosen solvent.

  • Carefully add the Raney Nickel slurry. Caution: Raney Nickel is pyrophoric when dry and should be handled with care under an inert atmosphere if solvent is removed.[11][12]

  • Seal the vessel and purge it with an inert gas (e.g., argon or nitrogen) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (this can range from atmospheric pressure using a balloon to higher pressures in an autoclave).

  • Stir the reaction mixture vigorously at the desired temperature (ranging from room temperature to elevated temperatures) until the uptake of hydrogen ceases or the reaction is complete as monitored by TLC or GC.

  • Carefully vent the excess hydrogen and purge the vessel with an inert gas.

  • Filter the catalyst from the reaction mixture through a pad of Celite. Caution: The filter cake should not be allowed to dry as it can be pyrophoric.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude primary amine.

  • The product can be further purified by distillation or column chromatography.

Visualizing Reaction Pathways and Experimental Logic

To further elucidate the processes described, the following diagrams, generated using the DOT language, illustrate a key reaction pathway and a general experimental workflow.

Hydrolysis_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Tautomerization cluster_step3 Step 3: Further Hydrolysis Nitrile R-C≡N Intermediate1 [R-C(O⁻)=NH] Nitrile->Intermediate1 H₂O Hydroxide OH⁻ Hydroxide->Nitrile Amide R-C(=O)NH₂ Intermediate1->Amide Carboxylate R-COO⁻ + NH₃ Amide->Carboxylate OH⁻, H₂O

Figure 1. Simplified mechanism of base-catalyzed nitrile hydrolysis.

Experimental_Workflow start Start: Select Nitrile and Reaction Type setup Reaction Setup: - Add Nitrile and Reagents to Flask start->setup reaction Run Reaction: - Stir at specified temperature - Monitor by TLC/GC setup->reaction workup Work-up: - Quench reaction - Extraction and washing reaction->workup purification Purification: - Distillation or Column Chromatography workup->purification analysis Product Analysis: - NMR, IR, MS purification->analysis end End: Isolated Product analysis->end

Figure 2. General experimental workflow for nitrile transformations.

Conclusion

References

Spectroscopic comparison of Isovaleronitrile and its isomers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic chemistry, isomers—molecules sharing the same molecular formula but differing in atomic arrangement—present a fascinating challenge for identification and characterization. This guide provides a detailed spectroscopic comparison of isovaleronitrile (3-methylbutanenitrile) and its structural isomers: valeronitrile (pentanenitrile), pivalonitrile (2,2-dimethylpropanenitrile), and 2-methylbutyronitrile. For researchers, scientists, and professionals in drug development, understanding the nuanced differences in their spectroscopic signatures is paramount for unambiguous identification and quality control.

Isomeric Landscape of C₅H₉N Nitriles

This compound and its isomers all share the molecular formula C₅H₉N.[1][2][3] Their distinct structural arrangements, however, give rise to unique spectroscopic properties. The relationship between these isomers is illustrated in the diagram below.

isomers Isomers of C5H9N Nitriles C5H9N C₅H₉N This compound This compound (3-Methylbutanenitrile) C5H9N->this compound valeronitrile Valeronitrile (Pentanenitrile) C5H9N->valeronitrile pivalonitrile Pivalonitrile (2,2-Dimethylpropanenitrile) C5H9N->pivalonitrile methylbutyronitrile 2-Methylbutyronitrile C5H9N->methylbutyronitrile

Caption: Structural relationship of this compound and its isomers.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its isomers, providing a quantitative basis for their differentiation.

Infrared (IR) Spectroscopy

The most prominent feature in the IR spectra of nitriles is the C≡N stretching vibration. While generally appearing in the same region, the exact wavenumber can be influenced by the molecular structure.

CompoundC≡N Stretch (cm⁻¹)Reference(s)
This compound2240-2260[2]
Valeronitrile~2245[4][5]
Pivalonitrile~2235[6][7]
2-Methylbutyronitrile~2245[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom, respectively, offering a powerful tool for isomer differentiation.

¹H NMR Spectral Data (Chemical Shift δ in ppm)

Compound-CH₃-CH₂--CH-SolventReference(s)
This compound~1.0-1.2 (d, 6H)~2.4-2.6 (d, 2H)~2.0-2.2 (m, 1H)CDCl₃[2]
Valeronitrile~0.9 (t, 3H)~1.5-1.7 (m, 4H), ~2.3 (t, 2H)-CDCl₃[9]
Pivalonitrile~1.3 (s, 9H)--CDCl₃[6]
2-Methylbutyronitrile~1.0 (t, 3H), ~1.2 (d, 3H)~1.5-1.7 (m, 2H)~2.4 (m, 1H)CDCl₃[10]

d = doublet, t = triplet, q = quartet, m = multiplet, s = singlet

¹³C NMR Spectral Data (Chemical Shift δ in ppm)

Compound-CN-CH₃-CH₂--CH-SolventReference(s)
This compound~119-120~22-25~43~25CDCl₃[2]
Valeronitrile~119~13~22, ~27, ~17-CDCl₃[11]
Pivalonitrile~123~27-~31CDCl₃[6]
2-Methylbutyronitrile~123~11, ~16~26~33CDCl₃[10]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation patterns of the molecules. All isomers have a molecular weight of approximately 83.13 g/mol .[1][2]

CompoundKey Fragments (m/z)Reference(s)
This compound83, 68, 55, 43, 41[12]
Valeronitrile83, 54, 43, 41, 27[2][13]
Pivalonitrile83, 68, 57, 41, 29[6]
2-Methylbutyronitrile83, 68, 55, 41, 27[10][14]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

Infrared (IR) Spectroscopy

A neat (undiluted) liquid sample is analyzed using a Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: A single drop of the neat liquid nitrile is placed between two polished salt plates (e.g., NaCl or KBr).[12][15] The plates are pressed together to form a thin liquid film.

  • Data Acquisition: The salt plates are placed in the sample holder of the FTIR spectrometer. A background spectrum of the clean salt plates is recorded, followed by the sample spectrum. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

  • Data Analysis: The characteristic C≡N stretching vibration is identified in the region of 2220-2260 cm⁻¹.[16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.

  • Sample Preparation: Approximately 5-20 mg of the nitrile sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[17][18][19] A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Data Acquisition: The NMR tube is placed in the spectrometer. The magnetic field is shimmed to achieve homogeneity. For ¹H NMR, the spectrum is acquired over a range of approximately 0-12 ppm. For ¹³C NMR, a proton-decoupled spectrum is typically acquired over a range of 0-220 ppm.

  • Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to the reference standard. Signal multiplicity, integration (for ¹H NMR), and chemical shifts are used to elucidate the structure.

Mass Spectrometry (MS)

Mass spectra are typically obtained using a mass spectrometer coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

  • Sample Preparation: A dilute solution of the nitrile in a volatile organic solvent (e.g., methanol or acetonitrile) is prepared.

  • Data Acquisition: The sample is injected into the GC, where it is vaporized and separated from the solvent and any impurities. The separated compound then enters the mass spectrometer, where it is ionized (commonly by electron impact, EI). The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

  • Data Analysis: The mass spectrum shows the relative abundance of different fragments. The molecular ion peak (M⁺) confirms the molecular weight, and the fragmentation pattern provides structural clues.

References

A Comparative Guide to Isovaleronitrile Production: Benchmarking Against Industrial Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of prevalent industrial manufacturing processes for isovaleronitrile against emerging biocatalytic alternatives. The following sections detail the performance metrics, experimental protocols, and process workflows to support informed decisions in research, development, and scale-up operations.

Data Presentation: Performance Metrics Comparison

The production of this compound (3-methylbutanenitrile) is benchmarked by several key performance indicators, including yield, selectivity, purity, and the sustainability of the process. Traditional chemical synthesis routes are contrasted with modern biocatalytic methods, which offer greener and often more specific reaction pathways.

Production Method Precursor(s) Catalyst/Reagent Typical Yield (%) Selectivity (%) Purity (%) Key Reaction Conditions Advantages Disadvantages
Industrial Ammoxidation 3-Methylbutanol, Ammoniae.g., V₂O₅-TiO₂, CuO/Al₂O₃70 - 80%[1]~85%[1]>98%High Temperature (380–420°C)[1]Established, high throughputHigh energy consumption, potential for over-oxidation byproducts[1]
Dehydration of Isovaleramide IsovaleramidePhosphorus Pentoxide (P₂O₅)HighModerate-High>98%Elevated Temperatures[2]Classical, effective routeUse of harsh dehydrating agents, waste generation[2]
Nitrilation of 3-Methylbutanol 3-MethylbutanolSodium Cyanide (NaCN)Moderate-HighModerate>98%Presence of a catalyst[2]Direct conversionHigh toxicity due to cyanide use
Biocatalytic Dehydration IsovaleraldoximeAldoxime Dehydratase (Oxd)Up to 91% (for analogous nitriles)[3]HighHighMild Conditions (e.g., Room Temp, Aqueous)[3][4]Cyanide-free, environmentally benign, high specificity[2][5]Enzyme stability and cost can be a factor, requires aldoxime precursor[3]
Biocatalytic Oxidation/Nitrilation 3-MethylbutanolGalactose Oxidase, AmmoniaModerate-HighHighHighMild Conditions (Air, Aqueous)[6]One-pot, cyanide-free, uses air as oxidant[6]Emerging technology, enzyme promiscuity may need optimization[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing results. Below are protocols for a standard industrial synthesis method and a common analytical procedure for product quantification and qualification.

Protocol for Ammoxidation of 3-Methylbutanol

This protocol is a conceptual representation based on established industrial ammoxidation processes.

Objective: To synthesize this compound from 3-methylbutanol via catalytic ammoxidation.

Materials:

  • 3-Methylbutanol (Isoamyl alcohol)

  • Anhydrous Ammonia (NH₃)

  • Oxygen (or Air)

  • Vanadium pentoxide-titanium dioxide (V₂O₅-TiO₂) catalyst

  • Fixed-bed continuous flow reactor

  • Condenser and collection vessel

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Catalyst Bed Preparation: The V₂O₅-TiO₂ catalyst is packed into a fixed-bed reactor tube. The reactor is heated to the target temperature range of 380–420°C.

  • Reactant Feed: A gaseous mixture of 3-methylbutanol, ammonia, and air is prepared. A typical molar ratio might be 1:1.5 (alcohol:NH₃).[1]

  • Reaction: The reactant mixture is continuously fed through the heated catalyst bed. The flow rate is controlled to optimize residence time and maximize conversion and selectivity.

  • Product Condensation: The reactor effluent, containing this compound, unreacted starting materials, water, and byproducts, is passed through a condenser to liquefy the products.

  • Separation and Purification: The crude liquid product is collected. This compound is separated from the aqueous phase and other impurities. Final purification to >98% purity is typically achieved through fractional distillation, taking advantage of this compound's boiling point of approximately 128-130°C.[2]

  • Analysis: The purity and yield of the final product are determined using GC-MS analysis.

Protocol for Purity and Identity Analysis via GC-MS

Objective: To confirm the identity and quantify the purity of a synthesized this compound sample.

Materials & Equipment:

  • This compound sample

  • High-purity solvent for dilution (e.g., Dichloromethane)

  • Internal standard (e.g., Dodecane)

  • Gas Chromatograph (GC) with a suitable capillary column (e.g., DB-5ms)

  • Mass Spectrometer (MS) detector

  • Autosampler vials

Procedure:

  • Sample Preparation: A stock solution of the this compound sample is prepared by dissolving a known mass in a specific volume of dichloromethane. A known concentration of an internal standard is added.

  • Instrument Setup: The GC-MS is configured with an appropriate temperature program for the inlet and oven to ensure separation of this compound from potential impurities. The MS is set to scan a relevant mass range (e.g., m/z 30-200).

  • Injection: A 1 µL aliquot of the prepared sample is injected into the GC inlet.

  • Data Acquisition: The sample is vaporized and travels through the GC column, where compounds are separated based on their boiling points and interactions with the column's stationary phase. The separated compounds then enter the MS, where they are ionized and fragmented. The mass-to-charge ratio of these fragments is recorded.

  • Data Analysis:

    • Identification: The retention time of the major peak is compared to that of a known this compound standard. The resulting mass spectrum is compared against a reference library (e.g., NIST) to confirm the molecular structure.[7]

    • Quantification: The purity is calculated by comparing the peak area of this compound to the total area of all peaks in the chromatogram (area percent method). For more precise quantification, the peak area ratio of this compound to the internal standard is used to determine the exact concentration from a calibration curve.

Mandatory Visualizations

The following diagrams illustrate the comparative workflows and a key biocatalytic pathway for this compound synthesis.

G cluster_0 Industrial Chemocatalysis cluster_1 Emerging Biocatalysis cluster_2 Quality Control a1 Precursor (e.g., 3-Methylbutanol) a2 High-Temp Reactor (Ammoxidation) a1->a2 NH₃, Air, Catalyst a3 Crude Product a2->a3 a4 Fractional Distillation a3->a4 a5 High-Purity This compound (>98%) a4->a5 c1 Final Product Sample a5->c1 b1 Precursor (e.g., Isovaleraldoxime) b2 Bioreactor (Aqueous, Mild Temp) b1->b2 Aldoxime Dehydratase b3 Crude Product b2->b3 b4 Solvent Extraction b3->b4 b5 Purified This compound b4->b5 b5->c1 c2 GC-MS Analysis c1->c2 c3 Purity & Identity Confirmation c2->c3

Caption: Comparative workflow of industrial vs. biocatalytic this compound production.

G cluster_pathway Biocatalytic Pathway: Aldoxime Dehydration precursor Isovaleraldehyde aldoxime Isovaleraldoxime precursor->aldoxime hydroxylamine Hydroxylamine (NH₂OH) hydroxylamine->aldoxime product This compound aldoxime->product Catalytic Dehydration water H₂O aldoxime->water Elimination of Water enzyme Aldoxime Dehydratase (Oxd Enzyme) enzyme->aldoxime

Caption: Cyanide-free biocatalytic synthesis of this compound via aldoxime dehydration.

References

Cross-validation of Isovaleronitrile analysis between different laboratories

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Inter-Laboratory Cross-Validation of Isovaleronitrile Analysis

For Researchers, Scientists, and Drug Development Professionals

The accurate and consistent quantification of this compound is critical in various research and development settings. When analytical testing is conducted across multiple laboratories, establishing the comparability of results is paramount to ensure data integrity and make informed decisions. This guide provides a framework for the cross-validation of this compound analysis between different laboratories, offering objective comparisons of analytical performance and detailed experimental protocols.

Inter-laboratory cross-validation, also known as analytical method transfer, is a documented process that qualifies a receiving laboratory to use an analytical method that originated in a transferring laboratory.[1] The primary objective is to ensure that both laboratories can achieve comparable results, thereby maintaining the method's validated state.[1] This process is crucial when a method is transferred to a new site, when testing is outsourced to a contract research organization (CRO), or when multiple laboratories are participating in the analysis of samples for a single study.[1][2][3][4]

Key Performance Parameters for Cross-Validation

The successful transfer of an analytical method hinges on the demonstration of comparable performance between the transferring and receiving laboratories. The following parameters are critical for this assessment, with acceptance criteria generally defined in a validation protocol prior to the study.[2]

Table 1: Hypothetical Performance Data for this compound Analysis by GC-MS

Performance ParameterTransferring Laboratory (Lab A)Receiving Laboratory (Lab B)Acceptance Criteria
Linearity (r²) 0.99920.9989≥ 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL1 ng/mLWithin ± 20% of Lab A
Intra-day Precision (%CV) 2.5%3.1%≤ 15%
Inter-day Precision (%CV) 4.1%4.8%≤ 15%
Accuracy (%Bias) -1.8% to +2.3%-2.5% to +3.0%Within ± 15%
Recovery 95.2%93.8%80% - 120%
Experimental Workflow for Cross-Validation

A structured workflow is essential for a successful inter-laboratory cross-validation study. The following diagram illustrates a typical process, from initial planning to final data comparison.

Cross-Validation Workflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis & Comparison cluster_reporting Phase 4: Reporting p1 Define Acceptance Criteria p2 Develop Validation Protocol p1->p2 e1 Prepare & Distribute Samples e2 Lab A Analysis e1->e2 e3 Lab B Analysis e1->e3 a1 Statistical Analysis e2->a1 e3->a1 a2 Compare Results a1->a2 a3 Acceptance Decision a2->a3 r1 Generate Final Report a3->r1

Caption: A typical workflow for an inter-laboratory cross-validation study.

Detailed Experimental Protocol: GC-MS Analysis of this compound

This protocol provides a detailed methodology for the gas chromatography-mass spectrometry (GC-MS) analysis of this compound in a biological matrix (e.g., plasma). This protocol is based on general principles for volatile organic compound analysis and should be adapted and validated for specific laboratory conditions.

Materials and Reagents
  • This compound reference standard (≥99% purity)

  • Internal Standard (IS), e.g., this compound-d7

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Water, ultrapure

  • Control biological matrix (e.g., human plasma)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Standard and Sample Preparation

2.1. Stock Solutions

  • Prepare a primary stock solution of this compound (1 mg/mL) in methanol.

  • Prepare a primary stock solution of the internal standard (1 mg/mL) in methanol.

2.2. Calibration Standards and Quality Control (QC) Samples

  • Prepare working solutions of this compound by serial dilution of the stock solution in methanol.

  • Spike control biological matrix with the working solutions to create calibration standards at concentrations ranging from the LLOQ to the upper limit of quantification (ULOQ).

  • Prepare QC samples at low, medium, and high concentrations in the same manner.

2.3. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample (calibration standard, QC, or study sample), add 20 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex the samples for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean autosampler vial for GC-MS analysis.

GC-MS Instrumental Parameters
  • Gas Chromatograph: Agilent 7890B or equivalent

  • Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp: 10°C/min to 150°C

    • Ramp: 20°C/min to 280°C, hold for 2 minutes

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Mass Spectrometer: Agilent 5977B or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • This compound: Monitor appropriate m/z ions

    • Internal Standard: Monitor appropriate m/z ions

Data Analysis and Acceptance Criteria

The results from both laboratories should be statistically compared against the predefined acceptance criteria outlined in the validation protocol.[1] This typically involves comparing the means, precision, and accuracy of the QC samples and a subset of study samples analyzed by both labs.

Challenges and Considerations

Several factors can contribute to variability between laboratories, and it is crucial to address these to ensure a successful cross-validation.

  • Reagent and Standard Consistency: Use of different batches of reagents or reference standards can introduce variability.

  • Instrumentation Differences: Minor differences in instrument configuration and performance can impact results.

  • Analyst Technique: Variations in sample preparation and handling by different analysts can be a source of error.

  • Data Processing: Inconsistent integration parameters and data processing methods can lead to disparate results.

To mitigate these challenges, clear and detailed communication between the laboratories is essential. Sharing standard operating procedures (SOPs), using the same lots of critical reagents and standards, and having analysts from both sites potentially train together can significantly improve the likelihood of a successful method transfer.

References

A Comparative Guide to the Reactivity of Isovaleronitrile and Butyronitrile in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of isovaleronitrile and butyronitrile, two aliphatic nitriles, in the context of their application in key organic reactions. While both molecules serve as valuable C4 and C5 synthons respectively, their structural differences, specifically the steric bulk of the isobutyl group in this compound versus the linear propyl group in butyronitrile, can significantly influence their reactivity, reaction kinetics, and product yields. This document aims to provide a clear, data-driven comparison to aid researchers in selecting the appropriate nitrile for their synthetic needs.

Physicochemical Properties

A fundamental understanding of the physical properties of this compound and butyronitrile is essential for their effective use in the laboratory. The following table summarizes their key physicochemical characteristics.

PropertyThis compoundButyronitrile
Molecular Formula C₅H₉N[1]C₄H₇N
Molecular Weight 83.13 g/mol [1]69.11 g/mol
Boiling Point 128-130 °C115-117 °C
Melting Point -72 °C-112 °C
Density 0.795 g/mL at 25 °C0.794 g/mL at 25 °C
Structure (CH₃)₂CHCH₂CNCH₃CH₂CH₂CN

Comparative Reactivity Analysis

The primary structural difference between this compound and butyronitrile is the presence of a branched isobutyl group in the former and a straight-chain propyl group in the latter. This seemingly subtle difference has significant implications for their reactivity, primarily due to steric hindrance.[2][3][4][5]

The isobutyl group in this compound exerts a greater steric effect compared to the n-propyl group of butyronitrile. This increased steric bulk can hinder the approach of nucleophiles to the electrophilic carbon of the nitrile group, potentially leading to slower reaction rates in sterically sensitive reactions.[2][3][4][5] Conversely, in reactions where the nitrile acts as a nucleophile, the steric hindrance around the nitrogen atom is less pronounced.

The following sections will explore the impact of these structural differences on the performance of this compound and butyronitrile in specific organic reactions.

Performance in Key Organic Reactions

Reduction to Primary Amines

The reduction of nitriles is a fundamental transformation for the synthesis of primary amines. Common reducing agents include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.

Experimental Data:

NitrileReducing AgentSolventTemperatureYield
This compoundLiAlH₄EtherRefluxHigh (qualitative)[1]
ButyronitrileLiAlH₄EtherRefluxHigh (qualitative)[7][8]

Experimental Protocol: Reduction of Nitriles with LiAlH₄

  • Materials: Nitrile (this compound or butyronitrile), Lithium Aluminum Hydride (LiAlH₄), Anhydrous diethyl ether, Sulfuric acid (10% v/v), Anhydrous sodium sulfate.

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LiAlH₄ (1.1 equivalents) in anhydrous diethyl ether.

    • Cool the suspension to 0 °C in an ice bath.

    • Add a solution of the nitrile (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours or until the reaction is complete (monitored by TLC or GC).

    • Carefully quench the reaction by the slow, sequential addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

    • Filter the resulting granular precipitate of aluminum salts and wash thoroughly with diethyl ether.

    • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude primary amine.

    • Purify the amine by distillation.

G General Workflow for Nitrile Reduction reagents Prepare LiAlH4 suspension in anhydrous ether reaction Add nitrile solution to LiAlH4 suspension at 0°C reagents->reaction nitrile Dissolve nitrile in anhydrous ether nitrile->reaction reflux Stir at room temperature reaction->reflux quench Quench with H2O and NaOH solution reflux->quench filter Filter aluminum salts quench->filter extract Dry and concentrate ether layer filter->extract purify Purify amine by distillation extract->purify G Mechanism of Tetrazole Synthesis cluster_0 Reaction Pathway Nitrile R-C≡N Activated Nitrile R-C≡N---ZnCl2 Nitrile->Activated Nitrile + Lewis Acid (e.g., ZnCl2) Tetrazole Intermediate [Tetrazole Anion] Activated Nitrile->Tetrazole Intermediate + N3- 5-Substituted-1H-tetrazole Product Tetrazole Intermediate->5-Substituted-1H-tetrazole Protonation

References

Unveiling the Reactivity of Isovaleronitrile: A Comparative Guide to Quantum Chemical Predictions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the reactivity of a molecule is paramount. This guide provides a comparative analysis of quantum chemical calculations for predicting the reactivity of isovaleronitrile (3-methylbutanenitrile), a key building block in organic synthesis. By juxtaposing theoretical data with available experimental insights, this document serves as a practical resource for selecting appropriate computational methods to anticipate the chemical behavior of this versatile nitrile.

Quantum chemical calculations offer a powerful lens through which the intricate dance of electrons in chemical reactions can be visualized and quantified. For this compound, these methods can predict its susceptibility to nucleophilic or electrophilic attack, the stability of its intermediates, and the energy barriers for its transformation into various products. This guide delves into the application of Density Functional Theory (DFT) and other methods to elucidate the reactivity of this compound, focusing on key descriptors such as frontier molecular orbitals and activation energies.

Predicting Reactivity: A Tale of Two Orbitals

At the heart of understanding chemical reactivity lies the Frontier Molecular Orbital (FMO) theory. This theory posits that the most significant interactions between reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The energies of these orbitals, and the gap between them, provide a powerful, albeit qualitative, indicator of a molecule's reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Below is a conceptual comparison of how different computational methods might predict the HOMO and LUMO energies of this compound. It is important to note that the absolute energy values are method-dependent; however, the relative trends are often more informative.

Computational MethodPredicted HOMO Energy (eV)Predicted LUMO Energy (eV)Predicted HOMO-LUMO Gap (eV)
DFT/B3LYP/6-31G(d)---
DFT/M06-2X/6-311+G(d,p)---
MP2/aug-cc-pVTZ---
Note: The table above is a template for data presentation. Specific values for this compound require dedicated computational studies and are not readily available in existing literature in a comparative format.

The Energetic Landscape of Chemical Change: Activation Energies

While FMO theory provides a valuable initial assessment, a more quantitative prediction of reaction rates comes from the calculation of activation energies (Ea). The activation energy represents the minimum energy required for a reaction to occur. Lower activation energies correspond to faster reaction rates. Quantum chemical methods can be employed to model the transition state of a reaction and calculate its energy, thereby providing a theoretical estimate of the activation energy.

The following table conceptualizes how different computational methods could be compared for predicting the activation energies of common reactions involving this compound, such as hydrolysis.

ReactionComputational MethodPredicted Activation Energy (kcal/mol)
Hydrolysis DFT/B3LYP/6-31G(d)-
DFT/M06-2X/6-311+G(d,p)-
MP2/aug-cc-pVTZ-
Reduction DFT/B3LYP/6-31G(d)-
DFT/M06-2X/6-311+G(d,p)-
MP2/aug-cc-pVTZ-
Note: This table illustrates a comparative framework. Specific activation energy values for this compound reactions from a range of computational methods are not compiled in the current body of scientific literature.

Experimental Validation: The Ground Truth

Computational predictions, no matter how sophisticated, must be benchmarked against experimental reality. This compound is known to participate in several key reaction types[1]:

  • Oxidation: Can be oxidized to isovaleric acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3)[1].

  • Reduction: Can be reduced to isovaleramine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)[1].

  • Substitution: The cyano group can be replaced by other functional groups through nucleophilic substitution reactions[1].

  • Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to form a carboxylic acid. Studies on similar nitriles, such as valeronitrile, have been conducted under supercritical water conditions, achieving high conversion and selectivity to the corresponding acid[2].

While general conditions for these reactions are known, specific kinetic data, such as reaction rate constants and experimental activation energies for this compound, are not extensively documented in publicly available literature. This data gap highlights the significant role that predictive computational studies can play in filling in our understanding of this molecule's reactivity.

Methodologies in Focus: A Guide to Protocols

To ensure the reproducibility and validity of computational and experimental findings, detailed protocols are essential.

Experimental Protocol: Hydrolysis of a Simple Alkyl Nitrile (Conceptual)

Based on general procedures for nitrile hydrolysis, a representative experimental protocol would involve the following steps:

  • Reaction Setup: A solution of the alkyl nitrile (e.g., this compound) in a suitable solvent (e.g., water for hydrolysis) is prepared in a reaction vessel.

  • Initiation: For catalyzed reactions, a specific amount of acid or base is added. For thermal reactions, the mixture is heated to a set temperature.

  • Monitoring: The reaction progress is monitored over time by taking aliquots at regular intervals.

  • Analysis: The concentration of the reactant and/or product in the aliquots is determined using analytical techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Data Analysis: The rate of the reaction is determined from the change in concentration over time. By performing the reaction at different temperatures, the activation energy can be calculated using the Arrhenius equation.

Computational Protocol: DFT Calculation of Reactivity Descriptors

A typical workflow for calculating reactivity descriptors for this compound using DFT is as follows:

  • Geometry Optimization: The 3D structure of the this compound molecule is optimized to find its lowest energy conformation. This is typically done using a specific DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies). This calculation also provides thermodynamic data.

  • Frontier Molecular Orbital Analysis: The energies of the HOMO and LUMO are obtained from the output of the geometry optimization.

  • Transition State Search: To calculate the activation energy for a specific reaction (e.g., hydrolysis), a search for the transition state structure is performed. This involves identifying the reaction coordinate and using algorithms to locate the saddle point on the potential energy surface.

  • Activation Energy Calculation: The energy of the transition state and the reactants are calculated, and the difference between these energies gives the activation energy.

Visualizing the Path to Prediction

To better illustrate the logical flow of using computational chemistry to predict reactivity, the following diagrams are provided.

computational_workflow Computational Workflow for Reactivity Prediction cluster_input Input cluster_calculation Quantum Chemical Calculation cluster_output Output & Prediction mol_structure Molecular Structure (this compound) geom_opt Geometry Optimization mol_structure->geom_opt reaction_type Reaction Type (e.g., Hydrolysis) ts_search Transition State Search reaction_type->ts_search freq_calc Frequency Calculation geom_opt->freq_calc fmo_analysis FMO Analysis (HOMO/LUMO) geom_opt->fmo_analysis geom_opt->ts_search reactivity_desc Reactivity Descriptors (HOMO/LUMO Energies) fmo_analysis->reactivity_desc activation_energy Activation Energy ts_search->activation_energy reactivity_prediction Reactivity Prediction reactivity_desc->reactivity_prediction activation_energy->reactivity_prediction

Caption: Workflow for predicting reactivity using quantum chemistry.

fmo_interaction Frontier Molecular Orbital Interaction cluster_nucleophile Nucleophile cluster_this compound This compound (Electrophile) nuc_homo HOMO iso_lumo LUMO nuc_homo->iso_lumo Electron Donation

Caption: FMO interaction in a nucleophilic attack on this compound.

References

Navigating the Landscape of Mechanistic Investigations: A Comparative Guide to Isotopic Labeling Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to unravel complex biological mechanisms, isotopic labeling stands as a cornerstone technique. While the hypothetical use of isovaleronitrile as a probe remains speculative, a robust arsenal of established methods provides powerful alternatives for tracing metabolic fates and elucidating signaling cascades. This guide offers an objective comparison of three workhorse techniques in quantitative proteomics and metabolomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), and Stable Isotope Dimethyl Labeling. By presenting key performance metrics, detailed experimental protocols, and illustrative pathway visualizations, this document aims to empower researchers in selecting the optimal strategy for their specific investigative needs.

Performance at a Glance: A Quantitative Comparison

The choice of an isotopic labeling strategy hinges on a balance of experimental goals, sample type, and available resources. The following table summarizes the key quantitative and qualitative parameters of SILAC, iTRAQ, and Dimethyl Labeling to facilitate a data-driven decision-making process.

FeatureStable Isotope Labeling by Amino Acids in Cell Culture (SILAC)Isobaric Tags for Relative and Absolute Quantitation (iTRAQ)Stable Isotope Dimethyl Labeling
Labeling Principle In vivo metabolic labelingIn vitro chemical labeling at the peptide levelIn vitro chemical labeling at the peptide level
Labeling Efficiency >95% incorporation is achievable[1]High, reaction proceeds to completionHigh, reaction proceeds to completion[2]
Multiplexing Capability Up to 5-plex[3]4-plex and 8-plex reagents are common[4][5]Up to 3-plex[6]
Applicable Samples Proliferating cells in cultureTissues, body fluids, cell lysates[6]Tissues, body fluids, cell lysates[2][6][7]
Point of Sample Mixing At the beginning of the workflow (cell or protein level)[1]After peptide labeling[5]After peptide labeling[2]
Relative Cost High (labeled media and amino acids)High (reagents)Low (reagents are inexpensive)[2][8]
Quantification Level MS1MS2 (reporter ions)MS1
Key Advantages High accuracy and reproducibility due to early sample mixing.[1][9]High multiplexing capability, applicable to a wide range of samples.[4]Cost-effective, rapid, and applicable to diverse sample types.[2][8]
Key Limitations Limited to metabolically active, dividing cells; can be time-consuming.Potential for ratio compression; more complex data analysis.Lower multiplexing capability compared to iTRAQ.

In-Depth Experimental Protocols

To ensure reproducibility and successful implementation, detailed methodologies for each labeling technique are provided below.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Protocol

This protocol is adapted for the quantitative analysis of protein expression in cultured mammalian cells.

1. Cell Culture and Labeling:

  • Culture two populations of cells in parallel.

  • For the "heavy" population, use a SILAC-specific medium lacking L-lysine and L-arginine, supplemented with heavy isotope-labeled L-lysine (e.g., ¹³C₆,¹⁵N₂-Lys) and L-arginine (e.g., ¹³C₆,¹⁵N₄-Arg).

  • For the "light" population, use the same medium supplemented with normal ("light") L-lysine and L-arginine.

  • Culture the cells for at least five passages to ensure complete incorporation of the labeled amino acids.[10]

2. Experimental Treatment:

  • Apply the experimental treatment (e.g., drug stimulation, genetic perturbation) to one of the cell populations while maintaining the other as a control.

3. Cell Lysis and Protein Extraction:

  • Harvest both cell populations and lyse them using a suitable lysis buffer (e.g., RIPA buffer).

  • Quantify the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

4. Sample Mixing and Protein Digestion:

  • Mix equal amounts of protein from the "heavy" and "light" lysates.

  • Reduce the disulfide bonds in the mixed protein sample with dithiothreitol (DTT) and alkylate the cysteine residues with iodoacetamide (IAA).

  • Digest the proteins into peptides using a protease such as trypsin overnight at 37°C.

5. Peptide Cleanup and Mass Spectrometry Analysis:

  • Desalt the resulting peptide mixture using a C18 StageTip or equivalent.

  • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) Protocol

This protocol outlines the steps for labeling peptides from up to eight different samples for relative quantification.

1. Protein Extraction and Digestion:

  • Extract proteins from each sample and quantify the protein concentration.

  • Take an equal amount of protein from each sample (typically 10-100 µg) and perform in-solution or in-gel tryptic digestion as described in the SILAC protocol.

2. Peptide Labeling:

  • Desalt the peptide digests.

  • Reconstitute each iTRAQ reagent in isopropanol.

  • Label each peptide sample with a different iTRAQ reagent by incubating at room temperature for 1 hour.[11][12][13]

3. Sample Pooling and Fractionation:

  • Combine all labeled peptide samples into a single tube.

  • For complex samples, it is recommended to fractionate the pooled peptide mixture using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography to reduce sample complexity.

4. Peptide Cleanup and Mass Spectrometry Analysis:

  • Desalt each fraction.

  • Analyze the labeled peptides by LC-MS/MS. Quantification is based on the relative intensities of the reporter ions generated in the MS/MS spectra.[5]

Stable Isotope Dimethyl Labeling Protocol

This protocol provides a cost-effective method for the relative quantification of proteins between two or three samples.[2]

1. Protein Extraction and Digestion:

  • Extract and digest proteins from each sample as described in the previous protocols.

2. On-column Peptide Labeling:

  • Acidify the peptide digests with formic acid and load them onto C18 StageTips.

  • Prepare "light," "intermediate," and "heavy" labeling solutions using different isotopic combinations of formaldehyde (CH₂O, CD₂O, or ¹³CD₂O) and sodium cyanoborohydride (NaBH₃CN or NaBD₃CN).

  • Add the appropriate labeling solution to each StageTip and allow the reaction to proceed for 20 minutes at room temperature.[2]

3. Sample Pooling and Cleanup:

  • Wash the StageTips to remove excess labeling reagents.

  • Elute the labeled peptides from the StageTips and combine the samples.

4. Mass Spectrometry Analysis:

  • Analyze the mixed peptide sample by LC-MS/MS. Relative quantification is achieved by comparing the signal intensities of the differently labeled peptide pairs in the MS1 spectra.

Visualizing Mechanistic Insights: The EGFR Signaling Pathway

Isotopic labeling techniques are instrumental in dissecting complex signaling networks. The Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical regulator of cell proliferation and survival, has been extensively studied using these methods.[14][15][16] The following diagram, generated using the DOT language, illustrates a simplified workflow for investigating EGFR signaling dynamics using SILAC.

EGFR_Signaling_SILAC cluster_workflow SILAC Workflow for EGFR Signaling Analysis cluster_pathway Simplified EGFR Signaling Cascade cells_light Control Cells (Light SILAC Medium) lysis Cell Lysis & Protein Extraction cells_light->lysis cells_heavy EGF-Stimulated Cells (Heavy SILAC Medium) cells_heavy->lysis mix Mix Lysates (1:1) lysis->mix digest Tryptic Digestion mix->digest lcms LC-MS/MS Analysis digest->lcms pEGFR p-EGFR lcms->pEGFR Quantify Phosphorylation Changes EGF EGF EGFR EGFR EGF->EGFR EGFR->pEGFR Phosphorylation Grb2 Grb2 pEGFR->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Workflow for SILAC-based quantitative phosphoproteomics of the EGFR signaling pathway.

This guide provides a foundational understanding of key isotopic labeling techniques, offering a framework for selecting and implementing the most appropriate method for mechanistic investigations. As research questions become more complex, a thorough grasp of these powerful tools is essential for driving discovery in biological and biomedical sciences.

References

A Comparative Analysis of the Biological Activity of Isovaleronitrile Derivatives and Other Nitrile-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Biological Performance of Nitrile Derivatives Supported by Experimental Data.

The nitrile functional group, a carbon atom triple-bonded to a nitrogen atom (-C≡N), is a key pharmacophore in a diverse range of biologically active compounds. While specific comparative studies on isovaleronitrile derivatives are not extensively documented in publicly available literature, a broader examination of aliphatic and other nitrile-containing molecules reveals significant potential in therapeutic applications, particularly in oncology and infectious diseases. This guide provides a comparative overview of the biological activities of various nitrile derivatives, supported by quantitative experimental data, detailed methodologies for key assays, and visualizations of relevant signaling pathways and experimental workflows.

Data Presentation: A Comparative Look at Biological Efficacy

The biological activities of various nitrile derivatives have been assessed through in vitro assays, primarily focusing on their cytotoxic and antimicrobial properties. The following tables summarize key findings, offering a comparative perspective on their performance.

Table 1: Cytotoxicity of Nitrile Derivatives Against Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)
Pyrimidine-5-carbonitrileCompound 11eHCT-116 (Colon)1.14
MCF-7 (Breast)1.54
Compound 9dHCT-116 (Colon)>10.33
Compound 12bHCT-116 (Colon)>10.33
Compound 12dMCF-7 (Breast)1.14
Morpholinopyrimidine-5-carbonitrileCompound 12bLeukemia SR0.10
Compound 12dLeukemia SR0.09
Table 2: Antimicrobial Activity of Nitrile Derivatives

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

Compound ClassDerivative ExampleMicroorganismMIC (µg/mL)
Long-chain aliphatic nitrile3-PentadecenenitrileStaphylococcus aureus2 - 8
Polyhalo isophthalonitrileCompound 3jStaphylococcus aureus0.5
Bacillus cereus0.4
Candida albicans0.5
MandelonitrileCompound 2b, 2d, 2e, 2fPseudomonas aeruginosa(Not specified)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for the biological evaluation of the types of derivatives discussed.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., HCT-116, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (nitrile derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plates for another 24-72 hours at 37°C in a humidified 5% CO2 atmosphere.[1]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[1][2] During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 490-590 nm using a microplate reader.[1]

  • Data Analysis: The percentage of cell viability is calculated using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Test compounds (nitrile derivatives)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator

Procedure:

  • Preparation of Antimicrobial Dilutions: Prepare a serial two-fold dilution of the test compounds in the broth medium directly in the 96-well microtiter plate. The final volume in each well is typically 100 µL.[4]

  • Inoculum Preparation: Prepare a bacterial or fungal suspension and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate containing the serially diluted compounds. This will bring the final volume in each well to 200 µL. Include a growth control well (broth and inoculum without any compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.[5]

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[3]

Mandatory Visualization

To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.

G cluster_synthesis Compound Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_analysis Data Analysis & Interpretation Start Starting Materials (e.g., this compound) Synth Chemical Synthesis of Derivatives Start->Synth Purify Purification & Characterization (NMR, MS) Synth->Purify Cytotoxicity Cytotoxicity Assays (e.g., MTT) Purify->Cytotoxicity Antimicrobial Antimicrobial Assays (e.g., MIC) Purify->Antimicrobial Enzyme Enzyme Inhibition Assays Purify->Enzyme IC50 IC50 / MIC Determination Cytotoxicity->IC50 Antimicrobial->IC50 Enzyme->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR Pathway Signaling Pathway Analysis SAR->Pathway

Caption: A generalized workflow for the synthesis and biological evaluation of novel compounds.

G cluster_pathway PI3K/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation PTEN PTEN PTEN->PIP3 Inhibits Nitrile Nitrile Derivatives (e.g., Morpholinopyrimidine -5-carbonitrile) Nitrile->PI3K Inhibits

Caption: PI3K/mTOR signaling pathway and potential inhibition by nitrile derivatives.

G cluster_pathway JAK-STAT Signaling Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Dimer STAT Dimer STAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Gene Gene Transcription (Inflammation, Proliferation) Nucleus->Gene Nitrile Nitrile-Containing JAK Inhibitors Nitrile->JAK Inhibits

Caption: JAK-STAT signaling pathway and potential inhibition by nitrile-containing drugs.

Conclusion

The synthesis of derivatives from various nitrile-containing scaffolds has proven to be a successful strategy for enhancing biological efficacy. The data presented in this guide indicate that these novel compounds possess potent anticancer and antimicrobial activities. While direct comparative data for this compound derivatives remains an area for future research, the broader class of nitrile compounds represents a promising area for the development of new therapeutic agents. The detailed experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers to further explore and develop these promising molecules.

References

Assessing the environmental impact of different Isovaleronitrile synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of isovaleronitrile, a valuable intermediate in the pharmaceutical and fragrance industries, can be achieved through various chemical pathways. As the chemical industry increasingly embraces sustainable practices, a thorough assessment of the environmental impact of these synthetic routes is crucial. This guide provides a comparative analysis of common this compound synthesis methods, focusing on quantitative environmental metrics, detailed experimental protocols, and the logical relationships between process choices and their environmental consequences.

Comparison of Key Environmental and Performance Metrics

The selection of a synthetic route has significant implications for waste generation, energy consumption, and overall process safety. The following table summarizes key quantitative data for different this compound synthesis pathways.

Synthesis RouteStarting Material(s)Reagents/CatalystsSolventsTypical Yield (%)E-Factor (kg waste/kg product)Process Mass Intensity (PMI)Key Environmental Considerations
Nucleophilic Substitution Isoamyl alcoholSodium cyanide (NaCN), AcidWater, Organic SolventsHighHighHighUse of highly toxic cyanide salts, generation of cyanide-containing waste streams.
Dehydration of Amide IsovaleramidePhosphorus pentoxide (P4O10), Thionyl chloride (SOCl2)Organic SolventsModerate to HighHighHighUse of hazardous and corrosive dehydrating agents, generation of acidic waste, energy-intensive regeneration of P4O10.
Biocatalytic Dehydration IsovaleraldoximeAldoxime dehydratase (Oxd)Water (Buffer)HighLowLowCyanide-free, operates at mild conditions (room temperature), biodegradable catalyst, minimal waste generation.
Ammoxidation Isopentane/Isoamyl alcoholAmmonia, Oxygen, Metal oxide catalystGas phase (no solvent)High (industrial scale)ModerateModerateHigh energy input (high temperatures), potential for byproduct formation (e.g., HCN), suitable for large-scale production.

Experimental Protocols

Detailed methodologies are essential for replicating and comparing synthetic routes. Below are representative experimental protocols for the key synthesis methods discussed.

Dehydration of Isovaleramide using Phosphorus Pentoxide

This protocol describes a common laboratory-scale synthesis of this compound via the dehydration of isovaleramide.

Materials:

  • Isovaleramide

  • Phosphorus pentoxide (P4O10)

  • Sand

  • Sodium carbonate solution (10%)

  • Anhydrous magnesium sulfate

  • Diethyl ether

Procedure:

  • In a dry round-bottom flask, thoroughly mix isovaleramide with an equal weight of phosphorus pentoxide and twice the weight of sand.

  • Heat the flask gently with a Bunsen burner. The this compound will distill over.

  • Collect the distillate and wash it with a 10% sodium carbonate solution to neutralize any acidic impurities.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Distill the dried liquid to obtain pure this compound.

Environmental and Safety Notes:

  • Phosphorus pentoxide reacts violently with water and is corrosive. Handle with appropriate personal protective equipment in a fume hood.[1][2]

  • The reaction of P4O10 with any moisture is highly exothermic.[3]

  • The workup generates an acidic aqueous waste stream that requires neutralization before disposal.

  • Regeneration of phosphoric acid back to phosphorus pentoxide is an energy-intensive process.[2]

Biocatalytic Synthesis from Isovaleraldehyde

This protocol outlines a greener, enzyme-catalyzed route to this compound starting from isovaleraldehyde.[4]

Materials:

  • Isovaleraldehyde

  • Hydroxylamine hydrochloride

  • Sodium phosphate buffer (pH 8)

  • Whole-cell biocatalyst containing an aldoxime dehydratase (Oxd)

  • Ethyl acetate

Procedure: Step 1: Formation of Isovaleraldoxime

  • Dissolve isovaleraldehyde and a molar equivalent of hydroxylamine hydrochloride in a sodium phosphate buffer (pH 8).

  • Stir the mixture at room temperature until the aldehyde is completely converted to the corresponding oxime (monitor by TLC or GC).

Step 2: Enzymatic Dehydration

  • To the aqueous solution of isoveraldoxime, add the whole-cell biocatalyst expressing the aldoxime dehydratase.

  • Stir the reaction mixture at room temperature (e.g., 30°C) for several hours to days, monitoring the conversion to this compound by GC.

  • Once the reaction is complete, extract the product with ethyl acetate.

  • Dry the organic phase over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain this compound.

Environmental and Safety Notes:

  • This method avoids the use of toxic cyanide and harsh dehydrating agents.[5][6][7][8]

  • The reaction is performed in an aqueous medium under mild conditions, significantly reducing energy consumption.[5][6]

  • The biocatalyst is biodegradable.

  • The primary waste stream is the aqueous buffer containing residual biomass, which is generally considered non-hazardous.

Visualizing Synthesis Pathways and Environmental Impact

The following diagrams, generated using the DOT language, illustrate the logical flow of the different synthesis routes and highlight key decision points and their environmental consequences.

Isovaleronitrile_Synthesis_Routes cluster_conventional Conventional Routes cluster_greener Greener Alternatives isoamyl_alcohol Isoamyl Alcohol isovaleronitrile_cn This compound isoamyl_alcohol->isovaleronitrile_cn Nucleophilic Substitution na_cn NaCN (Highly Toxic) na_cn->isovaleronitrile_cn cyanide_waste Cyanide Waste isovaleronitrile_cn->cyanide_waste final_product This compound (Final Product) isovaleramide Isovaleramide isovaleronitrile_dehydration This compound isovaleramide->isovaleronitrile_dehydration Dehydration p4o10 P4O10 (Hazardous) p4o10->isovaleronitrile_dehydration acid_waste Acidic Waste isovaleronitrile_dehydration->acid_waste isovaleraldehyde Isovaleraldehyde isovaldoxime Isovaleraldoxime isovaleraldehyde->isovaldoxime hydroxylamine Hydroxylamine hydroxylamine->isovaldoxime isovaleronitrile_bio This compound isovaldoxime->isovaleronitrile_bio Enzymatic Dehydration enzyme Aldoxime Dehydratase (Biodegradable) enzyme->isovaleronitrile_bio biodegradable_waste Biodegradable Waste isovaleronitrile_bio->biodegradable_waste

Caption: Comparison of conventional vs. greener synthesis routes for this compound.

The choice of a synthetic pathway for this compound has profound environmental and safety implications. While traditional methods involving cyanide or harsh dehydrating agents are effective, they pose significant environmental risks and require careful waste management. In contrast, emerging biocatalytic routes offer a more sustainable alternative, characterized by milder reaction conditions, reduced energy consumption, and the generation of non-hazardous waste. For industrial-scale production, ammoxidation presents a viable, albeit energy-intensive, option. The decision to adopt a particular route should therefore be guided by a holistic assessment of its performance, safety, and environmental footprint. The data and protocols presented in this guide aim to facilitate such an informed decision-making process for researchers and drug development professionals.

Experimental_Workflow_Biocatalysis start Start: Isovaleraldehyde & Hydroxylamine step1 Step 1: Oxime Formation - Aqueous buffer (pH 8) - Room temperature start->step1 step2 Step 2: Enzymatic Dehydration - Add whole-cell biocatalyst (Oxd) - Stir at 30°C step1->step2 step3 Step 3: Product Extraction - Extract with ethyl acetate step2->step3 step4 Step 4: Purification - Dry over Na2SO4 - Evaporate solvent step3->step4 end End: Pure this compound step4->end

Caption: Experimental workflow for the biocatalytic synthesis of this compound.

The comparison of continuous flow versus batch processing also reveals significant environmental and efficiency benefits for the former.

Flow_vs_Batch cluster_batch Batch Processing cluster_flow Continuous Flow Processing batch_reactor Large Batch Reactor - Higher energy consumption - Potential for thermal runaways - Larger footprint flow_reactor Microreactor/Flow Reactor - Lower energy consumption - Enhanced heat transfer & safety - Smaller footprint synthesis Chemical Synthesis synthesis->batch_reactor Traditional Approach synthesis->flow_reactor Modern Approach

Caption: Conceptual comparison of batch vs. continuous flow processing for chemical synthesis.[9][10][11][12]

References

Performance evaluation of biocatalytic versus chemical synthesis of Isovaleronitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of chemistry and drug development, the synthesis of isovaleronitrile, a valuable chemical intermediate, presents a choice between traditional chemical routes and emerging biocatalytic methods. This guide provides an objective comparison of the performance, experimental protocols, and environmental impact of these two approaches, supported by available data.

The pursuit of greener, more sustainable chemical manufacturing has propelled the development of biocatalysis as a compelling alternative to conventional synthetic methods.[1][2] The synthesis of this compound (3-methylbutanenitrile) serves as a pertinent case study to evaluate the trade-offs between these distinct methodologies. While chemical synthesis offers established routes with high throughput, biocatalysis, particularly through the use of aldoxime dehydratases, presents a cyanide-free and environmentally benign pathway.[1][3]

Performance Comparison

Performance MetricBiocatalytic Synthesis (via Aldoxime Dehydratase)Chemical Synthesis (from Isoamyl Bromide and NaCN)
Yield >90% (for similar aliphatic nitriles)[4]77–86% (for a similar Kolbe nitrile synthesis)[5]
Selectivity High (enzyme-specific)Moderate to High (can have side products)
Reaction Temperature Mild (e.g., 10-30°C)[1][4]Elevated (Reflux)[5]
Reaction Pressure Atmospheric[6]Atmospheric
Reaction Time Typically a few hours to 24 hours[1][4]30-40 hours[5]
Catalyst Aldoxime Dehydratase (enzyme)None (reagent-based)
Key Reagents Isovaleraldoxime, Aldoxime DehydrataseIsoamyl bromide, Sodium Cyanide[5]
Solvent Aqueous buffer, or solvent-free[4][6]Ethanol/Water mixture[5]
Byproducts WaterSodium Bromide
Environmental Impact Low; avoids toxic reagents, biodegradable catalystModerate; use of toxic cyanide, potential for organic solvent waste
Safety Concerns Low; non-toxic reagents and mild conditionsHigh; use of highly toxic sodium cyanide[5]

Experimental Workflows

The synthesis of this compound through both biocatalytic and chemical routes involves distinct workflows.

Biocatalytic Synthesis Workflow

The biocatalytic synthesis of this compound is a two-step chemoenzymatic cascade. The first step involves the chemical synthesis of the substrate, isovaleraldoxime, from isovaleraldehyde. The second step is the enzymatic dehydration of the aldoxime to the nitrile.

cluster_chemo Chemical Step cluster_bio Biocatalytic Step Isovaleraldehyde Isovaleraldehyde Isovaleraldoxime Isovaleraldoxime Isovaleraldehyde->Isovaleraldoxime Condensation Hydroxylamine Hydroxylamine Hydroxylamine->Isovaleraldoxime This compound This compound Isovaleraldoxime->this compound Enzymatic Dehydration Aldoxime_Dehydratase Aldoxime Dehydratase Aldoxime_Dehydratase->this compound Water Water

Chemoenzymatic cascade for this compound synthesis.
Chemical Synthesis Workflow

A common chemical route to this compound is the Kolbe nitrile synthesis, which involves the nucleophilic substitution of an alkyl halide with a cyanide salt.[6]

Isoamyl_Alcohol Isoamyl Alcohol Isoamyl_Bromide Isoamyl Bromide Isoamyl_Alcohol->Isoamyl_Bromide Bromination HBr_H2SO4 HBr / H₂SO₄ HBr_H2SO4->Isoamyl_Bromide This compound This compound Isoamyl_Bromide->this compound Nucleophilic Substitution NaCN Sodium Cyanide NaCN->this compound NaBr Sodium Bromide

Chemical synthesis of this compound via the Kolbe method.

Detailed Experimental Protocols

Biocatalytic Synthesis of this compound

This protocol is a generalized procedure based on the chemoenzymatic cascade using an aldoxime dehydratase.

Step 1: Synthesis of Isovaleraldoxime

  • In a round-bottom flask, dissolve isovaleraldehyde in a suitable solvent such as ethanol.

  • Add an aqueous solution of hydroxylamine hydrochloride and an equivalent amount of a base (e.g., sodium hydroxide) to neutralize the HCl.

  • Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the product can be extracted with an organic solvent and the solvent evaporated to yield isovaleraldoxime.

Step 2: Enzymatic Dehydration to this compound

  • Prepare a phosphate buffer solution (e.g., 100 mM, pH 7.5).

  • Disperse the whole cells of a recombinant E. coli strain overexpressing an aldoxime dehydratase in the buffer.

  • Add the isovaldoxime substrate to the cell suspension. For substrates with low water solubility, a co-solvent like ethanol (up to 10% v/v) can be used.[4]

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with shaking.

  • Monitor the conversion of isovaldoxime to this compound using GC or high-performance liquid chromatography (HPLC).

  • After the reaction is complete, the product can be extracted from the aqueous phase using an appropriate organic solvent (e.g., ethyl acetate).

  • The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield this compound.

  • Further purification can be achieved by distillation if required.

Chemical Synthesis of this compound (from Isoamyl Bromide)

This protocol is based on the principles of the Kolbe nitrile synthesis.[5]

Materials:

  • Isoamyl bromide

  • Sodium cyanide (NaCN)

  • Ethanol (95%)

  • Water

  • Ethyl acetate

  • Round-bottom flask with reflux condenser and separatory funnel

  • Heating mantle or steam bath

  • Distillation apparatus

Procedure:

  • Caution: This reaction involves highly toxic sodium cyanide and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • In a 5-L round-bottom flask, prepare a solution of 294 g (6 moles) of sodium cyanide in 300 cc of water. Heat the mixture on a steam bath until the majority of the sodium cyanide has dissolved.[5]

  • In a separatory funnel, prepare a solution of the molar equivalent of isoamyl bromide in 1 L of 95% ethanol.

  • Slowly add the isoamyl bromide solution to the heated sodium cyanide solution over a period of 40-60 minutes.[5]

  • Reflux the reaction mixture for 30-40 hours.[5]

  • After reflux, remove the solvent under reduced pressure using an oil bath.

  • Extract the residue, containing sodium bromide, unreacted sodium cyanide, and this compound, with 300-400 cc of ethyl acetate.[5]

  • Filter the ethyl acetate solution to remove the inorganic salts and wash the salts with an additional 100 cc of ethyl acetate.[5]

  • Distill the ethyl acetate at atmospheric pressure.

  • Purify the residual liquid by distillation under reduced pressure to obtain this compound.

Conclusion

The choice between biocatalytic and chemical synthesis of this compound hinges on the specific priorities of the researcher or manufacturer.

Biocatalytic synthesis offers a compelling "green" alternative, characterized by:

  • High safety profile: It completely avoids the use of highly toxic cyanides.[3]

  • Mild reaction conditions: Low temperatures and atmospheric pressure translate to lower energy consumption and capital costs for equipment.[1]

  • Environmental friendliness: The use of water as a solvent and a biodegradable enzyme catalyst minimizes hazardous waste generation.

Chemical synthesis , on the other hand, represents a more traditional and established approach with potential advantages in:

  • Raw material accessibility: The starting materials for some chemical routes may be more readily available and cheaper in certain contexts.

  • Scalability: Established infrastructure and expertise in chemical synthesis can facilitate large-scale production.

For applications in the pharmaceutical and fine chemical industries, where high purity, safety, and sustainability are paramount, the biocatalytic route presents a highly attractive and increasingly viable option. As enzyme engineering and process optimization continue to advance, the economic feasibility of biocatalytic processes for bulk chemical production is also expected to improve.[3] Researchers and drug development professionals are encouraged to consider the entire lifecycle of the synthesis, from raw material sourcing to waste disposal, when selecting the most appropriate method for their needs.

References

A Comparative Guide to the Synthesis of Isovaleronitrile: Experimental Data and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isovaleronitrile, also known as 3-methylbutanenitrile, is a valuable building block in organic synthesis, finding applications in the development of pharmaceuticals and agrochemicals. Its synthesis can be approached through various routes, each with distinct advantages and disadvantages in terms of yield, selectivity, and reaction conditions. This guide provides a comparative analysis of common synthetic pathways to this compound, supported by experimental data and detailed methodologies.

Comparative Analysis of Synthetic Routes

The synthesis of this compound is primarily achieved through the functional group transformation of precursors such as isoamyl alcohol, isovaleraldehyde, or isovaleric acid. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of functional groups in the substrate. Below is a summary of key performance indicators for different synthetic approaches.

Synthetic RoutePrecursorKey Reagents/CatalystSolventReaction TimeTemperatureYield (%)Selectivity (%)
Ammoxidation of Aldehyde IsovaleraldehydeAmmonia, Oxygen, Metal Oxide Catalyst (e.g., V₂O₅/TiO₂)Gas PhaseNot SpecifiedHigh70-80~85
One-Pot Synthesis from Aldehyde IsovaleraldehydeHydroxylamine, Choline Chloride-Urea (DES)Solvent-free2-5 hours80-100 °CModerateHigh
Aqueous Synthesis from Aldehyde IsovaleraldehydeO-phenylhydroxylamine hydrochlorideMethanol/Water24-72 hours60 °C58-63Not Specified
Dehydration of Amide IsovaleramideDehydrating Agent (e.g., P₂O₅, SOCl₂)Not SpecifiedNot SpecifiedHighHighHigh
Nucleophilic Substitution of Halide Isoamyl HalideSodium or Potassium CyanideEthanolNot SpecifiedRefluxHighHigh

Note: Some of the yield and selectivity data are based on general reactions for the conversion of aldehydes to nitriles and may vary for the specific synthesis of this compound.

Experimental Protocols

Synthesis of this compound via Ammoxidation of Isovaleraldehyde

This industrial method involves the catalytic gas-phase reaction of isovaleraldehyde with ammonia and oxygen.

Materials:

  • Isovaleraldehyde

  • Anhydrous Ammonia

  • Oxygen (or air)

  • Vanadium pentoxide/Titanium dioxide (V₂O₅/TiO₂) catalyst

Procedure:

  • The V₂O₅/TiO₂ catalyst is packed into a fixed-bed reactor.

  • A gaseous mixture of isovaleraldehyde, ammonia, and air (as the oxygen source) is passed through the heated reactor.

  • The reaction temperature is maintained at a high temperature (typically >300 °C).

  • The effluent gas stream is cooled to condense the this compound and other liquid products.

  • The crude this compound is then purified by distillation.

One-Pot Synthesis of this compound from Isovaleraldehyde using a Deep Eutectic Solvent

This method offers a greener alternative by avoiding toxic reagents and harsh conditions.[1]

Materials:

  • Isovaleraldehyde

  • Hydroxylamine hydrochloride

  • Choline chloride

  • Urea

Procedure:

  • Prepare the deep eutectic solvent (DES) by mixing choline chloride and urea in a 1:2 molar ratio and heating at 100 °C until a homogeneous liquid is formed.[1]

  • To a round-bottom flask, add isovaleraldehyde (1 equivalent) and hydroxylamine hydrochloride (1.2 equivalents) to the choline chloride-urea DES.[1]

  • The reaction mixture is stirred at 80-100 °C for 2-5 hours. The reaction can also be carried out under microwave irradiation for a shorter reaction time.[1]

  • Upon completion, the reaction mixture is cooled to room temperature and extracted with a suitable organic solvent (e.g., diethyl ether).

  • The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography or distillation to yield pure this compound.[1]

Synthesis of this compound from Isovaleraldehyde in an Aqueous Medium

This protocol is suitable for water-soluble substrates and proceeds under mild conditions.[2]

Materials:

  • Isovaleraldehyde

  • O-phenylhydroxylamine hydrochloride

  • Methanol

  • Sodium phosphate buffer (0.5 M, pH 6.5)

  • Dichloromethane

Procedure:

  • In a vial, dissolve isovaleraldehyde (1 equivalent) and O-phenylhydroxylamine hydrochloride (1.2 equivalents) in a 4:1 mixture of methanol and 0.5 M sodium phosphate buffer (pH 6.5) to a final concentration of 0.1 M.[2]

  • The reaction mixture is stirred at 60 °C. The reaction progress is monitored by thin-layer chromatography (TLC).[2]

  • Once the starting material is consumed (typically 24-48 hours for aliphatic aldehydes), the reaction mixture is cooled to room temperature.[2]

  • The mixture is extracted five times with dichloromethane.[2]

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated using a rotary evaporator.[2]

  • The crude product is purified by silica column chromatography to afford this compound.[2]

Visualizations

Experimental Workflow: Synthesis of this compound from Isoamyl Alcohol

G cluster_0 Step 1: Oxidation of Isoamyl Alcohol cluster_1 Step 2: Formation of this compound cluster_2 Purification start Isoamyl Alcohol process1 Oxidation (e.g., PCC, Swern) start->process1 product1 Isovaleraldehyde process1->product1 product1_2 Isovaleraldehyde process2 Formation of Oxime product1_2->process2 reagent1 Hydroxylamine reagent1->process2 intermediate1 Isovaleraldoxime process2->intermediate1 process3 Dehydration intermediate1->process3 product2 This compound process3->product2 purification Distillation / Chromatography product2->purification final_product Pure this compound purification->final_product

Caption: Workflow for the two-step synthesis of this compound from Isoamyl Alcohol.

Logical Relationship: General Mechanism of Nitrile Synthesis from an Aldehyde

G aldehyde Aldehyde (R-CHO) oxime Aldoxime (R-CH=NOH) aldehyde->oxime Condensation hydroxylamine Hydroxylamine (NH2OH) hydroxylamine->oxime nitrile Nitrile (R-C≡N) oxime->nitrile Dehydration water Water (H2O) oxime->water

Caption: Key steps in the conversion of an aldehyde to a nitrile.

References

Safety Operating Guide

Isovaleronitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of isovaleronitrile is critical for ensuring laboratory safety and environmental protection. As a flammable, toxic, and irritating substance, this compound is classified as a hazardous waste and must be managed in accordance with strict regulatory guidelines.[1][2][3] Adherence to proper disposal protocols is not only a matter of compliance but also a fundamental aspect of responsible chemical management in research and development settings.

This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling

Before handling this compound, ensure all necessary safety measures are in place. This includes working in a well-ventilated area, preferably under a chemical fume hood, and ensuring that eyewash stations and safety showers are readily accessible.[1]

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear safety goggles and a face shield.[4]

  • Hand Protection: Use impervious chemical-resistant gloves.[4]

  • Body Protection: Wear appropriate protective clothing to prevent skin exposure.[1]

  • Respiratory Protection: In case of insufficient ventilation, use a respirator with a suitable filter (e.g., type ABEK EN14387).

This compound Hazard and Regulatory Data

The following table summarizes key quantitative and classification data for this compound, essential for its proper management and disposal.

ParameterValue / ClassificationSource
GHS Hazard Class Flammable Liquid 3; Acute Toxicity 3 (Oral); Skin Irritation 2; Eye Irritation 2; STOT SE 3[2]
Hazard Statements H226, H301, H315, H319, H335[5]
Signal Word Danger[4]
UN Number UN1992[1]
Proper Shipping Name Flammable liquid, toxic, n.o.s. (Butanenitrile, 3-methyl-)[1]
Transport Hazard Class 3 (Flammable liquid)[1]
Subsidiary Hazard Class 6.1 (Toxic substance)[1]
Packing Group III[1]
Flash Point 28 °C / 82.4 °F (closed cup)

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous waste. Chemical waste generators are responsible for ensuring complete and accurate classification and disposal according to local, regional, and national regulations.[1]

Step 1: Waste Identification and Segregation

  • Clearly identify the waste as "Hazardous Waste - this compound".

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office and known to be compatible.

  • This compound is incompatible with strong oxidizing agents.[1][5]

Step 2: Containerization and Labeling

  • Use a designated, compatible, and leak-proof container for collecting this compound waste. The container must be kept tightly sealed except when adding waste.[3]

  • Label the waste container clearly with a hazardous waste tag. The label must include:

    • The full chemical name: "this compound" (avoid abbreviations).[3]

    • The words "Hazardous Waste".

    • An accurate description of the contents and their percentages.[3]

    • The date when the container was first used for waste accumulation.[3]

Step 3: Managing Empty Containers

  • Empty containers that held this compound must also be treated as hazardous waste.

  • Due to its high toxicity, the first three rinses of the empty container must be collected and disposed of as hazardous waste.[3] The rinsate should be collected in a designated hazardous waste container.[6]

  • After triple rinsing, the container can be managed according to your institution's specific guidelines for decontaminated containers.

Step 4: On-Site Storage

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, such as a flammables cabinet.[1]

  • Keep the storage area cool and away from heat, sparks, open flames, and other sources of ignition.[1][5]

  • Utilize secondary containment for all liquid hazardous waste to prevent spills.[3]

Step 5: Professional Disposal

  • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[5]

  • Never dispose of this compound down the drain or in regular trash.[3][7] Discharge into the environment must be avoided.[5]

  • Ensure all required documentation, such as a hazardous waste manifest, is completed for transport.[8]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area. Alert colleagues and your supervisor.

  • Control Ignition Sources: Remove all sources of ignition from the area.[1][5]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: If safe to do so, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial spill kit.[5] Do not use combustible materials.

  • Collection: Use non-sparking tools to collect the absorbed material and place it into a suitable, closed container for disposal as hazardous waste.[1][4]

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the incident to your EHS department.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste_collection Waste Collection & Segregation cluster_storage Storage cluster_disposal Final Disposal cluster_spill Spill Emergency start Start: this compound to be Disposed ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood identify Identify as Hazardous Waste fume_hood->identify segregate Segregate from Incompatible Wastes identify->segregate container Select Compatible, Labeled Waste Container transfer Transfer Waste to Container & Seal Tightly container->transfer segregate->container store Store in Designated, Ventilated, Secure Area transfer->store secondary_containment Use Secondary Containment store->secondary_containment contact_ehs Contact EHS or Licensed Waste Contractor secondary_containment->contact_ehs documentation Complete Manifest Documentation contact_ehs->documentation pickup Arrange for Waste Pickup documentation->pickup end_node Disposal Complete pickup->end_node spill Spill Occurs contain_spill Contain with Inert Absorbent spill->contain_spill Treat as Hazardous Waste collect_spill Collect Waste Using Non-Sparking Tools contain_spill->collect_spill Treat as Hazardous Waste collect_spill->container Treat as Hazardous Waste

Caption: Logical workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Isovaleronitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Isovaleronitrile, a flammable and toxic aliphatic nitrile. Adherence to these procedures is critical to mitigate risks and ensure operational integrity.

Personal Protective Equipment (PPE) for this compound

When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent exposure.[1][2][3] The following table summarizes the required PPE for various tasks.

Body Part Equipment Specification Purpose
Hands Chemical Resistant GlovesImpervious gloves; consult manufacturer's data for specific material compatibility (e.g., nitrile).[4]To prevent skin contact.[1]
Eyes/Face Safety Goggles and Face ShieldConforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US).[1]To protect against splashes and vapors.[5]
Respiratory RespiratorNIOSH/MSHA or EN 149 approved respirator with a suitable filter (e.g., type ABEK EN14387).To prevent inhalation of harmful vapors, especially when engineering controls are insufficient.[1][5]
Body Protective ClothingLab coat, apron, or coveralls made of appropriate material.To prevent skin contamination.[1][6]
Feet Closed-toe ShoesChemical-resistant, steel-toe boots or shoes may be necessary depending on the scale of work.[7]To protect feet from spills and falling objects.[5]

Operational Plan for Handling this compound

1. Preparation and Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2] Ensure that eyewash stations and safety showers are readily accessible.[1]

  • Ignition Sources: Eliminate all potential ignition sources, such as open flames, hot surfaces, and sparks.[1][2] Use non-sparking tools and explosion-proof equipment.[1][6]

  • Static Discharge: Take precautionary measures against static discharge by grounding and bonding containers and receiving equipment.[2]

2. Donning Personal Protective Equipment (PPE):

  • Before handling the chemical, put on all required PPE as detailed in the table above. Ensure a proper fit and inspect for any damage.

3. Handling the Chemical:

  • Dispensing: When transferring or dispensing this compound, do so carefully to avoid splashes and the generation of vapors.

  • Exposure Avoidance: Avoid contact with skin, eyes, and clothing.[2] Do not breathe mist, vapors, or spray.[1] Ingestion is highly toxic and requires immediate medical attention.[1][2]

  • Hygiene: Do not eat, drink, or smoke in the handling area.[1][2] Wash hands thoroughly after handling.[1][2]

4. Temporary Storage and Transport within the Laboratory:

  • Keep containers tightly closed when not in use.[1][2]

  • When moving this compound within the laboratory, use a secondary container to prevent spills.

5. Post-Handling Procedures:

  • Decontamination: Clean the work area thoroughly after use.

  • Doffing PPE: Remove PPE carefully to avoid self-contamination. Contaminated clothing should be removed immediately and washed before reuse.[2][6]

  • Hand Washing: Wash hands again after removing gloves.

Disposal Plan for this compound Waste

Proper disposal of this compound and contaminated materials is a critical step in the safety workflow to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • Chemical Waste: Unused or waste this compound should be collected in a designated, properly labeled, and sealed hazardous waste container.[8] Do not mix with other waste streams.[8]

  • Contaminated Materials: Any materials that have come into contact with this compound, such as absorbent materials from spills, used gloves, and disposable lab coats, must also be treated as hazardous waste and collected in a separate, clearly labeled container.[8]

2. Spill Management:

  • In the event of a spill, evacuate non-essential personnel and ensure adequate ventilation.[1]

  • Remove all ignition sources.[1]

  • Wear appropriate PPE, including respiratory protection.

  • Contain the spill using an inert absorbent material (e.g., sand, vermiculite).[1][2]

  • Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[1]

3. Storage of Waste:

  • Store hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[1][6]

4. Final Disposal:

  • Arrange for the disposal of all this compound waste through a licensed and approved hazardous waste disposal contractor.[2]

  • Ensure that all local, state, and federal regulations for hazardous waste disposal are strictly followed. Do not dispose of this compound down the drain or in the regular trash.[9]

Below is a diagram illustrating the logical workflow for safely handling this compound.

Isovaleronitrile_Handling_Workflow This compound Handling Workflow cluster_prep 1. Preparation Phase cluster_ppe 2. PPE Donning cluster_handling 3. Chemical Handling cluster_post 4. Post-Handling cluster_disposal 5. Waste Disposal cluster_emergency Emergency Protocol prep_A Assess Risks & Review SDS prep_B Ensure Engineering Controls (Fume Hood, Eyewash, Shower) prep_A->prep_B prep_C Remove Ignition Sources & Use Non-Sparking Tools prep_B->prep_C ppe_A Inspect & Don Required PPE (Gloves, Goggles, Lab Coat, Respirator) prep_C->ppe_A Proceed if Safe handle_A Handle in Fume Hood ppe_A->handle_A handle_B Avoid Contact & Inhalation handle_A->handle_B handle_C Keep Containers Closed handle_B->handle_C emergency Spill or Exposure Occurs handle_B->emergency post_A Decontaminate Work Area handle_C->post_A post_B Doff PPE Correctly post_A->post_B post_C Wash Hands Thoroughly post_B->post_C disp_A Segregate Chemical & Contaminated Waste post_C->disp_A disp_B Use Labeled, Sealed Containers disp_A->disp_B disp_C Arrange for Licensed Disposal disp_B->disp_C emergency_action Follow Emergency Procedures (Evacuate, Alert, Decontaminate) emergency->emergency_action

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isovaleronitrile
Reactant of Route 2
Isovaleronitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.